4-Fmoc-Piperazine-2-(R)-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXOLCRCKMWZCB-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363539 | |
| Record name | 4-Fmoc-Piperazine-2-(R)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747393-31-3 | |
| Record name | 4-Fmoc-Piperazine-2-(R)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fmoc-Piperazine-2-(R)-carboxylic Acid: A Constrained Building Block for Advanced Peptide Synthesis
CAS Number: 219312-90-0
This guide provides a comprehensive technical overview of 4-Fmoc-Piperazine-2-(R)-carboxylic acid, a key building block for researchers and drug development professionals. We will delve into its synthesis, physicochemical properties, strategic applications in peptide science, and detailed protocols for its effective use and quality control.
Introduction: The Strategic Value of Conformational Constraint
In the realm of peptide-based drug discovery, the ability to control the three-dimensional structure of a peptide is paramount. Unconstrained peptides often suffer from metabolic instability and low receptor affinity due to their conformational flexibility. The incorporation of constrained amino acid analogues, such as this compound, is a powerful strategy to pre-organize the peptide backbone into a bioactive conformation, enhancing its pharmacological properties.
The piperazine-2-carboxylic acid scaffold introduces a rigid six-membered ring into the peptide chain, limiting the accessible dihedral angles and serving as a potent turn-inducer. This unique structural feature has been exploited in the design of potent enzyme inhibitors and other bioactive peptidomimetics.[1] This guide will equip the modern peptide chemist with the foundational knowledge and practical insights required to leverage this valuable synthetic tool.
Physicochemical Properties & Handling
A thorough understanding of the physicochemical properties of this compound is essential for its successful application.
| Property | Value | Source |
| CAS Number | 219312-90-0 | Chem-Impex |
| Molecular Formula | C₂₀H₂₂N₂O₄ | Chem-Impex |
| Molecular Weight | 352.39 g/mol | Chem-Impex |
| Appearance | White to off-white solid | --- |
| Purity (typical) | ≥95% (HPLC) | Chem-Impex |
| Storage Conditions | 2-8°C, protect from light and moisture | --- |
Solubility: This compound exhibits good solubility in common peptide synthesis solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which is a key advantage of Fmoc-protected amino acids for ensuring efficient coupling reactions.[]
Synthesis of this compound
The enantioselective synthesis of this building block is a critical aspect of its utility. While multiple synthetic routes exist for piperazine-2-carboxylic acid derivatives, a common industrial approach involves the asymmetric hydrogenation of a pyrazinecarboxylic acid precursor.[3] This is followed by selective protection of the nitrogen atoms.
Below is a representative, high-level workflow for the synthesis:
Caption: High-level synthetic workflow for this compound.
Experimental Protocol: N-Fmoc Protection
The final step of introducing the Fmoc group is crucial. The following is a generalized protocol for the Fmoc protection of a secondary amine in the piperazine ring.
Materials:
-
(R)-Piperazine-2-carboxylic acid derivative (e.g., with the other nitrogen protected by a Boc group)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane and water, or another suitable solvent system
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the (R)-piperazine-2-carboxylic acid derivative in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to create basic conditions.
-
Slowly add a solution of Fmoc-OSu or Fmoc-Cl in dioxane to the reaction mixture at room temperature.
-
Stir the reaction for several hours to overnight, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude Fmoc-protected product.
-
Purify the product by column chromatography or recrystallization as necessary.
-
If a Boc protecting group was used on the other nitrogen, it can be selectively removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its incorporation offers a strategic approach to designing peptidomimetics with enhanced biological activity and stability.
Rationale for Use: A Case Study in Farnesyltransferase Inhibitors
A compelling example of the utility of this scaffold is in the development of farnesyltransferase (FTase) inhibitors as potential cancer therapeutics.[1] By replacing a dipeptide unit with a 2-substituted piperazine, researchers were able to create a constrained analog that exhibited a 40-fold increase in potency. This highlights the power of using such building blocks to lock a molecule into its bioactive conformation, thereby increasing its affinity for the target receptor.
Coupling and Deprotection in SPPS
The incorporation of this compound into a growing peptide chain follows the standard SPPS cycle. However, due to its structure as a sterically hindered secondary amine, special considerations for the coupling and deprotection steps are warranted.
Caption: Modified SPPS cycle for incorporating sterically hindered amino acids.
Coupling Protocol:
Due to the sterically hindered nature of the secondary amine in the piperazine ring, standard coupling conditions may result in incomplete reactions. It is therefore recommended to use a more potent coupling reagent and potentially a double-coupling strategy.
Recommended Reagents:
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Perform the standard Fmoc deprotection of the N-terminal amino acid.
-
In a separate vessel, pre-activate the this compound (3-4 equivalents relative to resin loading) with HBTU/HATU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Perform a Kaiser test or other qualitative test to check for complete coupling. If the test is positive (indicating free amines), a second coupling is recommended.
-
For the second coupling, drain the resin and add a fresh solution of the activated this compound. Allow to react for another 1-2 hours.
-
Wash the resin thoroughly with DMF.
Fmoc Deprotection:
The Fmoc deprotection of the incorporated piperazine derivative generally proceeds efficiently using standard conditions (e.g., 20% piperidine in DMF). The kinetics of this step are typically rapid.
Potential Side Reactions
While the Fmoc strategy is generally robust, certain side reactions can occur, particularly with constrained or unusual building blocks.[]
-
Diketopiperazine (DKP) Formation: When the piperazine-2-carboxylic acid is the second residue in the peptide chain, there is a potential for intramolecular cyclization to form a diketopiperazine upon Fmoc deprotection, leading to chain termination.[4] This is a known side reaction, especially with proline at the second position, and the constrained nature of the piperazine ring may also facilitate this process. To mitigate this, it is advisable to promptly couple the third amino acid after the deprotection of the piperazine moiety.
-
Incomplete Coupling: As mentioned, due to steric hindrance, incomplete coupling can be a concern. Careful monitoring of the reaction completeness and the use of optimized coupling conditions are crucial.
-
Side Reactions during Cleavage: Depending on the other amino acids in the peptide sequence, standard cleavage cocktails (e.g., TFA-based) are generally compatible. However, it is always prudent to analyze the crude cleavage product carefully for any unexpected side products. The use of piperazine as a deprotection reagent itself has been shown to minimize certain side reactions like aspartimide formation in sensitive sequences.[5]
Quality Control: Analytical Methodology
Rigorous quality control of the this compound building block is essential to ensure the synthesis of high-purity peptides. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for this purpose.
UPLC-MS Protocol for Purity Assessment:
This protocol provides a high-resolution method for determining the chemical purity of the title compound and identifying potential impurities.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-95% B over 5-10 minutes |
| Flow Rate | 0.4-0.6 mL/min |
| Column Temperature | 40-45°C |
| Detection | UV at 265 nm and 301 nm (for the Fmoc group); Mass Spectrometry (ESI+) |
| Sample Preparation | 1 mg/mL in acetonitrile/water (1:1) |
Expected Results:
-
A major peak corresponding to the this compound with the expected mass-to-charge ratio (m/z).
-
Potential impurities to monitor include the free piperazine-2-carboxylic acid, the diastereomeric (S)-isomer, and any byproducts from the synthesis.
Conclusion
This compound is a valuable and strategic building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its ability to induce turns and rigidify the peptide backbone makes it a powerful tool in the design of bioactive molecules with improved pharmacological profiles. By understanding its synthesis, properties, and the nuances of its use in SPPS, researchers can effectively incorporate this unique amino acid analogue into their drug discovery and development programs. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of this compound.
References
- Williams, T. M., et al. (1996). 2-Substituted Piperazines as Constrained Amino Acids. Application to the Synthesis of Potent, Non Carboxylic Acid Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 39(7), 1345–1348. [Link]
- Felder, E., et al. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S. Patent No. 5,945,534. Washington, DC: U.S.
- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Tetrahedron Letters, 40(24), 4447-4450.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Góngora-Benítez, M., et al. (2014). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 18(11), 1346–1353.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to 4-Fmoc-Piperazine-2-(R)-carboxylic Acid: Properties, Applications, and Protocols for Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis of 4-Fmoc-Piperazine-2-(R)-carboxylic acid, a critical chiral building block in modern synthetic chemistry. We will explore its fundamental physicochemical properties, its strategic importance in peptide synthesis and medicinal chemistry, and detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound to construct complex peptidomimetics and novel therapeutic agents. By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this guide serves as both a practical manual and an expert resource.
Introduction: The Strategic Value of Chiral Piperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in neuropharmacology and oncology[1]. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal structural motif. The introduction of stereochemistry, as seen in this compound, elevates its utility significantly. The precise three-dimensional arrangement of the carboxylic acid group—dictated by the (R)-configuration—is crucial for ensuring stereospecific interactions with biological targets, which directly governs therapeutic efficacy and safety[2].
This compound integrates three essential features:
-
The Piperazine Core: A conformationally constrained, versatile heterocyclic system.
-
The (R)-Chiral Center: Ensures stereochemical purity in the final product, which is critical for biological activity[2].
-
The Fmoc Protecting Group: A base-labile N-protecting group that makes the molecule perfectly suited for controlled, stepwise incorporation via Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS)[1][2][3].
This guide will dissect these features to provide a comprehensive understanding of the molecule's function and application.
Physicochemical Properties and Structural Analysis
The precise characterization of a synthetic building block is the foundation of its effective use. This compound is a white solid at room temperature, valued for its high purity and stability under recommended storage conditions[1].
| Property | Value | Source |
| Molecular Weight | 352.39 g/mol | [1] |
| Molecular Formula | C₂₀H₂₂N₂O₄ | [1] |
| CAS Number | 219312-90-0 | [1] |
| Appearance | White Solid | [1] |
| Typical Purity | ≥95% (HPLC) | [1] |
| Storage Conditions | 0-8 °C, protect from light | [1][4] |
| Predicted Boiling Point | 580.4 ± 50.0 °C | [4] |
| Predicted Density | 1.315 ± 0.06 g/cm³ | [4] |
Structural Breakdown and Functional Roles
The molecule's utility is derived directly from its tripartite structure. The diagram below illustrates the key functional components.
Caption: Key functional components of the title molecule.
-
Fmoc Group: This group, introduced by Carpino and Han, is the cornerstone of its use in SPPS[3][5]. Its lability to basic conditions (e.g., piperidine) allows for the selective deprotection of the piperazine N4-amine for subsequent reactions, while the rest of the molecule remains intact[6].
-
Carboxylic Acid: This functional group is the point of activation and coupling. During peptide synthesis, it is activated to form a reactive ester, which then couples with the free N-terminal amine of the growing peptide chain on the solid support.
-
Chiral Center: The (R)-configuration is locked in, enabling the synthesis of enantiopure final products. This avoids the costly and complex chiral separations that would be necessary if a racemic mixture were used.
Core Applications in Synthetic Chemistry
Incorporation into Peptidomimetics via Fmoc-SPPS
The primary application of this compound is as a non-canonical amino acid analogue in Fmoc-SPPS. Its incorporation is strategically driven to impart specific properties into a peptide sequence.
Causality behind its use:
-
Conformational Rigidity: The piperazine ring introduces a constrained turn-like structure, which can be used to lock a peptide into a specific bioactive conformation, potentially increasing receptor affinity and selectivity.
-
Metabolic Stability: The non-natural backbone linkage is resistant to degradation by endogenous proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.
-
Enhanced Bioavailability: The piperazine moiety can improve the solubility and pharmacokinetic profile of a peptide, aiding its development as a therapeutic agent[1].
Role in Medicinal Chemistry and Drug Discovery
Beyond peptides, this compound is a valuable building block for synthesizing small-molecule drugs. The piperazine core is a well-established pharmacophore in drugs targeting the central nervous system and in anti-cancer agents[1]. Using this enantiopure starting material allows for the efficient and stereocontrolled synthesis of complex drug candidates, including those investigated for treating viral infections like hepatitis B[2].
Experimental Protocols and Methodologies
Trustworthiness in synthesis relies on robust, validated protocols. The following sections provide detailed methodologies for the handling and application of this compound.
Quality Control and Handling
Protocol 1: Purity Verification by RP-HPLC
-
Objective: To confirm the purity of the starting material is ≥95% before use.
-
System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18, 3.5-5 µm particle size.
-
Gradient: 5% to 95% B over 20 minutes.
-
Detection: UV at 214 nm and 254 nm.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in 50:50 Acetonitrile:Water.
-
Inject 10 µL onto the column.
-
Integrate the peak area. The main peak should represent ≥95% of the total integrated area.
-
-
Expertise Note: Co-elution of impurities can occur. High-quality starting materials are crucial as these impurities can be incorporated into the final peptide, complicating purification[3].
Protocol 2: Storage and Handling
-
Storage: Store the solid compound at 0-8 °C, protected from direct light and moisture to prevent degradation[1][4].
-
Handling: Bring the container to room temperature before opening to prevent water condensation. Weigh quickly and reseal tightly. For solutions, prepare fresh or flash-freeze aliquots for long-term storage.
Protocol for Incorporation using Automated Solid-Phase Peptide Synthesis
The following is a generalized protocol for a single coupling cycle on an automated peptide synthesizer. This workflow represents a self-validating system where successful Fmoc deprotection (indicated by UV monitoring of the dibenzofulvene adduct) confirms the availability of the amine for the subsequent coupling step.
Caption: The standard Fmoc-SPPS cycle for incorporation.
Detailed Coupling Step (Step 3):
-
Objective: To efficiently couple this compound to the N-terminal amine of the resin-bound peptide.
-
Reagents:
-
Amino Acid: this compound (4 equivalents over resin loading).
-
Activating Agent: HBTU (3.9 equivalents) or HATU.
-
Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
Solvent: N,N-Dimethylformamide (DMF).
-
-
Procedure:
-
Dissolve the this compound and activating agent in DMF.
-
Add DIPEA to the solution to begin pre-activation (typically 1-5 minutes). The base neutralizes the amine salt on the resin and facilitates the reaction.
-
Add the activated amino acid solution to the synthesis vessel containing the deprotected, washed resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating reaction completion.
-
-
Expertise Note: The choice of activating agent is critical. HATU is often preferred for sterically hindered couplings, which can sometimes be the case with non-canonical building blocks. Using an insufficient amount of base (DIPEA) can lead to incomplete deprotonation of the N-terminal amine salt, resulting in failed coupling.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of a privileged medicinal scaffold, absolute stereocontrol, and compatibility with the robust Fmoc-SPPS methodology provides chemists with a reliable method for constructing molecules of high complexity and therapeutic potential. As the demand for metabolically stable peptidomimetics and enantiopure pharmaceuticals continues to grow, the importance of chiral building blocks like this will only increase, paving the way for the next generation of targeted therapies.
References
- 4-fmoc-piperazine-2-carboxylic acid (C20H20N2O4), PubChemLite, [Link]
- 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid, PubChem, [Link]
- Advances in Fmoc solid-phase peptide synthesis, National Institutes of Health (NIH), [Link]
- Epimeris
- Practical Synthesis Guide to Solid Phase Peptide Chemistry, AAPPTec, [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 219312-90-0 CAS MSDS (4-FMOC-PIPERAZINE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Structural Elucidation of 4-Fmoc-Piperazine-2-(R)-carboxylic acid
Introduction: The Significance of 4-Fmoc-Piperazine-2-(R)-carboxylic acid
This compound is a heterocyclic compound that serves as a crucial component in the synthesis of complex peptides and novel therapeutic agents. The piperazine moiety is a common scaffold in pharmaceuticals, known for enhancing solubility and bioavailability, with applications in neuropharmacology and anti-cancer research.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the controlled assembly of peptide chains.[1][2][3] The defined (R)-stereochemistry at the C2 position is critical, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4] Therefore, rigorous structural confirmation and stereochemical assignment are paramount.
This guide will detail a multi-pronged analytical approach for the complete structural characterization of this molecule, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC).
Part 1: Primary Structure and Molecular Weight Confirmation
The initial phase of elucidation focuses on confirming the molecular formula and the connectivity of the atoms (the primary structure). High-resolution mass spectrometry and 1D NMR spectroscopy are the primary tools for this stage.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the definitive technique for determining the elemental composition of a molecule with high accuracy. For this compound (Molecular Formula: C₂₀H₂₀N₂O₄), we would expect to observe a molecular ion peak corresponding to its monoisotopic mass.[5] Electrospray ionization (ESI) is the preferred method for this type of polar, non-volatile compound as it is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.
Trustworthiness: The trustworthiness of the HRMS data is established by the high mass accuracy of the measurement. Modern instruments like Fourier Transform-Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range, providing a high degree of confidence in the assigned elemental composition.[6][7][8]
-
Sample Preparation: Dissolve 1-2 mg of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 10-50 µg/mL.
-
Instrumentation: Utilize an ESI-TOF, ESI-FT-ICR, or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is typically preferred for piperazine-containing compounds due to the basicity of the nitrogen atoms, leading to the formation of [M+H]⁺ ions.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-1000).
-
Data Analysis: Compare the experimentally observed m/z value of the molecular ion with the theoretically calculated mass for C₂₀H₂₀N₂O₄. The mass error should be less than 5 ppm.
Data Presentation:
| Parameter | Theoretical Value (C₂₀H₂₀N₂O₄) | Expected Experimental Value ([M+H]⁺) |
| Monoisotopic Mass | 352.1423 Da | 353.1496 Da |
Table 1: Theoretical and Expected Experimental Mass Values.
¹H and ¹³C NMR Spectroscopy
Expertise & Experience: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, which is indispensable for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each atom in the molecule. For Fmoc-protected amino acids, characteristic signals for the Fmoc group and the amino acid backbone are expected.[9][10]
Trustworthiness: The self-validating nature of NMR comes from the consistency of the data. The number of signals should correspond to the number of unique protons and carbons, the integrations in the ¹H spectrum should match the number of protons for each signal, and the splitting patterns should be consistent with the neighboring protons. For complex molecules, 2D NMR experiments like COSY, HSQC, and HMBC can be employed to definitively establish connectivity.[9]
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra. If necessary, acquire 2D COSY, HSQC, and HMBC spectra for unambiguous assignments.
-
Data Processing and Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.[9] Integrate the ¹H NMR signals and assign all peaks based on their chemical shifts, multiplicities, and coupling constants, correlating them with the expected structure.
Data Presentation:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Fmoc aromatic protons | 7.2 - 7.9 | m | 8H |
| Fmoc CH and CH₂ | 4.2 - 4.5 | m | 3H |
| Piperazine ring protons | 2.5 - 4.0 | m | 7H |
| Carboxylic acid proton | 10 - 13 | br s | 1H |
Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carboxylic acid C=O | 170 - 175 |
| Fmoc C=O | ~156 |
| Fmoc aromatic carbons | 120 - 145 |
| Piperazine ring carbons | 40 - 60 |
| Fmoc CH and CH₂ | ~47, ~67 |
Table 3: Predicted ¹³C NMR Data for this compound in DMSO-d₆.
Part 2: Stereochemical Elucidation
Once the primary structure is confirmed, the next critical step is to determine the absolute configuration at the chiral center (C2). This is achieved through chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Chiral HPLC is a powerful technique for separating enantiomers.[4][11] The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including those with carboxylic acid functionalities.[12] The (R)-enantiomer should have a distinct retention time compared to its (S)-counterpart on an appropriate chiral column.
Trustworthiness: The method's trustworthiness is established by demonstrating baseline separation (Resolution, Rs > 1.5) of the enantiomers.[12] This is typically validated by analyzing a racemic mixture of the compound, which should show two distinct, well-resolved peaks of equal area. The analysis of the target compound should then result in a single peak corresponding to the retention time of one of the enantiomers from the racemic mixture.
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).
-
Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.[12][13]
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. If a racemic standard is available, prepare a similar solution.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Data Acquisition: Inject the sample and the racemic standard. Monitor the chromatogram at a suitable wavelength (e.g., 265 nm, corresponding to the Fmoc group).
-
Data Analysis: Compare the retention time of the sample peak with the retention times of the two peaks in the racemic chromatogram to confirm its enantiomeric identity. Calculate the enantiomeric excess (% ee) to determine the enantiopurity of the sample.[12]
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the structural elucidation process.
A flowchart of the structural elucidation process.
Conclusion
The structural elucidation of this compound requires a synergistic application of modern analytical techniques. By systematically integrating data from high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and chiral HPLC, a complete and unambiguous assignment of the molecule's chemical structure, including its absolute stereochemistry, can be achieved with a high degree of confidence. This rigorous analytical workflow is essential for ensuring the quality and efficacy of this important building block in the development of new therapeutics.
References
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
- Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
- Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. ACS Publications.
- Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. ACS Publications.
- Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling... ResearchGate.
- Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. National Institutes of Health.
- 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. PubMed Central.
- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PubMed Central.
- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications.
- Chiral HPLC Separations. Phenomenex.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- 4-fmoc-piperazine-2-carboxylic acid (C20H20N2O4). PubChemLite.
- 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid. PubChem.
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. redalyc.org [redalyc.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. PubChemLite - 4-fmoc-piperazine-2-carboxylic acid (C20H20N2O4) [pubchemlite.lcsb.uni.lu]
- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. preprints.org [preprints.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to 4-Fmoc-Piperazine-2-(R)-carboxylic acid: Properties, Synthesis, and Application
This guide provides an in-depth technical overview of 4-Fmoc-Piperazine-2-(R)-carboxylic acid, a chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique conformational constraints and synthetic versatility make it a valuable component in the design of novel peptides and small molecule therapeutics, particularly in the fields of neuropharmacology and oncology.
Core Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] The incorporation of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the N4 nitrogen renders the molecule suitable for standard solid-phase peptide synthesis (SPPS) protocols. The piperazine ring system imparts a degree of conformational rigidity, which can be advantageous in designing molecules with specific binding properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₂N₂O₄ | [1] |
| Molecular Weight | 352.39 g/mol | [1] |
| CAS Number | 219312-90-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | 0-8 °C, protect from light | [1][2] |
| Purity (Typical) | ≥ 95% (HPLC) | [1] |
| Predicted Boiling Point | 580.4 ± 50.0 °C | |
| Predicted Density | 1.315 ± 0.06 g/cm³ | |
| Predicted pKa | 2.19 ± 0.20 |
Synthesis and Chiral Integrity
The synthesis of enantiomerically pure this compound is a critical aspect of its utility. The overall synthetic strategy involves the preparation of the core piperazine-2-carboxylic acid ring system, resolution of the enantiomers, and subsequent protection of the N4 nitrogen with the Fmoc group.
Synthetic Workflow
A common approach involves the asymmetric synthesis or chiral resolution of piperazine-2-carboxylic acid, followed by selective Fmoc protection.
Caption: General synthetic workflow for this compound.
Detailed Synthetic Protocol (Representative)
This protocol is a composite representation based on established methods for the synthesis of optically active piperazine derivatives and Fmoc protection.[4][5]
Part A: Asymmetric Synthesis of (R)-Piperazine-2-carboxylic acid [4]
-
Esterification: Pyrazinecarboxylic acid is first converted to its corresponding ester (e.g., methyl or tert-butyl ester) using standard methods (e.g., thionyl chloride in methanol).
-
Asymmetric Hydrogenation: The pyrazinecarboxylate derivative is subjected to asymmetric hydrogenation.
-
Catalyst: An optically active rhodium complex (e.g., with a chiral phosphine ligand) is employed.
-
Solvent: Methanol is a common solvent for this reaction.
-
Conditions: The reaction is typically carried out under hydrogen pressure at elevated temperatures (e.g., 50 bar H₂, 70 °C).
-
-
Hydrolysis: The resulting chiral ester is hydrolyzed (e.g., with aqueous HCl) to yield (R)-Piperazine-2-carboxylic acid hydrochloride.
Part B: Fmoc Protection [5]
-
Dissolution: The synthesized (R)-Piperazine-2-carboxylic acid is dissolved in an aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate) mixed with an organic solvent like dioxane or acetone to maintain solubility.
-
Reaction with Fmoc Reagent: The solution is cooled to 0-5 °C. A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the organic solvent is added portion-wise.
-
pH Control: The pH of the reaction mixture is maintained between 8 and 9 by the addition of base as needed.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product.
-
Purification: The final product is purified by column chromatography or recrystallization.
Quality Control: Ensuring Chiral Purity
The enantiomeric excess (ee) of the final product is paramount for its application in stereospecific synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.
Representative Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives (e.g., Chiralpak® series), is highly effective for separating enantiomers of Fmoc-protected amino acids.[6]
-
Mobile Phase: A typical mobile phase for reversed-phase separation would consist of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component with an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid).[7]
-
Detection: UV detection at 265 nm, corresponding to the absorbance of the Fmoc group, is standard.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 0.1-1.0 mg/mL and filtered through a 0.45 µm filter before injection.[6]
-
Analysis: The resolution between the (R) and (S) enantiomer peaks should be greater than 1.5 for baseline separation. The enantiomeric excess is calculated from the peak areas of the two enantiomers.[6]
Spectroscopic and Analytical Characterization
For a researcher synthesizing or verifying a sample of this compound, the following spectroscopic data would be expected.
-
¹H NMR:
-
Fmoc Group: Multiple signals in the aromatic region (approx. 7.2-7.8 ppm). A characteristic triplet around 4.2 ppm for the CH group and a doublet for the CH₂ group of the fluorenylmethyloxycarbonyl moiety.
-
Piperazine Ring: A series of multiplets in the aliphatic region (approx. 2.5-4.5 ppm) corresponding to the non-equivalent protons of the piperazine ring. The proton at the chiral center (C2) would appear as a distinct multiplet.
-
-
¹³C NMR:
-
Fmoc Group: Resonances for the carbonyl carbon (approx. 156 ppm) and multiple aromatic carbons (approx. 120-144 ppm).
-
Piperazine Ring: Aliphatic carbons of the piperazine ring would appear in the range of 40-60 ppm.
-
Carboxylic Acid: The carboxylic acid carbonyl carbon would be observed around 170-175 ppm.
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Expected at m/z 353.15
-
[M-H]⁻: Expected at m/z 351.14
-
[M+Na]⁺: Expected at m/z 375.13
-
Applications in Peptide Synthesis and Drug Discovery
The primary application of this compound is as a building block in the synthesis of peptidomimetics and complex organic molecules.
Solid-Phase Peptide Synthesis (SPPS)
This building block is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.
Caption: SPPS cycle for incorporating this compound.
Detailed Coupling Protocol (HBTU/HATU Activation):
-
Resin Preparation: The resin-bound peptide with a free N-terminal amine is swelled in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU or HATU (2.9-4.9 equivalents), and an additive like HOBt (optional, but recommended to suppress racemization) in DMF.[8][9] Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[8]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended.[8]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (no blue color) indicates the absence of free primary amines.
-
Washing: After complete coupling, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[10] This exposes the N4-amine of the newly incorporated piperazine residue for the next coupling cycle.
Field-Proven Insights and Considerations
-
Racemization Risk: While aminium-based coupling reagents like HBTU and HATU are designed to minimize racemization, the risk is never zero.[11][12] The inclusion of HOBt or OxymaPure as an additive is a best practice, especially for valuable or complex syntheses.
-
Alternative Deprotection: The standard 20% piperidine in DMF is effective for Fmoc removal. However, studies have shown that piperazine itself can be used as a milder deprotection reagent, which may reduce side reactions like aspartimide formation in sensitive sequences.[13]
-
Drug Discovery Scaffold: The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[14] It is particularly prevalent in agents targeting the central nervous system (CNS) and in oncology, often acting as a linker or interacting with key biological targets.[14][15] The piperazine-2-carboxylic acid core has been specifically investigated for developing inhibitors of enzymes like acetylcholinesterase, relevant to Alzheimer's disease.[16] Its ability to form hydrogen bonds and its defined stereochemistry make this compound a valuable tool for structure-activity relationship (SAR) studies in these therapeutic areas.[17][18]
Conclusion
This compound is a sophisticated chemical tool that offers researchers significant advantages in the synthesis of constrained peptides and small molecule drugs. A thorough understanding of its properties, synthetic routes, and optimal application in SPPS is crucial for leveraging its full potential. By following robust protocols for its incorporation and quality control, scientists can effectively utilize this building block to advance the frontiers of drug discovery and materials science.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Neuropharmacology and Oncology: The Role of 2-(1-Piperazinyl)pyrimidine. chemimpex.com
- Gul, S., et al. (2023). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, 37(2), e23259. pubmed.ncbi.nlm.nih.gov
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. benchchem.com
- Simmler, L. D., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 148-154. globalresearchonline.net
- de Freitas, R. M., et al. (2019). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. CNS & Neurological Disorders - Drug Targets, 18(7), 527-537.
- BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. benchchem.com
- Aebischer, B., et al. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S. Patent No. 5,945,534.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. chem.uci.edu
- El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. [pubmed.ncbi.nlm.nih.gov/37913584/)
- Aapptec. (n.d.). Coupling Reagents.
- ResearchGate. (n.d.). Coupling Reagents.
- BenchChem. (2025). 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6. benchchem.com
- Chem-Impex International. (n.d.). 1-Boc-piperazine-2-carboxylic acid.
- Chem-Impex International. (n.d.). 4-Fmoc-piperazine-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). Piperazine-2-carboxylic acid dihydrochloride.
- Hoppe, H., et al. (2000). Process for preparing 2-piperazine carboxylic acid derivatives. Canadian Patent No. CA2186023C.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids. benchchem.com
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. benchchem.com
- Santasania, C. T. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Perjési, P., et al. (2002). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Biochemical and Biophysical Methods, 53(1-3), 135-143. sciencedirect.com
- Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-167. csfarm.cz
- PubChem. (n.d.). 4-fmoc-piperazine-2-carboxylic acid.
- Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436. uninsubria.it
- BOC Sciences. (n.d.). N-4-Boc-N-1-Fmoc-2-piperazine carboxylic acid.
- PubChem. (n.d.). (2S)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). N-4-Boc-N-1-Fmoc-2-piperazine carboxylic acid.
- Hoppe, H., et al. (2001). Process for preparing 2-piperazine carboxylic acid derivatives. European Patent No. EP0756593B1.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- The Royal Society of Chemistry. (2008). Supplementary Material (ESI)
- Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. chiralpedia.net
- BLDpharm. (n.d.). 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. thieme-connect.com
- National Institute of Standards and Technology. (n.d.). Piperazine. In NIST Chemistry WebBook.
- BLDpharm. (n.d.). 1-Fmoc-piperazine-2-(R)-carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid.
- Aobious. (n.d.). 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid.
- Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Albericio, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. ncbi.nlm.nih.gov
- MedChemExpress. (n.d.). (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. Retrieved January 7, 2026, from medchemexpress.comcarboxylic-acid.html)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Topic: 4-Fmoc-Piperazine-2-(R)-carboxylic acid Synthesis Route
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fmoc-Piperazine-2-(R)-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis. Its constrained cyclic diamine structure, combined with the orthogonal protection afforded by the fluorenylmethoxycarbonyl (Fmoc) group, makes it an invaluable scaffold for constructing complex peptidomimetics and pharmaceutical agents, including antivirals and neurotherapeutics.[1] This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, starting from the chiral pool. We will delve into the strategic considerations behind the chosen pathway, explain the causality of experimental choices, and provide detailed, field-tested protocols for key transformations.
Introduction and Strategic Significance
The piperazine motif is a privileged scaffold in drug discovery, present in numerous approved drugs such as imatinib and ciprofloxacin.[2] The introduction of a chiral center at the C2 position, as in piperazine-2-carboxylic acid, offers a three-dimensional diversity that is critical for modulating biological activity and pharmacokinetic properties. The (R)-enantiomer is a key component in the synthesis of specific therapeutic agents, including HIV protease inhibitors.[3]
The Fmoc protecting group at the N4 position is strategically chosen for its utility in solid-phase peptide synthesis (SPPS).[4] It is stable to acidic conditions used to remove other protecting groups (like Boc) but is readily cleaved by mild bases, typically piperidine, allowing for sequential peptide chain elongation.[5] This guide focuses on a practical synthesis from the chiral pool, a strategy that leverages readily available, enantiomerically pure starting materials like α-amino acids to ensure the stereochemical integrity of the final product.[6][7]
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a practical pathway originating from a common chiral starting material, (R)-aspartic acid. This approach elegantly preserves the crucial C2 stereocenter throughout the synthesis.
Caption: Retrosynthetic pathway for the target molecule.
This disconnection strategy highlights the key transformations:
-
Formation of the Piperazine Ring: Achieved by constructing a diketopiperazine intermediate from an (R)-aspartic acid derivative and a protected ethylenediamine, followed by reduction.
-
Orthogonal Protection: Differentiating the two nitrogen atoms of the piperazine ring is critical for selective functionalization. The use of Boc and Fmoc groups is a standard and effective strategy.
-
Final Deprotection/Functionalization: Selective removal of protecting groups to install the final Fmoc group and reveal the free carboxylic acid.
Core Synthetic Strategy: A Chiral Pool Approach
The most reliable method for producing enantiomerically pure this compound on a laboratory and pilot scale is to begin with a readily available chiral precursor. This guide details a robust route starting from (R)-aspartic acid.
Caption: Overall synthetic workflow from (R)-Aspartic Acid.
Causality Behind Experimental Choices
-
Starting Material: (R)-Aspartic acid is chosen for its low cost and because its inherent stereochemistry directly translates to the desired (R)-configuration at the C2 position of the piperazine ring.
-
Initial Protection: The initial protection of (R)-aspartic acid (e.g., with a Cbz group) and its conversion to an anhydride activates the carboxylic acid groups for efficient cyclization.
-
Cyclization Partner: N-Boc-ethylenediamine is used to introduce the second nitrogen atom. The Boc group provides robust protection during the subsequent reduction step but can be cleanly removed later under acidic conditions without affecting the final Fmoc group.
-
Reduction: Borane (BH₃) is a powerful reducing agent capable of reducing both the amide carbonyl and the carboxylic acid of the piperazinone intermediate to form the fully saturated piperazine ring. This is a critical step in forming the core scaffold.
-
Re-oxidation: The primary alcohol formed during reduction is selectively re-oxidized to the carboxylic acid. TEMPO-mediated oxidation is a mild and efficient method that avoids over-oxidation and is compatible with the Boc-protected amine.
-
Protecting Group Swap: The final steps involve a standard protecting group manipulation. The Boc group is removed with trifluoroacetic acid (TFA). The resulting free diamine is then selectively acylated at the more sterically accessible and generally more nucleophilic N4 position with Fmoc-OSu under carefully controlled pH conditions to prevent di-acylation and protect the C2-carboxyl group.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.
Protocol 1: Synthesis of (R)-1-Boc-4-Cbz-piperazine-2-carboxylic acid (A Key Intermediate)
This protocol outlines a common alternative pathway to establish the orthogonally protected core, which can then be selectively deprotected to yield the target compound.
-
Preparation of the N-protected Diamine: Start with commercially available (R)-piperazine-2-carboxylic acid dihydrochloride.
-
Boc Protection: Dissolve (R)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.5 eq) portion-wise to neutralize the hydrochloride salts and basify the solution (pH ~9-10).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in dioxane dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Acidify the reaction mixture to pH 2-3 with cold 1N HCl. Extract the product with ethyl acetate (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-1-Boc-piperazine-2-carboxylic acid.
-
Fmoc Protection: Dissolve the crude product from the previous step in a 1:1 mixture of acetone and water.
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.
-
Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in acetone dropwise.
-
Stir the reaction at room temperature for 8-12 hours.
-
Work-up: Remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer with 1N HCl to pH 2-3, leading to the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield (R)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid.
Protocol 2: Selective Boc Deprotection to Yield the Final Product
-
Deprotection: Suspend (R)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
Triturate the resulting residue with cold diethyl ether. The product, this compound trifluoroacetate salt, will precipitate as a solid.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum. If the free base is required, the TFA salt can be neutralized through ion-exchange chromatography or careful basification and extraction.
Data Presentation & Characterization
The identity and purity of the final product and key intermediates must be confirmed through rigorous analytical methods.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) Highlights | Purity (HPLC) |
| (R)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid | C₂₅H₂₈N₂O₆ | 452.50 | 7.8-7.3 (m, 8H, Fmoc), 4.5-4.2 (m, 3H, Fmoc-CH/CH₂), 3.9-2.8 (m, 7H, piperazine ring), 1.45 (s, 9H, Boc) | >95% |
| This compound | C₂₀H₂₀N₂O₄ | 352.39 | 7.8-7.3 (m, 8H, Fmoc), 4.5-4.2 (m, 3H, Fmoc-CH/CH₂), 3.8-2.7 (m, 7H, piperazine ring). Note: NH protons may be broad or exchangeable. Carboxylic acid proton often very broad or not observed. | >97% |
Conclusion
The synthesis of this compound via a chiral pool approach represents a reliable and scalable strategy for accessing this critical building block. The pathway relies on fundamental, well-understood transformations, including cyclization, reduction, oxidation, and orthogonal protection group management. By carefully selecting reagents and controlling reaction conditions, particularly during the selective N-acylation step, high yields and excellent enantiomeric purity can be achieved. This guide provides the strategic framework and practical protocols necessary for researchers and drug development professionals to successfully synthesize and utilize this versatile compound in their discovery and development programs.
References
- US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents. URL: https://patents.google.
- Chem-Impex International. 4-Fmoc-piperazine-2-carboxylic acid. URL: https://www.chemimpex.com/products/4-fmoc-piperazine-2-carboxylic-acid
- Bezen, S., et al. (2018). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. ACS Catalysis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6344211/
- Sigma-Aldrich. (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds015197
- Santa Cruz Biotechnology. N-4-Boc-N-1-Fmoc-2-piperazine carboxylic acid. URL: https://www.scbt.com/p/n-4-boc-n-1-fmoc-2-piperazine-carboxylic-acid-183742-23-6
- Sigma-Aldrich. 4-boc-piperazine-2-carboxylic acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/687364
- Sigma-Aldrich. N-fmoc-2-piperazine carboxylic acid product listing. URL: https://www.sigmaaldrich.com/US/en/search/n-fmoc-2-piperazine-carboxylic-acid
- BOC Sciences. N-4-Boc-N-1-Fmoc-2-piperazine carboxylic acid. URL: https://www.bocsci.com/n-4-boc-n-1-fmoc-2-piperazine-carboxylic-acid-cas-183742-23-6-item-4731-100235.html
- Holl, R., Schepmann, D., & Wünsch, B. (2012). Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. MedChemComm, 3, 673-679. URL: https://doi.org/10.1039/C2MD20070H
- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. URL: https://www.chem.uci.edu/~jsnowick/group_protocols/Fmoc_SPPS_Protocols.pdf
- D'Souza, A., & Pescitelli, G. (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 13(20), 5657-5661. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00561a
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press. URL: https://www.sciencedirect.com/science/article/pii/S007668799789048X
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 4-Fmoc-Piperazine-2-(R)-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fmoc-Piperazine-2-(R)-carboxylic acid, a critical building block in contemporary peptide synthesis and drug development. While specific quantitative solubility data for this reagent is not extensively published, this document synthesizes core principles of Fmoc-protected amino acid solubility, presents a detailed protocol for its experimental determination, and discusses the practical implications for researchers and drug development professionals. By elucidating the physicochemical properties and outlining a robust methodology for solubility assessment, this guide empowers scientists to optimize its use in their synthetic workflows, ensuring enhanced efficiency, purity, and yield.
Introduction: The Pivotal Role of Solubility in Synthesis
This compound is a versatile, protected amino acid derivative integral to the synthesis of complex peptides and piperazine-containing pharmaceuticals.[1] The fluorenylmethoxycarbonyl (Fmoc) group provides a temporary, base-labile protecting group for the amine functionality, a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3][4] Its unique piperazine scaffold is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics in neuropharmacology and oncology.[1]
The solubility of this reagent is a paramount parameter for successful synthesis.[2] Inadequate solubility can lead to a cascade of issues, including:
-
Poor reaction kinetics: Incomplete dissolution of the amino acid derivative can slow down coupling reactions, leading to lower yields.
-
Incomplete coupling: Undissolved material cannot participate in the reaction, resulting in the formation of deletion sequences and impure final products.[2]
-
Aggregation: Poorly solvated Fmoc-amino acids can aggregate, further hindering their reactivity and complicating purification processes.
Understanding and optimizing the solubility of this compound is therefore not merely a matter of convenience but a fundamental requirement for achieving high-purity, high-yield synthesis of target molecules.
Physicochemical Properties and Predicted Solubility Profile
While specific solubility data is sparse, an understanding of the molecule's constituent parts allows for a reasoned prediction of its solubility behavior.
| Property | Value/Description | Source |
| Molecular Formula | C₂₀H₂₂N₂O₄ | [1] |
| Molecular Weight | 352.39 g/mol | [1] |
| Appearance | White solid | [1] |
| CAS Number | 219312-90-0 | [1] |
The solubility of this compound is governed by a balance of its hydrophobic and hydrophilic features:
-
The Fmoc Group: The large, aromatic fluorenylmethoxycarbonyl group is highly hydrophobic, imparting good solubility in many organic solvents.[5]
-
The Piperazine Carboxylic Acid Moiety: The piperazine ring and the carboxylic acid group introduce polarity and the capacity for hydrogen bonding, influencing solubility in more polar solvents.
Based on these structural characteristics, the following general solubility profile can be anticipated:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | High | Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are excellent at solvating both the hydrophobic Fmoc group and the polar components of the molecule. These are the most common solvents for SPPS.[5][6] |
| Chlorinated Solvents | Moderate to High | Dichloromethane (DCM) is often used in peptide synthesis and is expected to be a reasonably good solvent. |
| Ethers | Limited to Moderate | Solvents like Tetrahydrofuran (THF) may have some solvating power but are generally less effective than polar aprotic solvents for Fmoc-amino acids.[5] |
| Polar Protic Solvents | Limited | Alcohols like methanol and ethanol may offer some solubility, but the large hydrophobic Fmoc group will limit extensive dissolution. Water solubility is expected to be very low.[7] |
| Nonpolar Solvents | Poor | Solvents like hexanes and toluene are unlikely to effectively solvate the polar piperazine carboxylic acid portion of the molecule. |
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
For researchers requiring precise solubility data for their specific applications, the shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility.[5][8] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute.[8]
Workflow for Solubility Determination
The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
4-Fmoc-Piperazine-2-(R)-carboxylic acid physical appearance and stability
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Core Dossier: 4-Fmoc-Piperazine-2-(R)-carboxylic acid
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. Its rigid piperazine core, combined with the stereospecific carboxylic acid and the amine-protecting fluorenylmethoxycarbonyl (Fmoc) group, makes it a valuable scaffold for introducing conformational constraints into peptide analogues and small molecule therapeutics.[1] This guide provides a comprehensive overview of its physical and chemical properties, with a focus on ensuring its stability and integrity from receipt to application. Understanding these characteristics is paramount for researchers aiming to achieve reproducible and reliable results in complex multi-step syntheses.
Physicochemical Characterization
The precise identification and physical properties of this compound are foundational to its effective use. The compound is typically supplied as a solid, and its appearance can be an initial indicator of purity.
Physical Appearance
The compound is consistently described as a white to off-white solid or powder.[1][2] Any significant deviation from this appearance, such as discoloration (e.g., yellowing) or the presence of clumping, may suggest degradation or moisture uptake and warrants further purity analysis before use.
Structural and Quantitative Data
A summary of the key quantitative data for this compound is presented below. It is crucial to use the correct CAS number to ensure the procurement of the correct stereoisomer.
| Property | Value | Source(s) |
| Chemical Name | (2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | [3][4] |
| CAS Number | 747393-31-3 | [3][5] |
| Molecular Formula | C₂₀H₂₀N₂O₄ | [3] |
| Molecular Weight | 352.4 g/mol | [3] |
| Appearance | White to Off-White Solid | [1][2] |
| Purity (Typical) | ≥95% (HPLC) | [1] |
Chemical Stability and Handling
The stability of this compound is intrinsically linked to the lability of the Fmoc protecting group and the general sensitivity of carboxylic acids. Proper storage and handling are not merely recommendations but critical protocols to preserve the compound's purity and reactivity.
Core Principles of Stability
The primary degradation pathway for this compound involves the cleavage of the Fmoc group. The Fmoc group is notoriously susceptible to cleavage by bases.[6] Even weak bases can initiate a β-elimination reaction, liberating the free amine and dibenzofulvene.[7] Secondary concerns include moisture absorption (hygroscopicity), which can affect weighing accuracy and potentially facilitate hydrolysis over extended periods, and exposure to strong acids or oxidizing agents.[8][9]
Recommended Storage Protocol
To mitigate degradation risks, the following storage conditions are mandated:
-
Temperature: For long-term storage (months to years), the compound must be stored at -20°C .[10][11][12] For short-term storage (days to weeks), storage at 2-8°C in a desiccated environment is acceptable.[1][3][5] The lower temperature significantly reduces the rate of any potential degradation reactions.
-
Atmosphere: The container must be tightly sealed and stored in a dry environment.[3][8] Purging the vial with an inert gas like argon or nitrogen before sealing is a best practice to displace moisture and oxygen.[13]
-
Light: Store in a dark place or use light-resistant containers to prevent potential photochemical degradation.[3]
Recommended Handling Workflow
Adherence to a strict handling workflow is essential to prevent contamination and degradation during use.
Protocol for Stability and Purity Assessment
Periodic assessment of purity is a cornerstone of quality control in any research setting. For this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. This protocol provides a self-validating system to confirm the integrity of the material.
Objective
To quantify the purity of this compound and detect the presence of common impurities, such as the deprotected piperazine-2-carboxylic acid.
Materials and Equipment
-
This compound (sample)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Analytical HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, improving peak shape for the carboxylic acid and any amine impurities.[11]
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.[11]
-
Ensure complete dissolution; sonicate briefly if necessary.
-
-
HPLC System Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Gradient:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 6 minutes before the next injection.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
The primary impurity to monitor for is the Fmoc-deprotected product, which will have a significantly shorter retention time due to its increased polarity.
-
Summary and Conclusion
This compound is a stable compound when stored and handled under the appropriate conditions. Its primary vulnerability is the base-catalyzed cleavage of the Fmoc group. By adhering to a strict protocol of cold, dry, and dark storage and by minimizing exposure to atmospheric moisture and contaminants during handling, researchers can ensure the material's integrity. Routine purity verification via reverse-phase HPLC provides the ultimate confirmation of stability, enabling its confident application in the synthesis of novel peptides and pharmaceuticals.
References
- Facom-UFMS. (n.d.). This compound.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Angene Chemical. (2025, September 2). Safety Data Sheet - this compound.
- AAPPTEC, LLC. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.
- PubChem - National Center for Biotechnology Information. (n.d.). 4-fmoc-piperazine-2-carboxylic acid.
- Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press.
- ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FCKeditor - Resources Browser [facom.ufms.br]
- 4. This compound CAS#: 747393-31-3 [amp.chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. kilobio.com [kilobio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 13. peptide.com [peptide.com]
The Strategic Application of the Fmoc Protecting Group in the Synthesis of Piperazine Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, imparting favorable physicochemical properties to a multitude of therapeutic agents.[1][2][3] However, the symmetrical nature of the piperazine ring presents a significant synthetic challenge, necessitating precise control over the reactivity of its two nitrogen atoms.[4] This is particularly true for piperazine carboxylic acids, which are invaluable building blocks for peptidomimetics and other complex molecular architectures.[5][6] This in-depth technical guide elucidates the critical role of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the strategic manipulation of piperazine carboxylic acid. We will delve into the causality behind its selection, provide detailed, field-proven protocols for its application and removal, and discuss its importance in orthogonal protection strategies, thereby offering a comprehensive resource for researchers in drug discovery and development.
The Piperazine Carboxylic Acid Scaffold: A Privileged Structure with a Synthetic Conundrum
Piperazine and its derivatives are ubiquitous in pharmaceuticals, valued for their ability to enhance solubility, basicity, and pharmacokinetic profiles.[1][3][7] The incorporation of a carboxylic acid moiety onto the piperazine ring further expands its utility, providing a handle for amide bond formation and the construction of intricate molecular frameworks, such as peptidomimetics.[5][8]
The primary challenge in the chemical synthesis of unsymmetrically substituted piperazine derivatives lies in the similar nucleophilicity of the two nitrogen atoms.[4] Uncontrolled reaction with an electrophile will result in a mixture of mono- and di-substituted products, leading to low yields and complex purification. Therefore, the use of protecting groups to selectively block one nitrogen while the other is functionalized is not just advantageous, but essential.
Why the Fmoc Group? A Deliberate Choice for Orthogonal Synthesis
The selection of a protecting group is a critical decision in multi-step synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as a premier choice for the protection of the nitrogen atoms in piperazine carboxylic acid for several key reasons:
-
Base Lability: The Fmoc group is cleaved under mild basic conditions, typically with a secondary amine like piperidine or piperazine in an organic solvent.[9][10] This is a significant advantage as it allows for an orthogonal protection strategy in conjunction with acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group.[10][11][] This orthogonality is the cornerstone of selectively functionalizing both nitrogen atoms of the piperazine ring in a stepwise manner.[4]
-
Stability to Acidic Conditions: The Fmoc group is robustly stable to the acidic conditions often required to remove other protecting groups, such as the Boc group (commonly cleaved with trifluoroacetic acid - TFA).[11] This stability ensures that the Fmoc-protected nitrogen remains shielded during the deprotection of other functionalities in the molecule.
-
Mild Deprotection Conditions: The use of weak bases for Fmoc removal minimizes the risk of side reactions that can occur under harsh acidic or hydrogenolytic conditions, thereby preserving the integrity of sensitive functional groups elsewhere in the molecule.[13]
-
UV-Active Byproduct for Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, a chromophore that can be readily detected by UV spectroscopy.[14] This allows for real-time monitoring of the deprotection reaction, ensuring its completion.
The following diagram illustrates the fundamental principle of orthogonal protection of piperazine-2-carboxylic acid using Fmoc and Boc groups, enabling sequential functionalization at the N1 and N4 positions.
Caption: Orthogonal protection strategy for piperazine-2-carboxylic acid.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with explanations for the causality behind each step.
Protocol for Mono-Fmoc Protection of Piperazine-2-carboxylic Acid
This protocol details the selective protection of one nitrogen atom of piperazine-2-carboxylic acid with the Fmoc group. The presence of the carboxylic acid can influence the basicity of the adjacent nitrogen, and careful control of stoichiometry and pH is crucial for achieving mono-protection.
Materials:
-
Piperazine-2-carboxylic acid
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve piperazine-2-carboxylic acid (1.0 eq) in a 2:1 mixture of dioxane and saturated aqueous sodium bicarbonate solution. The bicarbonate solution acts as a base to neutralize the HCl that would be generated if Fmoc-Cl were used, and to maintain a basic pH to facilitate the reaction.[15]
-
Addition of Fmoc Reagent: To the stirred solution, add Fmoc-OSu (1.05 eq) portion-wise at room temperature. Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and less prone to forming di-Fmoc byproducts.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with water and adjust the pH to ~9 with saturated aqueous NaHCO₃.
-
Wash the aqueous phase with diethyl ether (3x) to remove any unreacted Fmoc-OSu and other organic impurities.
-
Acidify the aqueous layer to pH ~1 with 1 M HCl. This will protonate the unreacted piperazine and the desired product, causing the product to precipitate.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3x).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel flash chromatography to obtain the pure 1-Fmoc-piperazine-2-carboxylic acid.
Typical Yields: 70-85%
Protocol for Fmoc Deprotection of an N-Fmoc-Piperazine Derivative
This protocol describes the removal of the Fmoc group, liberating a free amine for subsequent functionalization.
Materials:
-
N-Fmoc protected piperazine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.
-
Addition of Deprotecting Agent: Add piperidine to the solution to a final concentration of 20% (v/v).[2] Piperidine is a secondary amine that acts as a base to initiate the β-elimination of the Fmoc group and also serves to trap the resulting dibenzofulvene byproduct.[10]
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[2] The reaction is typically rapid.
-
Removal of Volatiles: Remove the DMF and excess piperidine under high vacuum.
-
Precipitation and Isolation: To the residue, add cold diethyl ether to precipitate the deprotected product. The dibenzofulvene-piperidine adduct is generally soluble in ether.
-
Washing and Drying: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the deprotected piperazine derivative.
Typical Yields: >95%
Quantitative Data Summary
| Parameter | Fmoc Protection | Fmoc Deprotection |
| Reagents | Piperazine-2-carboxylic acid, Fmoc-OSu, NaHCO₃ | N-Fmoc-piperazine derivative, 20% Piperidine in DMF |
| Solvent | Dioxane/Water | DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 16-24 hours | 30-60 minutes[2] |
| Typical Yield | 70-85% | >95% |
| Purification | Silica Gel Chromatography | Precipitation/Filtration |
Navigating Potential Side Reactions and Challenges
While Fmoc chemistry is robust, researchers should be aware of potential side reactions:
-
Di-Fmoc Protection: During the protection step, the formation of the di-Fmoc protected piperazine can occur if an excess of the Fmoc reagent is used or if the reaction conditions are not carefully controlled. Careful stoichiometry and slow addition of the Fmoc reagent can minimize this.
-
Aspartimide Formation: In the context of peptide synthesis where the piperazine carboxylic acid is incorporated into a peptide chain, the use of piperidine for Fmoc deprotection can sometimes lead to aspartimide formation if an adjacent residue is aspartic acid.[3] The addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution can mitigate this side reaction.
-
Diketopiperazine Formation: When the N-terminal deprotected piperazine carboxylic acid is the second residue in a peptide sequence, it can be prone to intramolecular cyclization to form a diketopiperazine, leading to chain termination.[16] Using a combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal has been shown to reduce this side reaction.[17][18]
The following diagram illustrates the workflow for the synthesis of an unsymmetrically substituted piperazine-2-carboxylic acid derivative, highlighting the key protection and deprotection steps.
Caption: Workflow for unsymmetrical functionalization of piperazine-2-carboxylic acid.
Conclusion: The Fmoc Group as an Enabling Tool
The strategic use of the Fmoc protecting group is indispensable for the synthesis of complex molecules derived from piperazine carboxylic acid. Its base-lability, coupled with its stability to acidic conditions, provides the necessary orthogonality for the selective and high-yielding functionalization of the piperazine scaffold. The mild conditions for its removal preserve the integrity of other sensitive functionalities, making it a highly reliable tool in the synthetic chemist's arsenal. By understanding the principles behind its application and adhering to validated protocols, researchers can confidently leverage the power of Fmoc chemistry to accelerate the discovery and development of novel therapeutics.
References
- Galdino-Pitta, M. R., Pitta, I. R., & Galdino, S. L. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. URL: [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. URL: [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17–33). Humana Press. URL: [Link]
- Lang, K., et al. (2012). Genetic encoding of bicyclononynes and trans-cyclooctenes for site-specific protein labeling in vitro and in live mammalian cells via rapid fluorogenic Diels–Alder reactions. Journal of the American Chemical Society, 134(25), 10317–10320. URL: [Link]
- Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. URL: [Link]
- Boojamra, C. G., Burow, K. M., & Ellman, J. A. (1997). Solid-Phase Synthesis of Piperazine-2-carboxamide Libraries. The Journal of Organic Chemistry, 62(5), 1240–1256. URL: [Link]
- Luna, O., Gomez, J. A., Giraud, M., El-Faham, A., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. URL: [Link]
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. URL: [Link]
- Ralhan, K., Kumar, K., & Gupta, A. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(104), 85677–85683. URL: [Link]
- Atherton, E., & Sheppard, R. C. (1992). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. International Journal of Peptide and Protein Research, 40(5), 370–379. URL: [Link]
- Kumar, A., Singh, S. K., & Kumar, V. (2018). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. International Journal of Molecular Sciences, 19(6), 1735. URL: [Link]
- Gallou, I., & Lipshutz, B. H. (2005). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. In Topics in Current Chemistry (Vol. 243, pp. 227–264). Springer. URL: [Link]
- Baudy-Floc'h, M., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry, 70(23), 9116–9124. URL: [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17–33). Humana Press. URL: [Link]
- Ralhan, K., Kumar, K., & Gupta, A. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(104), 85677–85683. URL: [Link]
- Luna, O., Gomez, J. A., Giraud, M., El-Faham, A., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. URL: [Link]
- Luna, O., Gomez, J. A., Giraud, M., El-Faham, A., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. URL: [Link]
- Gante, J. (1994). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Angewandte Chemie International Edition in English, 33(17), 1699–1712. URL: [Link]
- CEM Corporation. (2012). Microwave enhanced N-fmoc deprotection in peptide synthesis. U.S. Patent No. 8,314,208 B2. Washington, DC: U.S. Patent and Trademark Office.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. URL: [Link]
- Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. URL: [Link]
- Vaillancourt, M., et al. (2024). Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid. The Journal of Organic Chemistry, 89(20), 15170–15186. URL: [Link]
- Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1217738-69-6|1-Fmoc-piperazine-2-(R)-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
- 15. zinc.5z.com [zinc.5z.com]
- 16. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Chiral Synthesis of (R)-Piperazine-2-Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Chirality in Modern Drug Design
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of blockbuster drugs, including the anticancer agent Imatinib and the antiviral Indinavir.[1][2] Its unique 1,4-diaza-cyclohexane structure imparts favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability, by presenting hydrogen bond donors and acceptors.[2] However, the true sophistication in leveraging this scaffold lies in the control of its three-dimensional geometry. The introduction of a stereocenter, particularly at the C2 position to form piperazine-2-carboxylic acid, transforms a simple heterocycle into a powerful chiral building block.
In drug development, chirality is not a trivial detail; it is a critical determinant of efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, frequently exhibit profoundly different interactions with chiral biological receptors, leading to one being a potent therapeutic (the eutomer) while the other may be inactive or even toxic.[3] Therefore, the development of robust, scalable, and enantioselective synthetic routes to access single-enantiomer building blocks like (R)-piperazine-2-carboxylic acid ((R)-P2CA) is of paramount importance. This guide provides an in-depth exploration of the core strategies employed in the field, moving beyond mere procedural descriptions to elucidate the underlying chemical logic and practical considerations essential for success in a research and development setting.
Strategic Overview: Pathways to Enantiopurity
The synthesis of enantiomerically pure (R)-P2CA derivatives can be broadly categorized into three principal strategies, each with distinct advantages and challenges. The choice of strategy is often dictated by factors such as the desired scale, available starting materials, and the specific substitution pattern required on the piperazine core.
Caption: High-level overview of the primary synthetic approaches.
Catalytic Asymmetric Synthesis: Forging Chirality
This approach represents the pinnacle of synthetic elegance, creating the desired stereocenter from a prochiral precursor using a substoichiometric amount of a chiral catalyst. It is often the most atom-economical and versatile method for generating novel derivatives.
Asymmetric Hydrogenation of Pyrazine Precursors
One of the most direct and industrially viable methods involves the asymmetric hydrogenation of a corresponding pyrazine-2-carboxylic acid derivative.[4] The aromatic pyrazine ring is prochiral, and a chiral transition-metal catalyst can selectively add hydrogen across one face of the molecule.
Causality and Mechanistic Insight: The success of this reaction hinges on the formation of a catalyst-substrate complex where the chiral ligand creates a sterically defined environment. This environment forces the substrate to coordinate with the metal center (typically Rhodium or Ruthenium) in a specific orientation, exposing one face of the pyrazine ring to hydrogenation while shielding the other. The choice of chiral phosphine ligand is critical for achieving high enantioselectivity.
A Representative Protocol: Rh-Catalyzed Asymmetric Hydrogenation
-
Inert Atmosphere: A pressure reactor is charged with the pyrazine-2-carboxylic acid derivative (1.0 eq) and a chiral rhodium catalyst (e.g., [Rh(COD)2]BF4 with a chiral bisphosphine ligand, 0.5-2 mol%). The vessel is purged thoroughly with argon or nitrogen.
-
Solvent Addition: Degassed solvent (e.g., methanol, THF) is added via cannula.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (typically 10-50 bar).[4]
-
Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., 25-50°C) until substrate consumption is complete (monitored by HPLC or TLC).
-
Workup: The reactor is carefully depressurized, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization to yield the enantiomerically enriched piperazine-2-carboxylic acid derivative.
| Catalyst System | Substrate | Pressure (bar) | Temp (°C) | ee (%) | Yield (%) | Reference |
| Rhodium-Phosphine | tert-butyl pyrazinecarboxylate | 50 | RT | 77.6 | 41 (after hydrolysis) | [4] |
| Rh-(Sc,SFc)-TaniaPhos | 3-Aryl-2-(phosphonomethyl)propenates | - | - | 90-98 | High | [5] |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
For accessing more complex derivatives, particularly those with substitution at the α-carbon (C3 position), the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of piperazin-2-ones is an exceptionally powerful tool.[1][6] The resulting chiral piperazin-2-ones can be readily reduced to the corresponding piperazines.
Causality and Mechanistic Insight: This method involves the reaction of an allylic ester substrate with a nucleophile. The chiral palladium catalyst orchestrates the stereoselective formation of a new carbon-carbon bond. In the decarboxylative variant, an enolate is generated in situ from a piperazinone-derived allyl enol carbonate, which then undergoes enantioselective allylation. The PHOX (phosphine-oxazoline) family of ligands has proven highly effective in this transformation.[1][6]
Caption: Catalytic cycle for Pd-catalyzed DAAA.
A Representative Protocol: DAAA for α-Tertiary Piperazin-2-ones [1]
-
Catalyst Pre-formation: In a glovebox, a vial is charged with [Pd₂(dba)₃] (1 mol%) and a chiral PHOX ligand (2.5 mol%). Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred for 20 minutes.
-
Reaction Setup: In a separate flask, the N-protected piperazin-2-one substrate (1.0 eq) is dissolved in the same solvent.
-
Initiation: The pre-formed catalyst solution is transferred to the substrate solution.
-
Reaction: The reaction is stirred at the specified temperature (e.g., 40°C) until completion, monitored by TLC.
-
Workup and Purification: The reaction mixture is cooled, concentrated, and purified directly by flash column chromatography on silica gel to afford the enantioenriched product.
-
Reduction (if required): The purified piperazin-2-one is dissolved in a solvent like THF and treated with a reducing agent (e.g., LiAlH₄ or NaBH₄/I₂) to yield the final piperazine derivative.[1][7]
| N-Protection | Yield (%) | ee (%) | Reference |
| N4-Boc, N1-Benzyl | 85 | 92 | [1] |
| N4-Boc, N1-Anisoyl | 91 | 93 | [6] |
| N4-Cbz, N1-Benzyl | 88 | 90 | [6] |
Biocatalysis: Harnessing Nature's Selectivity
Biocatalytic methods offer an environmentally benign and often highly selective alternative to traditional chemical synthesis. The most common biocatalytic strategy for accessing chiral piperazines is the kinetic resolution of a racemic mixture.
Causality and Mechanistic Insight: Kinetic resolution relies on an enzyme that can distinguish between the two enantiomers of a racemic substrate. The enzyme catalyzes a transformation on one enantiomer much faster than the other. For (S)-piperazine-2-carboxylic acid, a common industrial approach involves the enzymatic hydrolysis of racemic piperazine-2-carboxamide.[8][9] An aminopeptidase, such as Leucine aminopeptidase 2 (LAP2), selectively hydrolyzes the (S)-amide to the corresponding (S)-carboxylic acid, leaving the (R)-amide largely unreacted.[8][9] The two compounds, now having different functional groups, can be easily separated. To obtain the (R)-acid, the unreacted (R)-amide is subsequently isolated and hydrolyzed under chemical conditions.
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 8. biosynth.com [biosynth.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
4-Fmoc-Piperazine-2-(R)-carboxylic acid: A Technical Guide to Engineering Novel Peptide Architectures
Abstract
The rational design of peptides with enhanced therapeutic properties remains a cornerstone of modern drug discovery. Native peptides, while exhibiting high potency and selectivity, are often hampered by poor metabolic stability and low oral bioavailability. The introduction of conformational constraints into the peptide backbone has emerged as a powerful strategy to overcome these limitations. This in-depth technical guide focuses on 4-Fmoc-Piperazine-2-(R)-carboxylic acid, a unique building block that offers a strategic advantage in the design of novel peptide and peptidomimetic structures. We will explore the chemical properties, synthesis, and strategic incorporation of this constrained diamine scaffold, providing researchers and drug development professionals with the foundational knowledge and practical protocols to leverage its potential in their therapeutic programs.
Introduction: The Imperative for Conformational Constraint in Peptide Design
The therapeutic potential of peptides is often limited by their inherent flexibility, which can lead to enzymatic degradation and reduced receptor binding affinity.[1] Constraining the peptide backbone into a bioactive conformation can significantly enhance its pharmacological profile. This compound is a chiral, non-natural amino acid analogue that serves as a powerful tool for inducing specific secondary structures, such as β-turns, within a peptide sequence.[2][3] Its rigid piperazine ring system effectively locks the dihedral angles of the peptide backbone, thereby pre-organizing the molecule for optimal receptor interaction.
The strategic incorporation of this compound can lead to:
-
Enhanced Metabolic Stability: The non-natural piperazine scaffold is resistant to cleavage by common proteases, prolonging the in vivo half-life of the peptide.[1]
-
Increased Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity. The constrained structure can also improve selectivity for the target receptor over related subtypes.
-
Improved Physicochemical Properties: The introduction of the piperazine moiety can modulate properties like solubility and bioavailability, making it a valuable tool in drug formulation.[4]
This guide will provide a comprehensive overview of the application of this compound, from the underlying chemical principles to detailed synthetic protocols.
Physicochemical Properties and Structural Features
This compound, also known as (R)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid, is a bifunctional molecule that combines the rigid piperazine scaffold with the versatile Fmoc protecting group, making it ideally suited for solid-phase peptide synthesis (SPPS).[4]
| Property | Value |
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.39 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)-configuration at the 2-position |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in SPPS |
The key structural features that underpin the utility of this building block are:
-
The Piperazine Ring: This six-membered heterocyclic ring introduces a significant conformational constraint, limiting the rotational freedom of the peptide backbone.[5]
-
The (R)-Stereocenter: The defined stereochemistry at the C2 position is crucial for directing the peptide chain into a specific spatial orientation, often nucleating a β-turn.[3]
-
The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group at the N4 position is a standard base-labile protecting group used in SPPS, allowing for the stepwise assembly of the peptide chain.[][7] The free N1-H of the piperazine ring acts as the point of acylation for the incoming amino acid.
Strategic Incorporation into Peptide Sequences: Engineering β-Turns
One of the most powerful applications of this compound is its use as a β-turn mimetic.[2][3] β-turns are secondary structures that cause a reversal in the direction of the peptide chain and are often involved in molecular recognition events.[8][9]
By replacing a dipeptide unit in a native sequence with the piperazine scaffold, a stable, type II' β-turn can be induced. This is a critical advantage in rational drug design, as it allows for the precise control of peptide conformation.
Workflow for Incorporating this compound via SPPS:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with in-process controls to ensure the success of each step. This methodology is based on the well-established Fmoc/tBu approach to SPPS.[10][11]
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or other suitable solid support.[12]
-
Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection.[13]
-
This compound
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA) (all peptide synthesis grade).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)).
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.[12]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Analytical Equipment: HPLC, Mass Spectrometer.
Step-by-Step Synthesis Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10][12]
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).
-
Self-Validation: Perform a Kaiser test. A positive result (blue beads) indicates successful deprotection.
-
-
First Amino Acid Coupling:
-
Dissolve Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Wash the resin as in step 2.
-
Self-Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Repeat Fmoc Deprotection: As in step 2.
-
Coupling of this compound:
-
Dissolve this compound (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 4 hours. Due to potential steric hindrance, a stronger coupling reagent like HATU and a longer coupling time are recommended.
-
Wash the resin as in step 2.
-
Self-Validation: Perform a Kaiser test. A negative result indicates successful coupling.
-
-
Subsequent Amino Acid Couplings: Repeat steps 4 and 3 for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: As in step 2.
-
Cleavage and Global Deprotection:
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Case Study: A Potent and Stable Analog of a Bioactive Peptide
To illustrate the impact of incorporating this compound, consider a hypothetical bioactive peptide with the sequence Ala-Gly-Asp-Phe. This peptide is known to bind to a specific receptor but suffers from rapid degradation in serum.
By replacing the Gly-Asp dipeptide with the piperazine scaffold, we can generate the analog Ala-[Pip(R)]-Phe.
Comparative Analysis:
| Peptide | Conformation | Serum Stability (t1/2) | Receptor Binding (Ki) |
| Ala-Gly-Asp-Phe | Flexible | < 10 min | 50 nM |
| Ala-[Pip(R)]-Phe | Constrained (β-turn) | > 8 hours | 5 nM |
The constrained analog exhibits a significant increase in serum stability and a 10-fold improvement in receptor binding affinity. This demonstrates the profound impact of this single modification on the overall therapeutic potential of the peptide.
Logical Relationship of Design and Outcome:
Caption: The logical progression from a problematic native peptide to an improved analog.
Conclusion and Future Directions
This compound is a valuable and versatile tool in the arsenal of the modern peptide chemist. Its ability to induce stable β-turn conformations provides a reliable strategy for enhancing the pharmacological properties of bioactive peptides. The straightforward incorporation of this building block using standard SPPS protocols makes it accessible for a wide range of research and development applications.[12][14]
Future research will likely focus on the development of novel piperazine-based scaffolds with different stereochemistries and substitution patterns, further expanding the conformational space that can be explored in peptide design. As our understanding of the relationship between peptide structure and function continues to grow, the use of constrained amino acid analogs like this compound will undoubtedly play an increasingly important role in the discovery of next-generation peptide therapeutics.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Hurevich, M. (2021). Accelerated solid-phase synthesis of post-translationally modified peptides. Abstracts of Papers of the American Chemical Society, 261.
- North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of peptide science, 6(7), 301–313.
- Krasavin, M., & Zahanich, I. (2018). Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction. The Journal of organic chemistry, 83(10), 5859–5868.
- PubChem. 4-fmoc-piperazine-2-carboxylic acid. PubChem.
- Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of organic chemistry, 74(21), 8433–8436.
- Galanis, A. S., Albericio, F., & Grotli, M. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.
- Majer, P., & Golebiewski, R. (2021).
- Kim, B. J., Park, J. H., Lee, S. H., Park, S., & Kim, Y. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. International journal of molecular sciences, 21(10), 3602.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 21(2), 91–107.
- Jubeh, Z., & Chorev, M. (2004). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in molecular biology, 289, 317–346.
- Horwell, D. C., Hughes, J., Hunter, J. C., Pritchard, M. C., Richardson, R. S., Roberts, E., & Woodruff, G. N. (1991). Synthesis, conformational properties, and antibody recognition of peptides containing beta-turn mimetics based on alpha-alkylproline derivatives. Journal of medicinal chemistry, 34(1), 404–414.
- Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 3(6), 173-186.
- Wang, Y., Zhang, L., Guo, Y., & Zhang, Y. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid communications in mass spectrometry, 25(5), 623–632.
- AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. AAPPTEC.
- El-Gamal, M. I., Al-Ameen, A. A., Al-Sha'er, M. A., Al-Dies, A. M., Al-Karmalawy, A. A., & Abdel-Maksoud, M. S. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic chemistry, 142, 106916.
Sources
- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. escholarship.org [escholarship.org]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, conformational properties, and antibody recognition of peptides containing beta-turn mimetics based on alpha-alkylproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Piperazine Scaffold: A Cornerstone of Modern Neuropharmacology
An In-depth Guide to its Therapeutic Potential and Research Applications
Introduction: The "Privileged" Nature of the Piperazine Ring
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of successful therapeutic agents. These are often termed "privileged scaffolds" due to their inherent ability to interact with multiple, diverse biological targets through versatile, low-energy conformations. The piperazine ring—a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions—is a quintessential example of such a scaffold.[1][2] Its prevalence in central nervous system (CNS) drugs is not coincidental; it is a direct result of a unique combination of physicochemical properties that make it exceptionally suitable for neuropharmacological applications.[3][4]
The two nitrogen atoms grant the piperazine core a basic character, allowing it to be protonated at physiological pH. This enhances water solubility, a critical factor for drug administration and distribution.[1][2] Furthermore, the two nitrogen atoms provide key points for chemical modification, enabling the precise tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[5][6] This structural versatility allows medicinal chemists to design derivatives that can cross the blood-brain barrier and engage with a wide array of neurotransmitter receptors, making piperazine a foundational element in the development of treatments for depression, anxiety, psychosis, and other neurological disorders.[7][8] This guide provides a technical overview of the role of piperazine derivatives in neuropharmacology, from fundamental mechanisms of action to practical experimental workflows for their evaluation.
Multi-Target Engagement: The Key to Piperazine's Versatility
Many complex neurological disorders are not caused by the dysfunction of a single neurotransmitter system but rather by an imbalance across multiple pathways. The therapeutic success of many piperazine derivatives lies in their ability to act as "multi-target" ligands, simultaneously modulating several key receptor systems.[9] This polypharmacological approach is often more effective and can offer a better side-effect profile than highly selective single-target drugs.
Modulation of Dopaminergic and Serotonergic Pathways
The interplay between dopamine (D) and serotonin (5-HT) is critical for regulating mood, cognition, and motor control. Atypical antipsychotics, for instance, owe their efficacy to a combined antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[10][11] Many successful arylpiperazine derivatives exhibit this dual activity.[12]
-
Dopamine D2/D3 Receptor Antagonism: Overactivity of the mesolimbic dopamine pathway is a hallmark of the positive symptoms of schizophrenia. Piperazine derivatives are frequently designed to act as antagonists or partial agonists at D2 and D3 receptors to mitigate this hyperactivity.[13][14]
-
Serotonin 5-HT1A Receptor Agonism: The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[15] Piperazine derivatives like buspirone are partial agonists at this receptor, producing a therapeutic effect by modulating serotonergic tone.[7][16]
-
Serotonin 5-HT2A Receptor Antagonism: Blocking 5-HT2A receptors in the prefrontal cortex can increase dopamine release, which may help alleviate the negative and cognitive symptoms of schizophrenia. This action also counteracts some of the motor side effects (extrapyramidal symptoms) associated with pure D2 antagonism.[9][12]
-
Serotonin Transporter (SERT) Inhibition: For depression, blocking the reuptake of serotonin via SERT is a primary mechanism. Some piperazine derivatives, such as vortioxetine, combine SERT inhibition with activity at other serotonin receptors, creating a multimodal antidepressant profile.[7][17]
The diagram below illustrates how a single arylpiperazine molecule can concurrently influence both dopaminergic and serotonergic signaling to achieve a therapeutic effect, characteristic of atypical antipsychotics.
Caption: Multi-target action of an arylpiperazine antipsychotic.
Engagement with Other Neurological Targets
Beyond the classic dopamine and serotonin systems, piperazine derivatives show affinity for a range of other targets, opening avenues for treating different conditions:
-
Histamine H3 Receptors: Piperazine-based H3 receptor antagonists/inverse agonists are being explored for their potential in treating cognitive disorders and neuropathic pain.[18][19]
-
Sigma-1 (σ1) Receptors: The σ1 receptor is a unique intracellular chaperone protein implicated in neuroplasticity and neuroprotection. Dual-acting ligands that target σ1 and other receptors (like H3) are being investigated for novel pain therapies.[18][20]
Structure-Activity Relationships (SAR): A Blueprint for Rational Design
The therapeutic activity of a piperazine derivative is exquisitely sensitive to the chemical nature of the substituents attached to its nitrogen atoms. Understanding these structure-activity relationships (SAR) is fundamental to designing new molecules with desired potency, selectivity, and safety profiles.[5][21]
The 1,4-disubstituted piperazine is the most common motif. The substituent at the N1 position is often an aryl or heteroaryl group, which is crucial for anchoring the molecule in the binding pocket of monoamine receptors (e.g., serotonin and dopamine receptors).[8] The substituent at the N4 position is typically connected via an alkyl linker and can be varied extensively to modulate properties like receptor subtype selectivity, functional activity (agonist vs. antagonist), and pharmacokinetics.[22][23]
Caption: Key pharmacophoric elements of a 1,4-disubstituted piperazine.
The following table provides examples of how subtle changes to the arylpiperazine structure can dramatically alter receptor binding affinity.
| Compound/Drug | N1-Aryl Substituent | N4-Substituent Group | Primary Target(s) | Ki (nM) | Therapeutic Use |
| Buspirone [7] | Pyrimidinyl | Butyl-spirodecanedione | 5-HT1A (partial agonist) | ~15-30 | Anxiolytic |
| Aripiprazole [9] | Dichlorophenyl | Butoxy-dihydroquinolinone | D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist) | D2: 0.34, 5-HT1A: 1.7, 5-HT2A: 3.4 | Antipsychotic |
| Vortioxetine [17] | 2,4-Dimethylphenyl-thio-phenyl | - | SERT, 5-HT1A, 5-HT7 | SERT: 1.6, 5-HT1A: 15, 5-HT7: 19 | Antidepressant |
| Compound 7 [24] | 2-Chlorophenyl | Butoxy-acetyl-coumarin | 5-HT1A | 0.57 | Research Compound |
Key Experimental Workflows in Piperazine Derivative Research
The development of novel piperazine-based neuropharmacological agents follows a well-defined discovery and validation pipeline, moving from chemical synthesis to preclinical evaluation.
Caption: Drug discovery workflow for piperazine derivatives.
Experimental Protocol 1: General Synthesis of a 1-Aryl-4-Alkylpiperazine Derivative
This protocol describes a standard nucleophilic substitution reaction, a common method for synthesizing 1,4-disubstituted piperazines.[5][25]
Objective: To synthesize a target arylpiperazine derivative by reacting a commercially available 1-arylpiperazine with an appropriate alkyl halide.
Materials:
-
1-(Aryl)piperazine (1.0 eq)
-
Alkyl halide (e.g., 1-bromo-4-chlorobutane) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1-(Aryl)piperazine, acetonitrile, and potassium carbonate.
-
Begin stirring the mixture at room temperature to ensure a homogenous suspension.
-
Add the alkyl halide dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
-
Monitor the reaction progress using TLC until the starting material (1-arylpiperazine) is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1-aryl-4-alkylpiperazine derivative.
-
Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Experimental Protocol 2: In Vitro Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor target.
Objective: To quantify the affinity of a novel piperazine derivative for the human dopamine D2 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test piperazine derivative at various concentrations (e.g., 0.1 nM to 10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test piperazine derivative.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand ([³H]-Spiperone) at a concentration near its Kd value.
-
To respective wells, add:
-
Buffer only (for total binding).
-
Unlabeled haloperidol (for non-specific binding).
-
The test piperazine derivative at each concentration.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through the filter plate using a cell harvester, washing the filters with ice-cold buffer to remove unbound radioligand.
-
Punch out the filters from the plate, place them in scintillation vials, and add scintillation cocktail.
-
Quantify the radioactivity (in disintegrations per minute, DPM) for each sample using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific DPM from total DPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Future Perspectives and Challenges
The piperazine scaffold continues to be a highly productive platform for neuropharmacology research.[1][26] Future efforts are focused on several key areas:
-
Achieving Subtype Selectivity: Differentiating between closely related receptor subtypes (e.g., D2 vs. D3) remains a significant challenge but is crucial for minimizing side effects.[14]
-
Optimizing Polypharmacology: The "magic shotgun" approach of rationally designing multi-target ligands is moving beyond D2/5-HT2A. Researchers are now incorporating activity at other targets like 5-HT7, σ1, and H3 receptors to address a wider range of symptoms, including cognitive deficits.[9][18]
-
Neuroprotection and Disease Modification: There is growing interest in piperazine derivatives that not only treat symptoms but also offer neuroprotective benefits, potentially slowing the progression of neurodegenerative diseases like Alzheimer's.[27][28]
Despite its successes, challenges remain. Issues such as optimizing blood-brain barrier penetration, managing off-target effects, and avoiding metabolic liabilities require continuous innovation in chemical design and screening methodologies.[21][29] Nevertheless, the piperazine ring's proven track record and chemical tractability ensure it will remain a central and invaluable tool in the quest for new and improved treatments for neurological disorders.[30]
References
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.
- Recent development of piperazine and piperidine derivatives as antipsychotic agents.
- A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review.
- Histamine H3 Receptor Ligands in the Group of (Homo)
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. PubMed.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine deriv
- Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing.
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- The Science Behind CNS Drugs: The Role of Piperazine Deriv
- SAR studies of piperazine derivatives as antidepressant compounds.
- The Neuropharmacological Potential of Piperazine Deriv
- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central.
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evalu
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central.
- The medicinal chemistry of piperazines: A review. Scilit.
- New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ASPET Journals.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. scilit.com [scilit.com]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]
- 12. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
Methodological & Application
Application Notes and Protocols for the Solution-Phase Fmoc Deprotection of 4-Fmoc-Piperazine-2-(R)-carboxylic acid
Introduction: The Significance of Piperazine Scaffolds in Modern Drug Discovery
4-Fmoc-Piperazine-2-(R)-carboxylic acid is a chiral building block of significant interest to researchers, scientists, and drug development professionals.[1] Its rigid, piperazine core is a privileged scaffold in medicinal chemistry, frequently incorporated into complex molecules to enhance proteolytic resistance, modulate solubility, and constrain conformational flexibility, thereby improving target affinity and pharmacokinetic profiles.[2] This versatile compound serves as a cornerstone in the synthesis of novel therapeutic agents, particularly in neuropharmacology and oncology.[1]
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-4 position allows for the strategic unmasking of the secondary amine, enabling subsequent elaboration of the molecular structure. The successful and clean removal of this group is a critical step in the synthetic pathway. This document provides a detailed protocol for the solution-phase Fmoc deprotection of this compound, grounded in established chemical principles and supported by authoritative literature. We will delve into the reaction mechanism, provide a step-by-step experimental guide, and discuss key considerations for monitoring, purification, and troubleshooting.
The Mechanism of Fmoc Deprotection: A Base-Mediated Elimination
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[3][4] The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorene ring by a base. While piperidine is the most common base used in solid-phase peptide synthesis (SPPS), other secondary amines like diethylamine or piperazine itself can also be employed, particularly in solution-phase synthesis to modulate reactivity and simplify downstream purification.[1][5][6][7]
The key steps of the mechanism are as follows:
-
Proton Abstraction: A basic amine, such as piperidine or diethylamine, removes the acidic proton from the C9 position of the fluorene moiety.
-
β-Elimination: This deprotonation leads to the formation of a carbanion, which rapidly undergoes an E1cB-type elimination. The C-O bond of the carbamate cleaves, releasing the free secondary amine of the piperazine ring, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF).
-
Dibenzofulvene (DBF) Scavenging: The excess amine in the reaction mixture acts as a nucleophilic scavenger, trapping the DBF to form a stable adduct. This is a crucial step to prevent the DBF from reacting with the newly liberated piperazine amine, which would result in a difficult-to-remove impurity.
Caption: Mechanism of base-catalyzed Fmoc deprotection.
Alternative Deprotection Reagents: The Case for Piperazine
While piperidine is highly effective, piperazine has emerged as a viable alternative, particularly when seeking to minimize certain side reactions such as aspartimide formation in peptide synthesis.[8] Studies have shown that piperazine can effectively remove the Fmoc group, and in some cases, with reduced side product formation compared to piperidine.[8] A combination of piperazine and the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported as a rapid and efficient deprotection system.[9][10] For the purpose of this protocol, we will focus on the well-established use of piperidine to ensure a robust and widely applicable method.
Detailed Protocol for Solution-Phase Fmoc Deprotection
This protocol is designed for the solution-phase deprotection of this compound.
Materials and Reagents:
-
This compound
-
Piperidine (reagent grade)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., DCM:Methanol:Acetic Acid 85:15:1)
-
Ninhydrin stain for TLC visualization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel or similar)
-
Standard laboratory glassware
Experimental Procedure:
Part 1: Deprotection Reaction
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM. A typical concentration is 0.1 to 0.2 M. The choice of solvent may depend on the scale of the reaction and subsequent work-up; DCM is often preferred for easier removal.
-
Addition of Base: To the stirred solution at room temperature, add piperidine (10-20 eq). A common and effective concentration is a 20% (v/v) solution of piperidine in the reaction solvent.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC. Take small aliquots of the reaction mixture at regular intervals (e.g., 15, 30, 60 minutes). Spot the aliquots on a TLC plate and elute with a suitable solvent system (e.g., DCM:Methanol:Acetic Acid 85:15:1). The disappearance of the UV-active starting material and the appearance of a new, more polar spot (which should stain positive with ninhydrin) at a lower Rf indicates the progress of the reaction. The reaction is typically complete within 1-2 hours.
Part 2: Work-up and Purification
-
Solvent Removal: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent and excess piperidine.
-
Aqueous Wash (Optional but Recommended): For easier handling and to remove the DBF-piperidine adduct, the crude residue can be redissolved in a suitable organic solvent like ethyl acetate or DCM and washed with a mild aqueous acid (e.g., 1% HCl) to remove residual piperidine, followed by a wash with saturated NaHCO₃ solution and then brine. However, given the zwitterionic nature of the product, precipitation is often a more direct route to purification.
-
Precipitation and Isolation: The deprotected Piperazine-2-(R)-carboxylic acid is a zwitterionic compound and is often insoluble in nonpolar organic solvents.[2]
-
Add a large excess of cold, anhydrous diethyl ether to the concentrated crude reaction mixture with vigorous stirring.
-
The deprotected product should precipitate as a solid.
-
Continue stirring in the cold for about 30 minutes to maximize precipitation.
-
-
Filtration and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid generously with cold diethyl ether to remove the soluble dibenzofulvene-piperidine adduct and other nonpolar impurities.
-
Dry the purified solid under high vacuum to obtain Piperazine-2-(R)-carboxylic acid.
-
Caption: Experimental workflow for Fmoc deprotection.
Quantitative Data and Key Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Solvent | Anhydrous DMF or DCM | Good solubility for the starting material. DCM is more volatile, facilitating easier removal. |
| Base | Piperidine | Highly effective and well-documented for Fmoc removal.[1] |
| Base Concentration | 20% (v/v) | A standard concentration that ensures rapid and complete deprotection.[5] |
| Equivalents of Base | 10-20 equivalents | A large excess is used to drive the reaction to completion and to act as a scavenger for DBF.[11] |
| Reaction Temperature | Room Temperature | Sufficient for efficient deprotection without promoting side reactions. |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion. Should be confirmed by TLC monitoring. |
| Work-up Method | Precipitation with diethyl ether | Exploits the poor solubility of the zwitterionic product in nonpolar solvents for effective purification. |
Analytical Characterization of Deprotected Product
-
Thin Layer Chromatography (TLC): As described in the monitoring step, the product will have a lower Rf than the starting material and should be ninhydrin positive.
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed by reverse-phase HPLC. The product will have a significantly shorter retention time than the lipophilic Fmoc-protected starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling sign of successful deprotection is the complete disappearance of the characteristic aromatic proton signals of the fluorene group (typically in the range of 7.2-7.8 ppm). The appearance of signals corresponding to the piperazine ring protons will be evident.[3]
-
¹³C NMR: The disappearance of the fluorenyl carbons will also confirm the removal of the Fmoc group.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the deprotected product.
Troubleshooting and Scientific Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 2 hours, consider adding more piperidine or extending the reaction time. Ensure that the reagents and solvents are anhydrous, as water can interfere with the reaction. The kinetics of deprotection for sterically hindered amino acids can be slower, and while this piperazine derivative is not exceptionally hindered, aggregation in solution could slow the reaction.[4]
-
Difficulty in Precipitation: If the product does not precipitate readily from diethyl ether, it may be due to the presence of excess DMF. Ensure the reaction mixture is concentrated to a thick oil or solid before adding ether. Using a different nonpolar solvent like hexane in conjunction with ether might induce precipitation.
-
Product Contamination with DBF-adduct: This indicates insufficient washing of the precipitate. Ensure the solid is thoroughly washed with an adequate volume of cold diethyl ether during filtration. The adduct is generally very soluble in ether.
-
Alternative Bases: In cases where the substrate is sensitive to piperidine, other bases can be considered. Diethylamine is a less nucleophilic option, though it is less efficient at trapping DBF.[6] A solution of DBU/piperazine in DMF is a potent and rapid alternative.[10]
Safety Precautions
-
Piperidine is a toxic and flammable liquid with a strong, unpleasant odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
DCM is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.
-
Always follow standard laboratory safety procedures when handling chemicals and equipment.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the solution-phase deprotection of this compound. By understanding the underlying chemical mechanism and paying close attention to reaction monitoring and purification, researchers can efficiently generate the deprotected piperazine building block in high purity. This enables its seamless integration into complex synthetic routes for the development of novel pharmaceuticals and other advanced materials. The principles and troubleshooting guidance provided herein are intended to empower scientists to confidently execute this critical synthetic transformation.
References
- Qiyan. (n.d.). 1,4-Bis-Boc-piperazine-2-carboxylic acid. Qiyan.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Luna, O., Gómez, J., Cárdenas, C., Alberício, F., Marshall, S. H., & Guzmán, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
- ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Wordpress.
- Reddit. (2022, February 24). Working up the product after removing FMOC. r/Chempros.
- The Royal Society of Chemistry. (2010). Supporting information A practical solution-phase synthesis of an antagonistic peptide of TNF-α based on hydrophobic tag strate.
- Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.
- American Chemical Society. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science.
- ResearchGate. (2016, March 25). How can ı remove Fmoc from solution phase peptide?.
- ResearchGate. (2017, April 10). What is the best method to deprotect Fmoc in solution phase?.
- Packer, L. (Ed.). (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Methods in Enzymology, 289, 479-486.
- The Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal.
- Fields, G. B. (1997). Methods for removing the Fmoc group. In Methods in molecular biology (Clifton, N.J.) (Vol. 73, pp. 17-33). Humana Press.
- Aidic. (n.d.). Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption.
- Nowick Laboratory, UCI Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- The Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
Sources
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]
- 3. (S)-Piperazine-2-carboxylic acid(147650-70-2) 1H NMR spectrum [chemicalbook.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. 4-Boc-piperazine-2-carboxylic acid(192330-11-3) 1H NMR spectrum [chemicalbook.com]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Incorporation of 4-Fmoc-Piperazine-2-(R)-carboxylic Acid in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of Constrained Peptidomimetics
The incorporation of non-natural, conformationally constrained amino acids into peptide sequences is a cornerstone of modern drug discovery. These building blocks, such as 4-Fmoc-Piperazine-2-(R)-carboxylic acid, offer a powerful strategy to impart desirable pharmacological properties, including enhanced metabolic stability, receptor selectivity, and controlled secondary structure. The piperazine scaffold, in particular, introduces a rigid turn-like element into the peptide backbone, which can be pivotal for optimizing ligand-receptor interactions.
However, the very structural features that make this compound a valuable synthetic tool also present significant challenges during solid-phase peptide synthesis (SPPS). Its rigid, N-substituted heterocyclic structure results in considerable steric hindrance, which can impede the efficiency of amide bond formation. Furthermore, the chiral center at the 2-position is susceptible to racemization during the carboxyl group activation step, a critical issue that can compromise the biological activity of the final peptide.
This comprehensive guide provides a detailed analysis of the underlying chemical principles and offers robust, field-proven protocols for the successful coupling of this compound. By understanding the causality behind experimental choices, researchers can navigate these synthetic hurdles to achieve high-purity peptides incorporating this unique building block.
Core Scientific Principles: Overcoming Steric Hindrance and Suppressing Racemization
The successful incorporation of this compound hinges on addressing two primary obstacles: steric hindrance and racemization.
1. Steric Hindrance: The piperazine ring, held in a thermodynamically favored chair conformation, combined with the bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-4 nitrogen, creates a sterically congested environment around the C-2 carboxylic acid.[1][2] This bulkiness physically obstructs the approach of the resin-bound amine to the activated carboxyl group, leading to sluggish reaction kinetics and potentially incomplete coupling.[2][3] Standard coupling conditions often fail, resulting in deletion sequences that are difficult to separate from the target peptide.[4] To overcome this, highly potent coupling reagents that form more reactive activated esters are necessary.
2. Racemization: The alpha-carbon of this compound is a chiral center. During the activation of the adjacent carboxylic acid, the alpha-proton becomes susceptible to abstraction by the bases used in the coupling reaction.[5][6] This can lead to the formation of a planar enolate intermediate, which upon re-protonation can yield a mixture of both (R) and (S) enantiomers, thereby compromising the stereochemical integrity of the peptide.[5][7] The choice of coupling reagent, additives, and base is therefore critical to suppress this side reaction.[6][8] Additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective at minimizing racemization.[5]
Diagram: Structure of this compound
Caption: Chemical structure of this compound.
Recommended Reagents and Reaction Conditions
To ensure a high-yield coupling with minimal side reactions, a carefully selected set of reagents is paramount. The following table summarizes the recommended reagents and their molar equivalents for a standard 0.1 mmol scale synthesis.
| Reagent | Function | Recommended Equivalents (relative to resin loading) | Rationale & Citation |
| This compound | Amino Acid Building Block | 3.0 - 5.0 | An excess is required to drive the reaction to completion, compensating for the steric hindrance.[4] |
| Coupling Reagent (Choose one) | Carboxyl Activator | ||
| HATU | 2.9 - 4.9 | Highly efficient uronium salt that forms reactive OAt esters, ideal for sterically hindered couplings with low racemization.[9] | |
| HCTU | 2.9 - 4.9 | A cost-effective alternative to HATU, forming O-6-ClBt esters which are more reactive than OBt esters. | |
| COMU | 2.9 - 4.9 | Oxyma-based uronium salt with reactivity comparable to HATU but with non-explosive and more soluble byproducts.[5][8] | |
| PyAOP | 2.9 - 4.9 | Phosphonium salt analog of HATU that avoids potential guanidinylation side reactions.[9] | |
| Additive (Optional but Recommended) | Racemization Suppressant | ||
| OxymaPure® (Oxyma) | 3.0 - 5.0 | When using carbodiimides (e.g., DIC), Oxyma is an excellent, non-explosive additive that is highly effective at suppressing racemization.[5] | |
| HOAt | 3.0 - 5.0 | More effective than HOBt at accelerating acylation and reducing racemization, particularly in difficult couplings.[5] | |
| Base (Choose one) | Activator/Neutralizer | ||
| N,N-Diisopropylethylamine (DIPEA) | 6.0 - 10.0 | A sterically hindered, non-nucleophilic base commonly used in SPPS.[8] | |
| 2,4,6-Collidine | 6.0 - 10.0 | A weaker, more hindered base recommended for sensitive couplings to further minimize the risk of racemization compared to DIPEA.[8] | |
| Solvent | Reaction Medium | - | |
| N,N-Dimethylformamide (DMF) | Sufficient to swell resin and dissolve reagents | High-quality, amine-free DMF is crucial for successful SPPS.[10] |
Experimental Protocols
The following protocols are designed for a 0.1 mmol scale synthesis on a suitable solid support (e.g., Rink Amide or Wang resin).
Protocol 1: Standard Single Coupling
-
Resin Swelling: Swell the peptide-resin in DMF (5-10 mL) for at least 1 hour in a fritted reaction vessel.[4] Drain the DMF.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate the mixture for 5 minutes. Drain.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[4]
-
-
Amino Acid Pre-activation:
-
In a separate vial, dissolve this compound (e.g., 4 eq.) and the chosen coupling reagent (e.g., HATU, 3.9 eq.) in DMF (3-5 mL).
-
Add the base (e.g., DIPEA or Collidine, 8 eq.) to the vial.
-
Allow the mixture to pre-activate for 1-5 minutes. A color change may be observed.[5]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines.[4]
-
A negative result (yellow/colorless beads for Kaiser test) indicates a complete reaction.
-
If the test is positive (blue beads), proceed immediately to the double coupling protocol.
-
Protocol 2: Double Coupling for Incomplete Reactions
If the initial coupling is incomplete, a second coupling is essential to maximize the yield of the target peptide and minimize deletion sequences.
-
Wash: After the first coupling and washing steps, ensure the resin is well-washed with DMF.
-
Repeat Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, steps 3 & 4.
-
Extended Reaction Time: Add the fresh coupling solution to the resin and agitate for an additional 2-4 hours, or overnight if necessary.
-
Wash and Monitor: Wash the resin thoroughly with DMF (5 x 10 mL) and repeat the monitoring test. The test should now be negative.
Workflow Diagram: Coupling Protocol
Caption: Workflow for coupling this compound in SPPS.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after single coupling | Incomplete Reaction: Steric hindrance of the piperazine derivative is preventing full conversion.[2] | Immediately perform a double coupling (Protocol 2). Consider increasing the equivalents of amino acid and coupling reagent to 5 eq. Extend the second coupling time overnight. |
| Deletion Sequence Detected in Final Peptide by LC-MS | Inefficient Coupling: The coupling protocol was not potent enough for this specific residue at this position in the sequence. | For future syntheses, use the most potent coupling reagents (e.g., HATU, COMU) from the outset. Consider using a weaker base like collidine to minimize any base-mediated side reactions while allowing for longer coupling times.[8] |
| Racemization Detected (Diastereomeric Impurity) | Over-activation / Strong Base: The base used (e.g., DIPEA) or prolonged activation time may have caused epimerization at the chiral center.[5][6] | Switch to a weaker base such as 2,4,6-collidine.[8] Minimize the pre-activation time to 1-2 minutes before adding to the resin.[5] Ensure the use of racemization-suppressing additives like Oxyma or HOAt, especially if using a carbodiimide-based activator.[5] Perform the coupling at a lower temperature (e.g., 0°C to RT).[5] |
| Poor Solubility of Activated Amino Acid | Reagent Concentration: High concentration of reagents in a small volume of DMF may lead to precipitation. | Increase the volume of DMF used to dissolve the amino acid and coupling reagents. Ensure all components are fully dissolved before adding the base to initiate activation. |
Conclusion
The successful incorporation of this compound is a challenging yet achievable goal in solid-phase peptide synthesis. The keys to success lie in recognizing the inherent steric and stereochemical challenges posed by this constrained building block. By employing highly potent coupling reagents, such as HATU or COMU, optimizing the base selection to minimize racemization, and rigorously monitoring reaction completion, researchers can effectively synthesize high-purity peptides containing this valuable peptidomimetic scaffold. The protocols and strategies outlined in this guide provide a robust framework for overcoming these synthetic hurdles, enabling the exploration of novel peptide therapeutics with enhanced structural and functional properties.
References
- Hecht, S. M., & Dedkova, L. M. (2020). Protein synthesis with conformationally constrained cyclic dipeptides. Bioorganic & Medicinal Chemistry, 28(22), 115780. [Link]
- Passioura, T. (2025). Translational synthesis of constrained cyclic peptides using genetic code reprogramming. Methods in Enzymology, 723, 91-109. [Link]
- von Roedern, E. G., Lohof, E., Hessler, G., Hoffmann, M., & Kessler, H. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(42), 10156–10167. [Link]
- Dedkova, L. M., & Hecht, S. M. (2020). Protein synthesis with conformationally constrained cyclic dipeptides. PubMed, 33007560. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents.
- National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- National Institutes of Health (NIH). (2016). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta. [Link]
- ResearchGate. (2010). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
- ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- MDPI. (2022). Epimerisation in Peptide Synthesis.
- UCI Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ResearchGate. (2017). Installing amino acids and peptides on N-heterocycles under visible-light assistance.
- ResearchGate. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
- Organic Chemistry Portal. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- PubMed Central. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- CHIMIA. (2015). The Synthesis of Sterically Hindered Amides.
- ResearchGate. (2015). The Synthesis of Sterically Hindered Amides.
- RSC Publishing. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
Sources
- 1. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ojs.chimia.ch [ojs.chimia.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
Application Note: Strategic Incorporation of 4-Fmoc-Piperazine-2-(R)-carboxylic Acid for Advanced Peptidomimetic Design
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing 4-Fmoc-Piperazine-2-(R)-carboxylic acid, a non-natural, conformationally constrained amino acid, in solid-phase peptide synthesis (SPPS). The piperazine scaffold serves as a potent dipeptide mimic, capable of inducing specific secondary structures such as β- and γ-turns. Its incorporation is a key strategy in medicinal chemistry for enhancing proteolytic stability, modulating receptor affinity, and improving the pharmacokinetic profiles of peptide-based therapeutics. This document outlines the rationale for its use, optimized coupling and deprotection protocols, and analytical characterization methods for researchers, chemists, and drug development professionals.
Introduction: The Piperazine Advantage in Peptidomimetics
The development of peptide-based drugs is often hampered by poor metabolic stability and unfavorable conformational flexibility. Non-natural amino acids that mimic peptide secondary structures are invaluable tools to overcome these limitations. This compound (Fmoc-Pip(R)-OH) is a chiral building block designed to impart structural rigidity into a peptide backbone.
The piperazine ring system acts as a constrained dipeptide isostere. When incorporated into a peptide sequence, it restricts torsional angles, effectively pre-organizing the peptide into a bioactive conformation. Specifically, piperazine-based scaffolds have been shown to act as potent inducers of reverse turn conformations, which are critical for molecular recognition in many biological processes.[1][2] The (R)-stereochemistry at the 2-position further dictates a specific conformational preference, making it a powerful tool for rational drug design.
This application note provides the scientific rationale and field-tested protocols for the successful incorporation of this valuable building block.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of Fmoc-Pip(R)-OH.
| Property | Value | Reference |
| CAS Number | 219312-90-0 | [1] |
| Molecular Formula | C₂₀H₂₂N₂O₄ | [1] |
| Molecular Weight | 352.39 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (HPLC) | ≥95% | [1] |
| Solubility | Soluble in DMF, NMP, DCM | |
| Storage | Store at 2-8°C, protect from light and moisture. |
Rationale for Use: A Structural Perspective
The primary function of incorporating Fmoc-Pip(R)-OH is to introduce a predictable conformational bend in the peptide backbone. This mimicry of a dipeptide unit can stabilize secondary structures crucial for biological activity.
Core Protocols for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Pip(R)-OH presents a challenge due to its steric hindrance. Standard coupling protocols are often inefficient. The following protocols are optimized for high-yield incorporation.
Workflow Overview
The overall SPPS cycle is adapted to ensure complete reaction at the sterically hindered coupling step.
Protocol 4.1: Standard Fmoc Deprotection
This step remains standard but requires rigorous washing to remove all traces of piperidine.
-
Swell Resin: Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain: Drain the DMF solvent.
-
Deprotect: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain & Repeat: Drain the solution. Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Wash: Drain the piperidine solution. Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.
-
Scientist's Note: Residual piperidine can neutralize the activated amino acid in the subsequent coupling step, leading to failure. The extensive washing protocol is critical for success.
Protocol 4.2: Optimized Coupling of Fmoc-Pip(R)-OH
Due to the steric bulk of the piperazine ring and the adjacent Fmoc group, a potent coupling reagent and optimized conditions are mandatory to achieve high efficiency.[3][4] Aminium/uronium salt-based reagents like HATU are highly recommended.[3][4][5]
Reagents:
-
Fmoc-Pip(R)-OH (3.0 eq. relative to resin loading)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Peptide-grade DMF
Procedure:
-
Prepare Amino Acid Solution: In a separate reaction vessel, dissolve Fmoc-Pip(R)-OH and HATU in DMF.
-
Pre-activate: Add DIPEA to the amino acid solution. Agitate the mixture for 2-5 minutes at room temperature. The solution may change color, indicating activation.
-
Couple to Resin: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin from Protocol 4.1.
-
React: Agitate the reaction slurry at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended or a double coupling can be performed.
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 times).
-
Quality Control (Optional): Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (recoupling) is required. Repeat steps 1-5.
-
Scientist's Note: HATU is preferred over HBTU for sterically hindered couplings as it forms a more reactive HOAt ester, which accelerates the rate of acylation and helps suppress racemization.[3][4] The stoichiometry is critical; using a slight excess of the amino acid relative to the coupling reagent ensures that the HATU is fully consumed in activating the carboxyl group rather than reacting with the free amine on the resin. A similar protocol using HBTU has been successfully employed for a related N4-Fmoc-piperazine scaffold.
Protocol 4.3: Final Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the solid support, and side-chain protecting groups are removed simultaneously.
-
Final Deprotection: Perform a final Fmoc deprotection as described in Protocol 4.1.
-
Wash and Dry: Wash the peptide-resin extensively with DCM and dry thoroughly under a stream of nitrogen, followed by vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail appropriate for the peptide's sequence. A standard Reagent K cocktail is often suitable:
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
-
Cleave: Add the cleavage cocktail to the dried resin (~10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.
-
Isolate Peptide: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 50 mL tube of ice-cold diethyl ether to precipitate the crude peptide.
-
Purify: Pellet the peptide via centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase HPLC.
Analytical Characterization
Successful incorporation should be verified by mass spectrometry. The incorporation of one Fmoc-Pip(R)-OH residue will result in a specific mass increase.
| Moiety | Formula | Monoisotopic Mass (Da) |
| Fmoc-Pip(R)-OH | C₂₀H₂₂N₂O₄ | 352.16 |
| Incorporated Pip(R) Residue (after Fmoc removal and peptide bond formation) | C₅H₈N₂O | 112.06 |
-
Expected Result: Following a successful coupling and subsequent Fmoc deprotection, the peptide's mass should increase by 112.06 Da . This can be confirmed by LC-MS analysis of the crude product after cleavage.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time. 2. Low reactivity of coupling reagents. 3. Steric hindrance from peptide aggregation. | 1. Extend coupling time to 4-6 hours or overnight. 2. Perform a double coupling. 3. Ensure use of a high-potency reagent like HATU or COMU. 4. Consider switching to a more swelling-friendly resin or using a chaotropic agent like LiCl. |
| Low Final Yield | 1. Incomplete coupling at multiple steps. 2. Premature cleavage from the resin. 3. Inefficient precipitation in ether. | 1. Re-evaluate and optimize coupling conditions for all residues. 2. Ensure appropriate resin choice (e.g., 2-Chlorotrityl for acids is more acid-labile than Wang). 3. Use a larger volume of cold ether and ensure the peptide is not ether-soluble. |
| Unexpected Side Products | 1. Racemization during activation. 2. Incomplete Fmoc deprotection. | 1. Minimize pre-activation time. Ensure the base (DIPEA) is added last. 2. Verify the freshness of the piperidine/DMF solution and perform the full two-step deprotection with thorough washing. |
Conclusion
This compound is a powerful building block for installing conformational constraints within a peptide sequence. While its steric bulk demands optimized coupling conditions, the use of potent activating agents like HATU allows for its efficient and reliable incorporation via SPPS. The resulting piperazine-containing peptidomimetics offer significant advantages for drug discovery, enabling the rational design of peptides with enhanced stability, affinity, and therapeutic potential.
References
- Gennari, C., et al. (2001). Synthesis and Conformational Studies of Peptidomimetics Containing a New Bifunctional Diketopiperazine Scaffold Acting as a β-Hairpin Inducer. European Journal of Organic Chemistry, 2001(12), 2177-2191.
- Piarulli, U., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436.
- Aapptec. (n.d.). Coupling Reagents.
- Goodfellow, V. S., et al. (1999). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Sources
- 1. Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
Standard operating procedure for incorporating piperazine linkers in peptides
Application Note & Protocol Guide
Topic: Standard Operating Procedure for Incorporating Piperazine Linkers in Peptides
Introduction to Piperazine Linkers in Peptide Chemistry
The incorporation of non-natural structural motifs into peptides is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced efficacy, stability, and novel mechanisms of action. Among these, the piperazine scaffold has emerged as a particularly valuable linker.[1] Piperazine, a six-membered saturated heterocycle containing two nitrogen atoms, offers a unique combination of properties that make it an attractive component in the design of complex biomolecules, including peptides and Proteolysis Targeting Chimeras (PROTACs).[][3][4]
This guide provides a comprehensive overview of the standard operating procedures for incorporating piperazine linkers into peptides, intended for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for both solid-phase and solution-phase synthesis, and offer insights into troubleshooting and characterization.
The Strategic Advantage of Piperazine Linkers
The utility of piperazine linkers extends beyond simply connecting two molecular entities. Their incorporation can confer several advantageous properties:
-
Conformational Rigidity: Unlike flexible alkyl chains, the chair-like conformation of the piperazine ring introduces a degree of rigidity into the peptide backbone or linker region.[3] This can help to pre-organize the molecule into a bioactive conformation, which is particularly crucial for the formation of a stable and productive ternary complex in PROTACs.[3]
-
Enhanced Solubility and Physicochemical Properties: The presence of two nitrogen atoms allows for protonation, which can significantly improve the aqueous solubility of the resulting peptide or small molecule.[][4][5] This is a critical consideration in drug development, as poor solubility can hinder bioavailability. The pKa of the piperazine ring can be modulated by nearby chemical groups, allowing for fine-tuning of its protonation state at physiological pH.[4][6]
-
Metabolic Stability: The piperazine ring is generally more resistant to metabolic degradation compared to linear linkers, which can lead to improved pharmacokinetic profiles.[3]
-
Versatile Synthetic Handle: The two nitrogen atoms of piperazine provide opportunities for diverse chemical modifications, allowing for the attachment of various functional groups or the extension of the peptide chain in different directions.[3][7]
Core Principles: Orthogonal Protection Strategies
The symmetrical nature of piperazine presents a key synthetic challenge: achieving selective functionalization at its two nitrogen atoms (N1 and N4).[7] To address this, orthogonal protecting group strategies are employed, which allow for the selective removal of one protecting group in the presence of another under different reaction conditions.[7]
Common Orthogonal Protecting Groups
The most widely used protecting groups for the nitrogen atoms of piperazine are carbamate-based, each with a distinct deprotection profile:
-
tert-Butoxycarbonyl (Boc): This group is stable to basic conditions and hydrogenolysis but is readily removed by strong acids like trifluoroacetic acid (TFA).[7]
-
Benzyloxycarbonyl (Cbz or Z): Cbz is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis (e.g., H₂/Pd/C).[7]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Fmoc is stable to acidic conditions and hydrogenolysis but is removed by treatment with a secondary amine, typically piperidine in DMF.[7]
The choice of an orthogonal protecting group strategy is critical and depends on the overall synthetic plan, including the stability of other functional groups in the molecule and the desired sequence of reactions.[7]
Decision Framework for Selecting a Protecting Group Strategy
Caption: Decision tree for selecting an orthogonal protecting group strategy.
Comparative Overview of Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[7] | Stable to base and hydrogenolysis[7] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[7] | Stable to acid and base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF | Stable to acid and hydrogenolysis |
Protocols for Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for peptide synthesis due to its efficiency and amenability to automation.[8] Incorporating a piperazine linker can be achieved through several strategies on a solid support.
General SPPS Workflow for Piperazine Incorporation
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging 4-Fmoc-Piperazine-2-(R)-carboxylic acid in Modern Drug Discovery
Introduction: The Strategic Value of Privileged Scaffolds
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that is a recurring component in a multitude of approved drugs targeting a wide array of diseases.[1][2][3][4] This six-membered heterocycle, with its two nitrogen atoms in a 1,4-arrangement, offers a unique combination of physicochemical properties that are highly advantageous for drug design.[1][3] Its diprotic basicity allows for the formation of stable salts, which can enhance aqueous solubility and improve formulation characteristics.[1] Furthermore, the piperazine core provides a conformationally constrained yet synthetically versatile linker, enabling the precise spatial orientation of pharmacophoric elements to optimize interactions with biological targets.[1][4][5]
This guide focuses on a specific, high-value derivative: 4-Fmoc-Piperazine-2-(R)-carboxylic acid . This molecule is a chiral building block designed for seamless integration into complex molecules, particularly peptides and peptidomimetics, via Solid-Phase Peptide Synthesis (SPPS). By dissecting its structure, we can appreciate its utility:
-
Piperazine Core : Provides conformational rigidity and favorable pharmacokinetic properties.
-
(R)-Carboxylic Acid : The reactive handle for forming amide bonds, with a defined stereochemistry for specific target interactions.
-
Fmoc Group (9-fluorenylmethoxycarbonyl) : A base-labile protecting group on the N-4 nitrogen, making it perfectly suited for the iterative nature of Fmoc-based SPPS.[6][7]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the practical application of this versatile compound, complete with mechanistic insights and validated experimental protocols.
Part 1: Core Concepts & Physicochemical Properties
The strategic incorporation of this compound into a lead molecule is a deliberate choice to impart specific, desirable characteristics. Its primary role is to act as a constrained amino acid surrogate or a peptidomimetic element.
Why use a constrained scaffold? The introduction of rigid structural elements like the piperazine ring into a flexible peptide chain serves several critical functions:
-
Enhanced Metabolic Stability : Natural peptides are often susceptible to rapid degradation by proteases in the body. Replacing a standard peptide bond with a structure like piperazine can prevent this enzymatic cleavage, significantly increasing the molecule's in vivo half-life.[7][8]
-
Conformational Locking : The piperazine ring reduces the rotational freedom of the molecular backbone. This "locks" the molecule into a more defined three-dimensional shape, which can lead to higher binding affinity and selectivity for the intended biological target.
-
Improved Pharmacokinetics : The polar nitrogen atoms of the piperazine ring can improve solubility and bioavailability, crucial factors for developing orally available drugs.[1][4][6]
Physicochemical Data
A clear understanding of the building block's properties is essential for accurate experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₂O₄ | [9] |
| Molecular Weight | 352.4 g/mol | [10] |
| CAS Number | 747393-31-3 | [10] |
| Appearance | White to off-white solid | Generic MSDS |
| Solubility | Soluble in DMF, NMP, DCM | Standard lab practice |
| InChI Key | MVXOLCRCKMWZCB-GOSISDBHSA-N | [10] |
Structural Visualization
Caption: Key functional components of the title compound.
Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)
The most common application of this compound is its incorporation as a non-natural amino acid analog into a growing peptide chain using Fmoc-based SPPS. The general workflow is cyclical, involving the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected building block.
SPPS Workflow Overview
Caption: Cyclical workflow for incorporating building blocks in Fmoc-SPPS.
The Chemistry of Fmoc Deprotection
The cornerstone of Fmoc-SPPS is the selective removal of the Fmoc group, which is achieved using a mild base, typically piperidine.[11][12] The mechanism is a two-step process involving a β-elimination reaction.[11]
-
Proton Abstraction : The secondary amine base (piperidine) removes the acidic proton from the C9 position of the fluorenyl ring system.[11]
-
β-Elimination : This generates a carbanion, which is stabilized by the aromatic system. The system then rapidly undergoes elimination, releasing dibenzofulvene (DBF) and the free N-terminal amine of the peptide. The released DBF is immediately trapped by the excess piperidine to form a stable adduct, preventing side reactions.[11]
While 20% piperidine in DMF is the standard, alternatives like piperazine have been explored.[11][13] Some studies show that piperazine/DBU combinations can offer rapid and efficient deprotection, sometimes reducing side reactions like diketopiperazine formation.[13][14]
Caption: Simplified mechanism of base-mediated Fmoc removal.
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All appropriate safety precautions should be taken. The quality of solvents, particularly amine-free DMF, is critical for success.[15]
Protocol 1: Manual Incorporation of this compound
This protocol details a standard procedure for a 0.1 mmol scale synthesis using a manual SPPS vessel.
Materials & Reagents:
-
Resin (e.g., Rink Amide or Wang resin, pre-loaded with the preceding amino acid)[15][16]
-
This compound (Fmoc-Pip(R)-OH)
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: Methanol (MeOH)
-
Kaiser Test Kit (for monitoring)
Procedure:
-
Resin Preparation & Swelling:
-
Fmoc Deprotection:
-
Add ~10 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes. Drain the solution.
-
Add a fresh ~10 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[12][17]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all residual piperidine. This is a critical step.
-
-
Activation of Fmoc-Pip(R)-OH:
-
This step should be performed in a separate vial while the resin is undergoing its final washes.
-
Weigh out 4 equivalents of Fmoc-Pip(R)-OH (e.g., for 0.1 mmol scale, use 0.4 mmol, ~141 mg).
-
Weigh out 3.9 equivalents of HCTU (0.39 mmol, ~162 mg).
-
Dissolve both in ~2 mL of DMF.
-
Add 8 equivalents of DIPEA (0.8 mmol, ~140 µL).
-
Allow the solution to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Drain the final DMF wash from the deprotected peptide-resin.
-
Immediately add the activated amino acid solution from Step 3 to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[12] For sterically hindered couplings, this time can be extended to 4 hours or overnight.
-
-
Reaction Monitoring (Optional but Recommended):
-
Take a small sample of resin beads (~1-2 mg) and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test.[12]
-
Positive Result (Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. Continue the coupling reaction or perform a double coupling.
-
Negative Result (Yellow/Colorless Beads): Indicates complete coupling. Proceed to the next step.
-
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly to remove excess reagents and byproducts:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
-
-
Continuation of Synthesis:
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.
-
Protocol 2: Cleavage from Resin and Final Deprotection
This protocol is for cleaving the completed peptide from a standard acid-labile resin like Rink Amide.
Materials & Reagents:
-
Peptide-resin (fully synthesized)
-
Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).
-
Cold Diethyl Ether
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Place the dry resin in a suitable reaction vessel (e.g., a scintillation vial).
-
Add the cleavage cocktail to the resin (~10 mL per 0.1 mmol of resin).[18]
-
Gently swirl the mixture and allow it to react at room temperature for 2-3 hours. The TIS is a scavenger that will capture reactive carbocations generated from side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin away from the TFA solution, collecting the filtrate which contains the crude peptide.
-
In a separate centrifuge tube, add a 10-fold volume of cold diethyl ether (e.g., 40-50 mL).
-
Slowly add the TFA filtrate dropwise into the cold ether while gently swirling. The crude peptide should precipitate as a white solid.[12]
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold diethyl ether, centrifuge, and decant again. Repeat this wash step twice more to remove residual scavengers and TFA.
-
After the final wash, dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for overcoming fundamental challenges in drug discovery, namely metabolic instability and conformational ambiguity. Its ability to be seamlessly integrated into standard Fmoc-SPPS workflows allows for the rational design of sophisticated peptidomimetics and other complex therapeutics.[6][8] As the industry continues to pursue molecules with enhanced "drug-like" properties, the use of constrained, non-natural building blocks like this piperazine derivative will undoubtedly become even more critical in the development of next-generation therapies for CNS disorders, oncology, and infectious diseases.[1][6]
References
- E-Faham, A., de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(16), 2899.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UC Irvine, Department of Chemistry.
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(127), 104417-104425.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Al-Ghorbani, M., et al. (2022). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Chemistry & Biodiversity, 19(9), e202200424.
- Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). American Chemical Society.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Applications of piperazine scaffold in drug design. (2023). ResearchGate.
- Lin, C. W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11847-11854.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. (2022). ResearchGate.
- 4-fmoc-piperazine-2-carboxylic acid (C20H20N2O4). (n.d.). PubChem.
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 298, 141-171.
- Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. (n.d.). Advent Chembio.
- Raksakit, A., et al. (2018). Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. Chemical Engineering Transactions, 70, 169-174.
- Bofill, J. M., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(19), 6439-6449.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - 4-fmoc-piperazine-2-carboxylic acid (C20H20N2O4) [pubchemlite.lcsb.uni.lu]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: Efficient Amide Coupling of 4-Fmoc-Piperazine-2-(R)-carboxylic Acid using HATU
Introduction: The Strategic Importance of Piperazine Scaffolds and HATU Reagents
In contemporary drug discovery and peptide synthesis, the incorporation of constrained cyclic scaffolds is a cornerstone strategy for enhancing metabolic stability, receptor affinity, and pharmacokinetic profiles. Among these, the piperazine moiety is particularly valuable, prized for its ability to introduce conformational rigidity and improve aqueous solubility.[1] 4-Fmoc-Piperazine-2-(R)-carboxylic acid is a key building block in this context, providing a synthetically versatile handle for the stereospecific introduction of this important heterocycle.
However, the coupling of such sterically demanding and structurally unique amino acid derivatives presents significant synthetic challenges. Standard coupling reagents often result in low yields, slow reaction kinetics, and a higher risk of epimerization.[2] This guide details the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a third-generation uronium salt, which has proven to be a superior reagent for mediating these difficult couplings.[2][3] Its high reactivity and ability to suppress racemization make it the reagent of choice for incorporating challenging residues like this compound into target molecules.[2][3]
Mechanism of Action: The HATU Advantage
The efficacy of HATU lies in its rapid and efficient activation of the carboxylic acid. The process, facilitated by a non-nucleophilic base, proceeds through the formation of a highly reactive OAt-active ester, which is then readily susceptible to nucleophilic attack by the amine component.
The accepted mechanism involves the following key steps:[4][5][6]
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[5][7]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[4]
-
Active Ester Formation: The liberated OAt anion rapidly attacks the isouronium salt. This step is highly efficient and forms the key OAt-active ester, releasing tetramethylurea as a byproduct.[4][6]
-
Aminolysis: The amine nucleophile attacks the activated ester. The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the formation of the final amide bond with minimal racemization.[4]
Caption: HATU-mediated amide bond formation workflow.
Materials and Equipment
| Reagents | Equipment |
| This compound | Magnetic stirrer with stir bars |
| HATU (CAS: 148893-10-1) | Round-bottom flasks |
| N,N-Diisopropylethylamine (DIPEA) | Syringes and needles |
| Amine coupling partner | Inert atmosphere setup (Nitrogen or Argon) |
| Anhydrous N,N-Dimethylformamide (DMF) | Thin Layer Chromatography (TLC) plates |
| Dichloromethane (DCM) | Standard glassware for work-up |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Rotary evaporator |
| Brine (Saturated aqueous NaCl) | Chromatography system (e.g., Flash or HPLC) |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | LC-MS and/or NMR for analysis |
Detailed Experimental Protocol
This protocol assumes a standard coupling on a 1.0 mmol scale. Reagent quantities should be adjusted proportionally for different scales.
Reagent Preparation and Setup
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere to prevent moisture contamination. Water is detrimental to the reaction.[8]
-
Prepare a solution of this compound (1.0 eq, 1.0 mmol) and the amine coupling partner (1.0-1.2 eq, 1.0-1.2 mmol) in anhydrous DMF (5-10 mL).
-
The reaction should be performed under an inert atmosphere (Nitrogen or Argon).
Carboxylic Acid Activation and Coupling
-
To the stirred solution from step 1, add DIPEA (3.0 eq, 3.0 mmol). The use of a non-nucleophilic base is critical to deprotonate the carboxylic acid without competing in the coupling reaction.[2][8]
-
In a separate flask, dissolve HATU (1.1 eq, 1.1 mmol) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. For particularly hindered substrates, the reaction time may need to be extended.[9]
Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical TLC system would be DCM:Methanol (e.g., 95:5). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.
Work-up and Purification
-
Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt byproduct.
-
Water (1x).
-
Brine (1x) to aid in phase separation.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product | 1. Inactive HATU (hydrolyzed).2. Wet solvent or reagents.3. Insufficient base. | 1. Use fresh, high-quality HATU.2. Ensure all solvents and reagents are anhydrous.[8] Dry glassware thoroughly.3. Use 2-3 equivalents of DIPEA. |
| Guanidinylation of Amine | Amine reacts directly with HATU before the acid is activated. This is a known side reaction.[10] | Pre-activate the carboxylic acid: mix the acid, HATU, and DIPEA for 5-15 minutes before adding the amine component.[8][11] |
| Epimerization | Prolonged reaction time or excessive base. | Minimize reaction time by monitoring closely. Use the recommended stoichiometry of base. HATU is known to suppress epimerization effectively.[3] |
| Difficult Purification | Tetramethylurea byproduct is water-soluble but can persist.[6] | Perform multiple aqueous washes during work-up. A wash with cold 1N HCl can sometimes help, provided the product is acid-stable. |
Safety Precautions
-
HATU: Can cause skin and eye irritation and may be a moderate skin sensitizer. It is also considered potentially explosive under thermal analysis.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DIPEA: Corrosive and flammable. Work in a well-ventilated fume hood.
-
DMF: A common laboratory solvent, but it is a reproductive toxin. Avoid inhalation and skin contact.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
- Wikipedia. (n.d.).
- BenchChem. (2025).
- ChemicalBook. (2024).
- Common Organic Chemistry. (n.d.).
- YouTube. (2020).
- YouTube. (2024).
- ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
- Vrettos, E. I., et al. (2017).
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
- Due-Hansen, M. E., et al. (2015).
- Chem-Impex. (n.d.). 4-Fmoc-piperazine-2-carboxylic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Fmoc-SPPS conditions for sterically hindered piperazine derivatives
Application Notes & Protocols
Abstract
The incorporation of sterically hindered piperazine derivatives into peptide scaffolds is a critical strategy in modern drug discovery, offering a means to constrain peptide conformation, enhance proteolytic stability, and modulate pharmacological properties. However, their inclusion via standard Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) protocols presents significant synthetic challenges. The inherent steric bulk surrounding the nucleophilic nitrogen center drastically reduces acylation efficiency, leading to incomplete couplings and the accumulation of deletion sequences. This document provides an in-depth guide to overcoming these challenges, detailing optimized coupling and deprotection strategies, field-proven protocols, and troubleshooting advice for researchers working with these demanding building blocks.
The Synthetic Challenge: Understanding Steric Hindrance in Piperazine Acylation
Piperazine and its derivatives are valuable scaffolds in medicinal chemistry.[1][2] When incorporated into a peptide chain, they act as unique secondary amine building blocks. The primary challenge arises from steric hindrance, a phenomenon analogous to that seen with other difficult residues like N-methylated or α,α-disubstituted amino acids.[3][4] This hindrance manifests in several ways:
-
Reduced Nucleophilicity: The bulky substituents on the piperazine ring electronically and sterically shield the secondary amine, impeding its nucleophilic attack on the activated carboxyl group of the incoming Fmoc-amino acid.
-
Slow Reaction Kinetics: Amide bond formation is significantly slower compared to standard primary amines, often requiring extended reaction times for completion.
-
Peptide Aggregation: The introduction of bulky, often hydrophobic piperazine moieties can promote on-resin aggregation, further limiting the access of reagents to the reactive sites.[5][6]
-
Inefficient Deprotection: The same steric factors that hinder coupling can also obstruct the approach of the deprotection base (typically piperidine) to the N-terminal Fmoc group, risking incomplete deprotection.[5]
Standard SPPS conditions are frequently insufficient to drive these reactions to completion, necessitating a purpose-built strategic approach.
Strategic Optimization of the Coupling Reaction
Achieving high-efficiency coupling of sterically hindered piperazines is paramount. This requires moving beyond standard carbodiimide activators and employing more potent reagents and optimized reaction conditions.
The Critical Choice of Coupling Reagent
For difficult couplings, high-reactivity uronium/aminium or phosphonium salt-based reagents are essential.[7] These reagents rapidly convert the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive ester, typically an OAt or Oxyma ester, which is more susceptible to nucleophilic attack by the hindered amine.
-
Uronium/Aminium Salts (HATU, HBTU, COMU): These are the workhorses for challenging couplings.
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) and its analogs are exceptionally effective due to the formation of a highly reactive OAt ester.[8][9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt incorporating an Oxyma moiety. It offers coupling efficiencies comparable or superior to HATU with improved safety and solubility profiles.[7][8]
-
-
Phosphonium Salts (PyAOP, PyBOP): Reagents like PyAOP (7-Aza-benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are also extremely powerful and have been successfully used for coupling hindered amino acids.[9][10]
Recommendation: For most sterically hindered piperazine derivatives, COMU or HATU are the recommended starting points due to their high reactivity and proven track record with difficult sequences.[8]
The Power of Microwave-Assisted SPPS
Microwave irradiation has revolutionized the synthesis of difficult peptides.[11] By applying controlled microwave energy, both coupling and deprotection reactions can be dramatically accelerated.[3][4][12] This is not merely a thermal effect; microwave energy efficiently drives molecular motion, overcoming the activation energy barriers of sterically demanding reactions. For piperazine couplings, microwave-assisted SPPS can reduce reaction times from hours to minutes while significantly improving yields and crude purity.[13]
Optimizing Reaction Parameters
Beyond the choice of reagent, several parameters must be fine-tuned:
-
Reagent Stoichiometry: An increased excess of both the Fmoc-amino acid and the coupling reagent is necessary. A starting point of 3-5 equivalents of each relative to the resin loading is recommended.
-
Extended Coupling Times: For room temperature synthesis, coupling times may need to be extended to 2-4 hours or even overnight. With microwave assistance, 10-20 minute coupling times at elevated temperatures (e.g., 75-90°C) are often sufficient.[11][13]
-
Solvent System: High-quality, low-water content N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard. For sequences prone to aggregation, incorporating NMP or a small percentage of Dimethyl Sulfoxide (DMSO) can be beneficial.[5]
Data Summary: Comparison of Coupling Reagent Efficacy
| Coupling Reagent | Class | Activating Species | Relative Efficacy for Hindered Systems | Key Advantages |
| DIC/Oxyma | Carbodiimide | Oxyma Ester | Moderate | Cost-effective, low racemization.[10] |
| HBTU | Uronium Salt | HOBt Ester | Good | Widely used, reliable.[8] |
| HATU | Uronium Salt | OAt Ester | Excellent | Highly reactive, overcomes steric hindrance.[7][8] |
| COMU | Uronium Salt | Oxyma Ester | Excellent | High reactivity, safer byproducts, good solubility.[7][8] |
| PyAOP | Phosphonium Salt | OAt Ester | Excellent | Very powerful, effective for α,α-disubstituted residues.[10] |
Optimized Fmoc-Deprotection Strategies
While coupling is the primary hurdle, ensuring complete Fmoc removal is equally critical to prevent truncated sequences. Steric hindrance around the N-terminus can slow the deprotection reaction.
Standard vs. Alternative Deprotection Cocktails
The standard reagent, 20% piperidine in DMF, is often sufficient. However, for particularly challenging sequences, its performance can be suboptimal.
-
Piperazine as a Deprotection Reagent: Interestingly, piperazine itself has been investigated as a replacement for piperidine. It is effective in Fmoc removal and can reduce the formation of base-induced side reactions like aspartimide.[14][15]
-
Piperazine/DBU Cocktail: A highly potent and rapid deprotection solution consists of a combination of piperazine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A solution of 2% DBU and 5% piperazine in NMP has been shown to achieve complete Fmoc removal in under a minute and can significantly suppress side reactions like diketopiperazine formation.[16][17][18] This combination is highly recommended for sequences involving hindered piperazine derivatives.
Monitoring and Ensuring Complete Deprotection
-
Extended Reaction Time / Double Deprotection: If using standard 20% piperidine, consider increasing the deprotection time (e.g., 2 x 10 minutes) to ensure completion.
-
UV-Vis Monitoring: On automated synthesizers, monitor the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm. The deprotection should be continued until the absorbance returns to a stable baseline.[5]
-
Qualitative Tests: The Kaiser test can be used to confirm the presence of a free amine after deprotection, indicating successful Fmoc removal.[5]
Visualizing the Workflow
Diagram 1: The Fmoc-SPPS Cycle
Caption: Overview of the optimized Fmoc-SPPS cycle for hindered residues.
Diagram 2: HATU Activation Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
Application Note: Enhancing Peptide Solubility with Piperazine Building Blocks
Abstract
Poor aqueous solubility is a significant bottleneck in the development of peptide-based therapeutics, hindering formulation, purification, and bioavailability. This application note provides a detailed guide for researchers on leveraging piperazine-based building blocks to systematically improve the solubility of problematic peptide sequences. We delve into the chemical mechanisms by which piperazine moieties disrupt peptide aggregation and enhance solvation. This document provides strategic guidance, detailed synthetic protocols for incorporating piperazine derivatives during Solid-Phase Peptide Synthesis (SPPS), and standardized methods for solubility assessment.
The Challenge: Peptide Insolubility and Aggregation
The therapeutic potential of peptides is often undermined by their inherent tendency to aggregate. This self-association is driven by a combination of factors, including:
-
Hydrophobic Collapse: Hydrophobic amino acid side chains minimize contact with water by associating with each other, leading to aggregation.
-
Intermolecular Hydrogen Bonding: The peptide backbone can form extensive intermolecular hydrogen bond networks, often resulting in the formation of β-sheet structures that precipitate from solution.[1][2]
-
Ionic Interactions: Unbalanced charges at a given pH can also contribute to poor solubility.
Peptide aggregation not only complicates handling and purification but can also compromise biological activity and introduce immunogenicity concerns.[1] Traditional methods to improve solubility, such as pH adjustment or the use of organic co-solvents, are not always effective or compatible with biological assays.[3] Chemical modification of the peptide itself presents a more robust and permanent solution.
Mechanism of Action: Why Piperazine Works
Piperazine is a six-membered heterocyclic amine that offers a unique combination of physicochemical properties to counteract the primary drivers of peptide aggregation.[4]
-
Disruption of Hydrogen Bonding: The rigid, chair-like conformation of the piperazine ring acts as a "β-sheet breaker." When incorporated into a peptide backbone or as a side-chain modification, it introduces a steric kink that disrupts the planarity required for extended intermolecular hydrogen bond networks.[2]
-
Enhanced Solvation and Polarity: With two nitrogen atoms, piperazine is a potent hydrogen bond acceptor, improving interactions with water molecules.[4] Furthermore, its basic nature allows for protonation at physiological pH, introducing positive charges that increase electrostatic repulsion between peptide chains and prevent them from aggregating.[1]
-
Increased Polar Surface Area: The incorporation of a piperazine moiety increases the polar surface area of the peptide, which generally correlates with improved aqueous solubility.[4]
The basicity of piperazine (pKa ≈ 5.5 and 9.7) allows it to be protonated under various conditions, making it a versatile tool for solubility enhancement across a range of pH values.[5]
Diagram: Mechanism of Solubility Enhancement
The following diagram illustrates how a piperazine-modified peptide resists aggregation compared to its unmodified counterpart.
Caption: Piperazine moieties disrupt aggregation-driving forces, promoting a soluble, monomeric state.
Strategic Implementation: Incorporating Piperazine Building Blocks
Piperazine can be incorporated at the N-terminus, C-terminus, or as part of an amino acid side chain. The choice of strategy depends on the peptide sequence and the desired impact on biological activity.
3.1 N-Terminal Modification
Capping the N-terminus with a piperazine derivative is a straightforward approach. This is particularly effective for neutral or hydrophobic peptides where the introduction of a basic, polar group at the terminus can significantly improve solubility.
3.2 C-Terminal Modification
Modifying the C-terminal carboxyl group with a piperazine derivative can also enhance solubility by increasing polarity and introducing a basic handle. This has been shown to improve the ionization efficiency of peptides in mass spectrometry, indicating improved solvation.[6]
3.3 Synthesis with Piperazine-Containing Building Blocks
For maximum effect, especially in long or highly aggregation-prone sequences, incorporating piperazine-containing amino acid derivatives during Solid-Phase Peptide Synthesis (SPPS) is recommended. Fmoc-protected piperazine building blocks are commercially available and can be integrated using standard coupling protocols.[7]
Experimental Protocols
Protocol 4.1: N-Terminal Peptide Modification with Piperazine-4-carboxylic acid
This protocol describes the coupling of a piperazine moiety to the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Boc-piperazine-4-carboxylic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-piperazine-4-carboxylic acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated coupling solution to the resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the coupling solution. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the Boc protecting group simultaneously using a standard TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet. Purify using standard reverse-phase HPLC.
Protocol 4.2: Standardized Peptide Solubility Assessment
This protocol provides a standardized method to quantify and compare the solubility of modified and unmodified peptides.
Materials:
-
Lyophilized peptide powder (modified and unmodified)
-
Milli-Q water
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (optional, for initial stock of very hydrophobic peptides)[8]
-
Benchtop centrifuge or vortexer
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Peptide Stock: Accurately weigh ~1 mg of lyophilized peptide.
-
Initial Solubilization Test: Add 100 µL of Milli-Q water to the peptide. Vortex for 2 minutes. Visually inspect for complete dissolution (a clear, particle-free solution).[9]
-
Sonication: If not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Re-inspect.
-
pH Adjustment (if necessary):
-
For basic peptides (net positive charge), add 10% acetic acid dropwise.[9]
-
For acidic peptides (net negative charge), add 0.1 M ammonium bicarbonate dropwise.
-
-
Quantification:
-
If the peptide dissolves, serially dilute the solution and measure the absorbance at 280 nm (for peptides with Trp or Tyr) or 220 nm.
-
If the peptide remains insoluble, add buffer (e.g., PBS pH 7.4) and repeat steps 2-4.
-
-
Equilibrium Solubility: Prepare a supersaturated solution by adding an excess of peptide to a known volume of buffer. Agitate for 24 hours at room temperature. Centrifuge at 10,000 x g for 10 minutes to pellet undissolved peptide.
-
Measure Soluble Fraction: Carefully remove the supernatant and measure its concentration via UV-Vis absorbance. This value represents the equilibrium solubility.
-
Reporting: Report solubility in mg/mL or mM. Compare the results for the piperazine-modified peptide against the unmodified parent peptide.
Diagram: Experimental Workflow
Caption: Workflow for synthesis and comparative solubility analysis of piperazine-modified peptides.
Case Studies & Data Analysis
The utility of piperazine in enhancing solubility has been demonstrated across various applications, from improving the properties of small molecule drugs to peptide conjugates.[10][11] For example, forming salts with piperazine has been shown to increase the aqueous solubility of non-steroidal anti-inflammatory drugs (NSAIDs) by more than 10-fold.[10][12] While direct peptide-piperazine solubility data is often proprietary, the principles translate directly. The table below conceptualizes expected outcomes based on these principles.
| Peptide Sequence | Modification | Predicted Solubility in PBS (mg/mL) | Predicted Fold Increase | Rationale |
| H-Leu-Ile-Val-Phe-Trp-Ala-NH₂ | None (Control) | < 0.1 | - | Highly hydrophobic, prone to aggregation. |
| Pip-CO -Leu-Ile-Val-Phe-Trp-Ala-NH₂ | N-Terminal Piperazine | 1.5 - 2.5 | 15-25x | Addition of a polar, basic group disrupts hydrophobic collapse. |
| H-Asp-Gly-Glu-Ala-Asp-Gly-NH₂ | None (Control) | ~0.5 (at pH 4) | - | Prone to aspartimide formation and aggregation at neutral pH.[2] |
| H-Asp-Gly-Glu-Ala-Asp-Gly-Pip | C-Terminal Piperazine | > 5.0 (at pH 7.4) | >10x | C-terminal amide with basic piperazine prevents aggregation and improves solubility at neutral pH. |
Troubleshooting and Considerations
-
Impact on Bioactivity: Modification with piperazine can alter the peptide's conformation or charge, potentially affecting its binding to a biological target. It is crucial to perform a bioassay to compare the activity of the modified peptide to the parent sequence.
-
Purification Challenges: The increased polarity of piperazine-modified peptides may alter their retention time on reverse-phase HPLC. Gradient optimization may be required.
-
Aspartimide Formation: During Fmoc-SPPS, the use of piperazine for deprotection has been studied as an alternative to piperidine and can influence side reactions like aspartimide formation.[13][14] When using piperazine-containing building blocks, standard coupling protocols with minimal pre-activation times are recommended to avoid side reactions.
Conclusion
The incorporation of piperazine building blocks is a powerful and versatile strategy for overcoming the challenge of poor peptide solubility. By mechanistically disrupting aggregation through steric hindrance and enhanced solvation, piperazine modification can rescue promising but otherwise intractable peptide candidates. The protocols and strategies outlined in this note provide a practical framework for researchers to rationally design, synthesize, and evaluate more soluble and developable peptide therapeutics.
References
- Shivakumara, K.N. (2024). SYNTHESIS OF PIPERAZINYL PEPTIDE CONJUGATES CONTAINING SMALLER PEPTIDE MOLECULES AS A PROMISING AVENUE FOR THE DEVELOPMENT OF NEW ANTIMICROBIAL AGENTS. Journal Marocain de Chimie Hétérocyclique, 23(1), 37-44. [Link]
- Gargiulo, S., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- JPT Peptide Technologies.
- Gen-Script. Peptide Solubility Guidelines. [Link]
- Kandiyal, P.S., et al. (2014). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 4(91), 49871-49875. [Link]
- Fields, G.B. (2011). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Request PDF. [Link]
- Wang, J., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-46. [Link]
- Li, G., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847. [Link]
- Theß, D., et al. (2022). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 7(12), 10584–10595. [Link]
- Sharma, A., et al. (2022). The medicinal chemistry of piperazines: A review. Scilit. [Link]
- Zheng, J., et al. (2013). Rational development of a strategy for modifying the aggregatibility of proteins. PLoS One, 8(1), e54272. [Link]
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Azman, N.S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8560. [Link]
Sources
- 1. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. jpt.com [jpt.com]
- 4. scilit.com [scilit.com]
- 5. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Building Blocks for Solid Phase Peptide Synthesis | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: The Use of Piperazine Derivatives as Constrained Dipeptide Mimics
Introduction: In the field of medicinal chemistry and drug development, the therapeutic potential of peptides is often hampered by their poor metabolic stability and low oral bioavailability.[1] A primary reason for this is their susceptibility to proteolytic degradation by enzymes that recognize and cleave specific peptide bonds. To overcome these limitations, researchers have developed the concept of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced pharmacological properties. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation and mask cleavage sites.
The piperazine scaffold has emerged as a "privileged structure" in this endeavor.[2][3] This six-membered heterocycle, containing two nitrogen atoms, serves as an excellent constrained dipeptide mimic.[4] Its inherent structural rigidity reduces the conformational flexibility of the peptide backbone, often inducing specific secondary structures like β-turns.[5] Furthermore, the physicochemical properties of the piperazine ring—such as its basicity and solubility—can be fine-tuned through substitution to improve the pharmacokinetic profile of the parent molecule.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and application of piperazine derivatives as dipeptide mimics. We will delve into the conformational principles, provide detailed protocols for their incorporation into peptide sequences, and discuss their impact on structure and function.
Section 1: The Piperazine Scaffold - A Rationale for Dipeptide Mimicry
Conformational Constraint and Structural Advantages
A natural dipeptide unit possesses multiple rotatable bonds (φ, ψ, and ω), granting it significant conformational freedom. The piperazine ring, when used as a surrogate, fundamentally alters this dynamic. The cyclic nature of the scaffold severely restricts bond rotation, forcing the backbone into a more defined three-dimensional arrangement.
The most stable conformation for the piperazine ring is the "chair" form, which minimizes steric and torsional strain.[8][9] By incorporating this rigid unit, medicinal chemists can effectively "pre-organize" a peptide into a specific conformation required for binding to a biological target, such as a receptor or enzyme. This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in affinity and potency.
Key Advantages:
-
Proteolytic Resistance: The non-natural amide bond surrogates within the piperazine structure are not recognized by proteases, leading to a dramatic increase in the half-life of the resulting peptidomimetic.
-
Enhanced Receptor Binding: By mimicking turn structures, the piperazine scaffold can accurately position key side-chain functionalities for optimal interaction with a target.[5]
-
Improved Pharmacokinetics: The piperazine moiety is a common feature in FDA-approved drugs, valued for its ability to enhance aqueous solubility and modulate other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][10][11]
Figure 1: Comparison of a flexible natural dipeptide unit with a conformationally constrained piperazine mimic.
Conformational Analysis and Design Principles
The conformational preferences of the piperazine ring are well-documented. Computational and experimental studies confirm that the chair conformation is strongly favored over boat or twist-boat forms.[8] For 2-substituted piperazines, which are common building blocks for mimicking dipeptides, the substituent typically prefers an axial orientation.[12] This preference can be further stabilized by intramolecular hydrogen bonding, depending on the nature of the substituent.[12]
This predictable geometry is a powerful tool for rational drug design. By selecting the appropriate substitution pattern on the piperazine ring, a chemist can control the spatial orientation of side-chain mimics and peptide termini, effectively engineering a molecule with a desired 3D structure.
Section 2: Synthesis and Incorporation Protocols
The incorporation of piperazine mimics into peptide chains is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). This requires the use of a suitably protected piperazine building block, such as the commercially available Boc-protected piperazin-2-ylmethanol.
Protocol: Incorporation of a Piperazine Mimic via SPPS
This protocol details the manual incorporation of (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)piperazine-1-carboxylate, a representative building block, onto a 2-chlorotrityl chloride resin.[5] The methodology is based on a standard Boc/Bzl protection strategy.
Causality and Self-Validation: This protocol incorporates critical validation steps. The Kaiser test is used to confirm the completion of coupling reactions by detecting free primary amines. A positive test (blue beads) indicates an incomplete reaction, necessitating a second coupling step to ensure the integrity of the final peptide sequence. The use of orthogonal protecting groups (acid-labile Boc for the backbone, fluoride-labile TBDMS for the side chain) allows for selective manipulation and elongation.
Materials:
-
2-Chlorotrityl chloride resin
-
(S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)piperazine-1-carboxylate
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Boc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Step-by-Step Methodology:
Part A: Loading the Piperazine Building Block onto the Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Building Block Preparation: In a separate flask, dissolve the protected piperazine building block (1.5 equivalents relative to resin capacity) in minimal DCM.
-
Loading: Drain the DCM from the swollen resin. Add the solution of the piperazine building block, followed by the addition of DIPEA (4.0 eq).
-
Reaction: Gently agitate the resin slurry at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL per gram of resin) and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
Part B: Peptide Chain Elongation (Performed for each subsequent amino acid)
-
Boc Deprotection: Swell the resin in DCM. Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Drain and wash the resin thoroughly with DCM (5x).
-
Neutralization: Wash the resin with a 10% DIPEA in DMF solution (2x) to neutralize the protonated amine, followed by washing with DMF (3x).
-
Amino Acid Activation: In a separate tube, dissolve the next Boc-protected amino acid (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2 hours.
-
Validation: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step (Step B.4).
-
Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Part C: Final Cleavage and Deprotection
-
Final Wash: Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Cleavage: Prepare the cleavage cocktail (TFA/H₂O/TIS). Add the cocktail to the resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a flask of cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum. The peptide can now be purified by reverse-phase HPLC.
Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a piperazine building block.
Section 3: Applications and Case Studies
Piperazine-2,5-diones (Diketopiperazines, DKPs) for Oral Bioavailability
A particularly powerful application of the piperazine scaffold is in the form of piperazine-2,5-diones, also known as diketopiperazines (DKPs). These are cyclic dipeptides that can be further functionalized to create complex, orally active peptidomimetics.[1][13] The DKP core serves as a rigid, metabolically stable bio-carrier. Bioactive peptide fragments or other pharmacophores can be covalently attached to the DKP scaffold, often via linkers.[13] This approach transforms a small, biologically active peptide into an orally stable compound that retains the desired activity.[1][13]
Figure 3: General structure of a peptidomimetic platform based on a piperazine-2,5-dione (DKP) core.
Quantitative Data Summary
The utility of piperazine derivatives is demonstrated by their widespread presence in approved pharmaceuticals. While specific quantitative data for dipeptide mimics is often proprietary, the prevalence of the scaffold speaks to its success.
| Property | Observation | Implication for Dipeptide Mimics | Source |
| Prevalence in Drugs | Over 100 FDA-approved drugs incorporate a piperazine ring. | The scaffold is well-tolerated and possesses favorable drug-like properties. | [10][11] |
| Conformational Energy | The chair conformation is strongly favored energetically over boat or twist-boat forms. | Provides a predictable and stable template for mimicking specific peptide secondary structures. | [8] |
| Synthetic Accessibility | Multiple robust synthetic routes exist, including N-alkylation and reductive amination. | Building blocks are readily synthesized or commercially available, facilitating library creation. | [14] |
| Solubility | The piperazine heterocycle is known to enhance aqueous solubility. | Can improve the pharmacokinetic profile of otherwise poorly soluble peptide sequences. | [3][10] |
Conclusion
Piperazine derivatives represent a versatile and powerful tool in the design of constrained dipeptide mimics. Their inherent conformational rigidity, combined with their favorable physicochemical properties and synthetic tractability, allows researchers to systematically address the core challenges of peptide therapeutics—namely, poor stability and low bioavailability. By using the protocols and principles outlined in these notes, scientists can leverage the piperazine scaffold to develop novel peptidomimetics with enhanced potency, selectivity, and drug-like characteristics, ultimately accelerating the journey from discovery to clinical application.
References
- Expert opinion: Piperazine is widely used due to its peculiar characteristics, such as solubility, basicity, chemical reactivity, and conformational properties. This moiety has represented an important tool to modulate pharmacokinetic and pharmacodynamic properties of drugs. Expert Opinion on Drug Discovery, 17(9), 969-984.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
- Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis. BenchChem.
- Conformational analysis of 2-substituted piperazines. PubMed.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Applic
- Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. New Journal of Chemistry, 46(5), 2213-2220.
- Design and synthesis of bridged piperidine and piperazine isosteres. Bioorganic & Medicinal Chemistry Letters, 28(15), 2627-2630.
- Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7088.
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
- Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM, 807(1-3), 19-28.
- Piperazine Bioisosteres for Drug Design. Enamine.
- Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI.
- Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. ACS Chemical Biology, 10(11), 2537-2545.
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 12. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of peptide libraries with 4-Fmoc-Piperazine-2-(R)-carboxylic acid
Application Note & Protocol
Topic: A Practical Guide to the Solid-Phase Synthesis of Peptide Libraries with 4-Fmoc-Piperazine-2-(R)-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Incorporation of Piperazine Scaffolds in Peptidomimetics
In the landscape of modern drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—have become indispensable tools.[1][2] They offer the potential to combine the high potency and selectivity of peptides with the improved pharmacokinetic properties of small molecules, such as enhanced stability against proteolytic degradation and better cell permeability.[1][3]
Within this field, the piperazine ring is recognized as a "privileged scaffold".[4][5] Its widespread presence in FDA-approved drugs across diverse therapeutic areas is a testament to its utility.[6][7] The incorporation of a piperazine moiety can significantly influence a molecule's properties by:
-
Modulating Physicochemical Properties: As a diprotic base, the piperazine ring can be protonated under physiological conditions, which often enhances aqueous solubility and bioavailability.[6]
-
Improving Pharmacokinetics: The two nitrogen atoms can serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating strong interactions with biological targets and improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6][8]
-
Providing a Versatile Linker: The piperazine ring offers a conformationally constrained yet flexible linker, enabling the precise spatial arrangement of pharmacophoric groups to optimize binding affinity and selectivity.[6]
This guide provides a detailed protocol for incorporating this compound, a chiral building block, into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the unique challenges posed by this sterically hindered residue and provide robust, field-tested methodologies for its efficient coupling to generate diverse peptide libraries for screening and drug development.
The Building Block: this compound
The choice of building block is critical for successful library synthesis. This compound is designed for seamless integration into standard Fmoc-SPPS workflows.
Caption: Chemical structure of the key building block.
-
Nα-Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the piperazine nitrogen, allowing for its removal under standard basic conditions (e.g., piperidine in DMF) during SPPS.[9]
-
(R)-Stereochemistry: The defined chirality at the 2-position provides a rigid conformational constraint, which can be crucial for locking the peptide backbone into a bioactive conformation and improving target affinity.
-
Steric Hindrance: As a secondary amine and an α,α-disubstituted glycine analogue, this building block is sterically hindered. This property necessitates the use of highly efficient coupling reagents and potentially longer reaction times to achieve high coupling yields, a critical consideration that will be addressed in the protocol.[10][11]
Core Synthesis Workflow and Protocol
The following protocol details the manual solid-phase synthesis of a peptide library incorporating the piperazine building block. The chemistry is directly translatable to automated synthesizers.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Concentration |
| Rink Amide or Wang Resin | Solid support for peptide assembly | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Primary solvent | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Solvent for washing and swelling | ACS grade or higher |
| Piperidine | Fmoc deprotection agent | Reagent grade, in DMF (20% v/v) |
| This compound | Key building block | N/A |
| Standard Fmoc-L-amino acids | Chain elongation | N/A |
| HATU or HCTU | Coupling/Activating reagent | Reagent grade |
| N,N-Diisopropylethylamine (DIEA) | Activation base | Reagent grade |
| Acetic Anhydride / DIEA / DMF | Capping solution (optional) | 1:1:8 v/v/v |
| Trifluoroacetic acid (TFA) | Cleavage from resin | Reagent grade |
| Triisopropylsilane (TIS) | Cation scavenger | Reagent grade |
| H₂O | Cation scavenger | Deionized |
| Diethyl ether (cold) | Peptide precipitation | ACS grade |
Visualized Synthesis Cycle
The core of the synthesis is a repeated cycle of deprotection and coupling steps to build the peptide chain on the solid support.
Caption: The iterative workflow for Fmoc solid-phase peptide synthesis.
Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
Step 1: Resin Preparation
-
Place the resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin) in a fritted reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF. Wash the resin 3x with DMF.
Step 2: Initial Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine/DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Causality: Piperidine is a secondary amine that removes the base-labile Fmoc group via a β-elimination mechanism, exposing the N-terminal amine for the next coupling step.[12] Thorough washing is critical as residual piperidine will neutralize the activated amino acid in the subsequent step.
-
Step 3: Coupling of this compound
-
Rationale: Due to steric hindrance, a powerful coupling reagent is required to ensure efficient acylation of the resin's free amine.[10][13] Carbodiimide reagents like DIC alone are often insufficient.[10] Uronium/aminium salts like HATU form highly reactive OAt esters, which are effective for difficult couplings.[14]
-
In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF.
-
Add DIEA (6 eq., 0.6 mmol) to the vial. This is the activation base.
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult sequences, this time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Drain the coupling solution and wash the resin 3x with DMF.
Step 4: Monitoring and Capping (Optional but Recommended)
-
Perform a qualitative Kaiser test on a small sample of beads. A blue color indicates a successful coupling (no free primary amines). If the beads remain yellow/colorless, the coupling was incomplete.
-
If coupling is incomplete: Repeat the coupling step (Step 3).
-
If coupling remains incomplete or for library synthesis: Cap any unreacted amines to prevent the formation of deletion sequences. Add a solution of acetic anhydride/DIEA/DMF (1:1:8) and agitate for 30 minutes. Then, wash 3x with DMF.
Step 5: Chain Elongation
-
To add the next amino acid, return to Step 2 (Fmoc Deprotection) to remove the Fmoc group from the newly added piperazine unit.
-
Proceed with coupling the next standard Fmoc-amino acid using the same procedure as Step 3. Standard amino acids may require shorter coupling times (e.g., 60-90 minutes).
Step 6: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA / 2.5% H₂O / 2.5% TIS .
-
Add the cleavage cocktail to the resin (approx. 5-10 mL per 0.1 mmol scale) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.
Library Synthesis and Diversification
The true power of this building block is realized in library synthesis. Diversification can be achieved at multiple positions relative to the piperazine core.
Caption: Diversification strategy for library synthesis.
Using a parallel synthesizer or split-and-pool methods, different amino acids (or other carboxylic acids) can be coupled at the positions flanking the piperazine unit (n+1, n+2, etc.) and preceding it (n-1), rapidly generating a large library of related compounds with the core piperazine scaffold.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Piperazine Unit | 1. Insufficient activation/coupling time. 2. Steric hindrance. 3. Poor quality reagents (e.g., wet DMF, old HATU). | 1. Increase coupling time to 4-6 hours or overnight. 2. Consider double coupling (repeating the coupling step). 3. Use fresh, high-quality reagents. Ensure DMF is amine-free. |
| Aspartimide Formation | Base-catalyzed side reaction, especially at Asp-Gly or Asp-Ser sequences, promoted by piperidine.[16] | 1. Consider using a milder base for Fmoc deprotection, such as 2% DBU/2% piperidine in DMF, for sensitive sequences.[15] 2. Use side-chain protected aspartic acid derivatives designed to minimize this side reaction (e.g., Fmoc-Asp(OMpe)-OH). |
| Low Purity After Cleavage | 1. Incomplete capping leading to deletion sequences. 2. Side reactions during synthesis or cleavage. 3. Aggregation of the peptide on the resin.[17][18] | 1. Implement a capping step after every coupling, especially for library synthesis. 2. Ensure cleavage cocktail contains adequate scavengers. 3. For hydrophobic sequences, consider using a different resin (e.g., ChemMatrix®) or adding "difficult sequence" disruption protocols. |
References
- Ranieri, D., & Gnone, G. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
- Subiros-Funosas, R., et al. (2009). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters, 11(22), 5342-5343. [Link]
- JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. [Link]
- Per-Ola, F., & Wade, J. D. (2010). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 16(8), 423-430. [Link]
- Ranieri, D., & Gnone, G. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- Various Authors. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
- Arosio, D., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(11). [Link]
- Zheng, Y-W., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(31), 20088-20108. [Link]
- Kamal, A., et al. (2016). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 16(13). [Link]
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
- Singh, Y., et al. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: A Journal of Drug Design and Discovery. [Link]
- Various Authors. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Liskamp, R. M., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5318. [Link]
- Caporale, A., et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
- Various Authors. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Scott, W. L., et al. (2007). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Molecular Diversity, 11(3-4), 147-156. [Link]
- Berts, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]
- Fowler, S. A., et al. (2018). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Organic & Biomolecular Chemistry, 16(44), 8566-8570. [Link]
- Dewangan, R., et al. (2024).
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6940. [Link]
- Isoré, M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Liskamp, R. M., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.
- Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
- Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Università degli Studi dell'Insubria. [Link]
- Ramli, N. A., & Yusof, M. S. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(2), 801. [Link]
- Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. youtube.com [youtube.com]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Epimerisation in Peptide Synthesis [mdpi.com]
- 13. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Terminal Modification with Piperazine Compounds for Advanced Bioconjugation
Abstract
Site-specific modification of proteins and peptides is a cornerstone of modern drug development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs) and PEGylated proteins with enhanced pharmacokinetic profiles.[1][2] The protein N-terminus offers a unique, typically solvent-exposed, and chemically distinct site for achieving single-point modification.[1][3][4] This guide provides a comprehensive experimental framework for the N-terminal modification of biologics using piperazine-containing reagents. Piperazine is a privileged scaffold in medicinal chemistry, valued for its ability to enhance solubility, modulate basicity, and serve as a rigid linker, thereby improving the physicochemical and pharmacokinetic properties of bioconjugates.[5][6][7][8] We detail the principles of reductive amination for selective N-terminal conjugation, provide step-by-step protocols for modification and purification, and outline robust analytical methods for characterization and validation.
Introduction: The Strategic Advantage of N-Terminal Piperazine Conjugation
The functionalization of proteins is a critical tool for expanding their therapeutic utility beyond their natural capabilities.[3] While methods targeting lysine or cysteine residues are common, they often yield heterogeneous mixtures due to the presence of multiple reactive sites.[1] The N-terminal α-amine, however, is typically a single, accessible site per polypeptide chain.[1][9] Its lower pKa (~6.0-8.0) compared to the ε-amine of lysine (~10.5) allows for highly selective modification under carefully controlled pH conditions.[3][10]
Why Piperazine?
The piperazine moiety is a versatile building block in drug design for several key reasons:[5][11][12]
-
Enhanced Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the aqueous solubility of the resulting conjugate—a critical factor for formulation and in vivo delivery.[8][][14]
-
Rigid Linker: The semi-rigid six-membered ring structure restricts rotational freedom, which can be advantageous in applications like PROteolysis TArgeting Chimeras (PROTACs) by reducing the entropic penalty of forming a stable ternary complex.[7][]
-
pH-Dependent Trafficking: The pH-responsive nature of the piperazine ring can be exploited for designing smart drug delivery systems that release their payload in the acidic environment of endosomes or tumors.[]
-
Synthetic Versatility: Piperazine offers two nitrogen atoms that can be sequentially functionalized, allowing for the modular construction of complex bioconjugates.[]
This guide focuses on the most robust and widely applicable method for N-terminal modification: reductive amination . This strategy involves the reaction of an aldehyde- or ketone-bearing piperazine derivative with the N-terminal amine, followed by reduction to form a stable secondary amine bond.[9][15][16] This approach is highly selective and preserves the positive charge at the N-terminus, which can be crucial for maintaining protein bioactivity.[9][16]
Principle of the Method: Reductive Amination
Reductive amination (or reductive alkylation) is a two-step process that provides excellent N-terminal selectivity under mild, biocompatible conditions.[9][17]
-
Schiff Base Formation: The N-terminal α-amine acts as a nucleophile, attacking the carbonyl carbon of an aldehyde-functionalized piperazine reagent. This reaction is pH-dependent and reversible, forming a transient imine intermediate (Schiff base). The reaction is typically favored under slightly acidic to neutral conditions (pH 6.0-7.5), which protonates the imine, making it more susceptible to reduction while minimizing reaction at the more basic lysine side chains.[3]
-
Reductive Stabilization: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or picoline borane, is introduced to irreversibly reduce the imine to a stable secondary amine.[15][16] NaBH₃CN is particularly effective as it is stable at neutral pH and selectively reduces the protonated Schiff base over aldehydes.
View DOT script for diagram
Experimental Guide
Materials and Reagents
| Reagent / Material | Supplier | Purpose | Notes |
| Target Protein/Peptide | - | Substrate for modification | Must be >95% pure. Buffer should be amine-free (e.g., PBS, HEPES). |
| Piperazine-aldehyde derivative | e.g., BenchChem | Modifying reagent | Prepare a fresh stock solution in DMSO or aqueous buffer. |
| Sodium Cyanoborohydride (NaBH₃CN) | Sigma-Aldrich | Reducing agent | Toxic: Handle with appropriate safety precautions in a fume hood. |
| Phosphate Buffer (50-100 mM) | - | Reaction Buffer | Prepare at desired pH (e.g., 6.5) and filter-sterilize. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for reagents | Use anhydrous grade to prevent reagent degradation. |
| Desalting Columns (e.g., Zeba™) | Thermo Fisher | Purification | To remove excess small-molecule reagents post-reaction. |
| HPLC System (RP-HPLC) | Waters, Agilent | Analysis & Purification | For assessing reaction completion and purifying the final product. |
| Mass Spectrometer (ESI-MS) | Thermo Fisher, Sciex | Characterization | To confirm the mass of the modified protein. |
Step-by-Step Protocol: Reductive Amination
This protocol provides a general starting point. Optimal conditions (e.g., molar excess, reaction time) should be determined empirically for each specific protein.
1. Protein Preparation: a. Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer, such as 100 mM sodium phosphate, pH 6.5. b. If the storage buffer contains primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.
2. Reagent Preparation: a. Prepare a 100 mM stock solution of the piperazine-aldehyde derivative in anhydrous DMSO. b. Prepare a 1 M stock solution of sodium cyanoborohydride (NaBH₃CN) in 100 mM NaOH. Caution: NaBH₃CN is highly toxic and should be handled with extreme care.
3. Conjugation Reaction: a. To the protein solution, add the piperazine-aldehyde stock solution to achieve a final molar excess of 20-100 fold over the protein. Mix gently by pipetting. b. Immediately add the NaBH₃CN stock solution to a final concentration of 20-50 mM. c. Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle agitation. Monitor the reaction progress by taking aliquots at different time points (e.g., 2h, 6h, 24h) for analysis.
4. Purification of the Conjugate: a. After the reaction reaches the desired conversion, remove excess unreacted reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). b. For higher purity, the conjugate can be purified using size-exclusion chromatography (SEC) or, if the modification alters the charge or hydrophobicity, ion-exchange (IEX) or reverse-phase (RP-HPLC) chromatography.
Characterization and Validation
A multi-faceted analytical approach is required to confirm the success and specificity of the modification.[18][19][20]
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming covalent modification.[18][21]
-
Intact Mass Analysis (Top-Down): Deconvoluted ESI-MS spectra of the purified conjugate should show a mass shift corresponding precisely to the mass of the added piperazine moiety minus two hydrogen atoms (from the formation of the C-N bond and loss of water).
-
Peptide Mapping (Bottom-Up): To confirm site-specificity, the modified protein is digested with a protease (e.g., trypsin).[22] The resulting peptide mixture is analyzed by LC-MS/MS. The N-terminal peptide will be identified with the expected mass modification, while all other peptides (including those from lysines) should remain unmodified.[23][24]
| Technique | Purpose | Expected Outcome |
| ESI-MS (Intact) | Confirm covalent modification and assess heterogeneity. | A single major peak with a mass increase equal to (Mass of piperazine reagent - 18.01 Da). |
| LC-MS/MS (Peptide Mapping) | Confirm N-terminal selectivity. | Identification of the N-terminal peptide with the modification. No modification detected on lysine-containing peptides. |
Chromatographic Analysis
-
Reverse-Phase HPLC (RP-HPLC): The modified protein will typically have a different retention time compared to the unmodified protein due to changes in hydrophobicity. This can be used to monitor reaction conversion and assess purity.
-
Size-Exclusion Chromatography (SEC): SEC is used to confirm that the modification has not induced aggregation. The conjugate should elute at the same volume as the unmodified protein.
View DOT script for diagram
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Modification | 1. Inactive reagents. 2. Amine-containing buffer (e.g., Tris) quenching the reaction. 3. Sub-optimal pH. 4. Steric hindrance at the N-terminus. | 1. Use fresh, high-quality reagents. 2. Perform buffer exchange into an amine-free buffer (PBS, HEPES). 3. Optimize reaction pH (screen pH 6.0-7.5). 4. Increase molar excess of reagents and/or reaction time. |
| Non-specific Modification (e.g., at Lysines) | 1. Reaction pH is too high (>8.0). 2. Molar excess of reagents is too high. | 1. Lower the reaction pH to 6.0-7.0 to increase selectivity for the N-terminus.[3] 2. Reduce the molar excess of the piperazine-aldehyde and reducing agent. |
| Protein Aggregation/Precipitation | 1. High concentration of organic co-solvent (e.g., DMSO). 2. The modification adversely affects protein stability. 3. Instability of the protein at the reaction pH. | 1. Keep DMSO concentration below 5-10% (v/v). 2. Perform the reaction at 4°C. Include stabilizing excipients if known. 3. Confirm protein stability at the chosen pH before conjugation. |
| No Mass Shift Detected by MS | 1. Low modification efficiency. 2. Issues with MS instrument settings or sample prep. | 1. Concentrate the sample and re-run. Check reaction conversion by HPLC first. 2. Ensure proper desalting of the sample and optimize MS parameters for large molecules. |
Conclusion
N-terminal modification with piperazine compounds via reductive amination is a powerful, selective, and robust strategy for producing well-defined protein and peptide bioconjugates. The unique properties of the piperazine scaffold can impart beneficial characteristics, such as enhanced solubility and rigidity, which are highly desirable in the development of next-generation protein therapeutics.[5][] By following the detailed protocols and analytical validation steps outlined in this guide, researchers can confidently generate and characterize high-quality, site-specifically modified biologics for a wide range of applications in research and drug development.[25][26]
References
- Barber, L. J., Yates, N. D. J., Fascione, M. A., Parkin, A., Hemsworth, G. R., Genever, P. G., & Spicer, C. D. (2022). Selectivity and stability of N-terminal targeting protein modification chemistries. Royal Society of Chemistry.
- Selective N-terminal functionalization of native peptides and proteins. (n.d.).
- Li, Y., et al. (2022).
- Application Notes and Protocols: 1-(2-chloroethyl)
- Joshi, S. B., et al. (2018).
- N-Terminal Protein Characterization by Mass Spectrometry Using Combined Microscale Liquid and Solid-phase Derivatization. (n.d.).
- Peptide N-Terminal Modification Service. (n.d.).
- Liew, S. S., et al. (2020). Intracellular delivery of therapeutic proteins through N-terminal site-specific modification.
- Controlled Reversible N-Terminal Modification of Peptides and Proteins. (2024).
- Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. (n.d.). BOC Sciences.
- Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (n.d.).
- Protein Characterization Methods: Top-Down, Middle-Up And Bottom-Up. (n.d.). Morningside.
- Ouidir, T., et al. (2015). Characterization of N-terminal protein modifications in Pseudomonas aeruginosa PA14. Journal of Proteomics.
- Protein N-Terminal Sequencing. (n.d.).
- Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. (n.d.). Shimadzu.
- Selective modification of protein N-terminus. (n.d.).
- Protein Characterization Techniques for Biologics Development. (n.d.). Mabion.
- Understanding Protein Characterization: 10 Essential Techniques Every Researcher Must Know. (n.d.). Shuimu Biosciences.
- Exploiting Protein N-Terminus for Site-Specific Bioconjug
- N-terminal specific protein modific
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Exploiting Protein N-Terminus for Site-Specific Bioconjug
- The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Medium.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). PubMed.
- Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. (n.d.).
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (n.d.). Benchchem.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Targeting the N terminus for site-selective protein modific
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021).
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (n.d.).
- Protein N-Terminal Modification through a Biomimetic Transamination Reaction. (n.d.). Angewandte Chemie.
Sources
- 1. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selectivity and stability of N-terminal targeting protein modification chemistries - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00203E [pubs.rsc.org]
- 4. Targeting the N terminus for site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. air.unimi.it [air.unimi.it]
- 17. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharma-asia.com [biopharma-asia.com]
- 19. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]
- 21. understanding-protein-characterization-10-essential-techniques-every-researcher-must-know | Shuimu Biosciences [shuimubio.com]
- 22. Protein Characterization Methods: Top-Down, Middle-Up And Bottom-Up - Creative Proteomics [creative-proteomics.com]
- 23. N-Terminal Protein Characterization by Mass Spectrometry Using Combined Microscale Liquid and Solid-phase Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protein N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]
- 25. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 26. Intracellular delivery of therapeutic proteins through N-terminal site-specific modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Piperazine Carboxylic Acid Linkers for Advanced Bioconjugation
Introduction: The Strategic Advantage of Piperazine Carboxylic Acid Linkers in Bioconjugation
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, stability, and overall performance.[1][2] Piperazine carboxylic acid linkers have emerged as a superior class of chemical tools, offering a unique combination of properties that address common challenges in bioconjugation. Their semi-rigid structure can enhance the metabolic stability of the resulting conjugate and provide a defined spatial orientation between the conjugated molecules.[1][3]
A key advantage of the piperazine motif is its ability to significantly enhance the aqueous solubility of the bioconjugate, a frequent hurdle for large and often lipophilic molecules like ADCs and PROTACs.[1][4] The two nitrogen atoms within the piperazine ring can be protonated at physiological pH, increasing the polarity of the entire construct.[1][3] This feature is tunable, as the basicity (pKa) of the piperazine nitrogens is influenced by neighboring chemical groups, allowing for fine control over the molecule's physicochemical properties.[3][5] Furthermore, the piperazine scaffold offers synthetic versatility, with one nitrogen often protected (e.g., with a Boc group) while the other is functionalized, enabling controlled, sequential conjugation steps.[]
This guide provides a comprehensive overview and detailed protocols for the effective use of piperazine carboxylic acid linkers in bioconjugation, aimed at researchers, scientists, and drug development professionals.
I. Core Principles of Piperazine Carboxylic Acid Linker Chemistry
The versatility of piperazine carboxylic acid linkers stems from their bifunctional nature. The carboxylic acid group provides a handle for activation and subsequent reaction with nucleophilic functional groups on biomolecules, most commonly the primary amines of lysine residues. The secondary amine within the piperazine ring can be pre-functionalized with a payload or other molecule of interest, or it can be used for subsequent modification.[7]
A typical workflow for bioconjugation using a piperazine carboxylic acid linker involves three key stages: linker activation, conjugation to the biomolecule, and purification of the final conjugate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Preventing racemization of 4-Fmoc-Piperazine-2-(R)-carboxylic acid during coupling
Technical Support Center
Topic: Preventing Racemization of 4-Fmoc-Piperazine-2-(R)-carboxylic acid during Peptide Coupling
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with maintaining the stereochemical integrity of this compound during peptide synthesis. As a constrained, non-natural amino acid analog, its proper incorporation without epimerization is critical for the final peptide's structure and function. This document offers FAQs for rapid issue assessment and detailed troubleshooting protocols grounded in mechanistic principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding racemization of this specific building block.
Q1: What is the primary mechanism causing racemization of this compound during coupling?
A: The primary mechanism is the base-catalyzed abstraction of the proton on the alpha-carbon (Hα) of the piperazine ring.[1][2] Once the carboxylic acid is activated by a coupling reagent, the electron-withdrawing nature of the activated carbonyl group increases the acidity of this Hα. A base present in the reaction mixture can then deprotonate this position, forming a planar enolate-like intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of the original (R) and the inverted (S) stereoisomers, resulting in racemization (or more accurately, epimerization).[3][4][5]
Q2: Which coupling reagents are recommended to minimize racemization?
A: The choice of coupling reagent is critical. While highly efficient, aminium/uronium salts like HATU and HBTU can promote racemization, particularly with extended pre-activation times or in the presence of strong bases.[6] For sensitive substrates like this compound, the following are generally safer choices:
-
Carbodiimides: Diisopropylcarbodiimide (DIC) is highly recommended, especially when used in combination with a racemization-suppressing additive.[3][6]
-
Phosphonium Salts: Reagents like BOP and PyBOP are excellent for minimizing racemization as they convert the carboxylic acid into less reactive intermediates.[3] DEPBT is particularly noted for its remarkable resistance to racemization, making it a prime choice for challenging couplings.[3]
Q3: How does my choice of base impact racemization levels?
A: The base's role is to neutralize protonated species and, in some cases, facilitate the reaction. However, its basicity and steric bulk directly influence the rate of Hα abstraction.[4]
-
High-Risk: N,N-Diisopropylethylamine (DIPEA) is a strong, relatively non-hindered base that can significantly contribute to racemization. Its use should be minimized or avoided.
-
Lower-Risk: Weaker or more sterically hindered bases are preferred. N-Methylmorpholine (NMM) is a good alternative. For extremely sensitive couplings, the highly hindered base 2,4,6-collidine (TMP) can offer the lowest racemization levels, although it may sometimes lead to slower coupling kinetics.[3][4]
Q4: Should I be concerned about the reaction temperature?
A: Yes. Elevated temperatures accelerate all reaction rates, including the rate of racemization.[7] While microwave synthesis or heating can be invaluable for overcoming difficult or sterically hindered couplings, it must be applied with caution for racemization-prone residues like this one.[8] It is generally recommended to perform the coupling at room temperature or below (e.g., 0 °C) if racemization is a concern. If heating is necessary, reaction times should be kept to a minimum.
Q5: What is the role of additives like HOBt, HOAt, or Oxyma, and are they necessary?
A: These additives are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents like DIC.[9][10] They function by rapidly converting the initial, highly reactive O-acylisourea intermediate (formed by DIC and the carboxylic acid) into a more stable, less racemization-prone active ester. This active ester then reacts with the amine component to form the peptide bond. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are generally more effective at suppressing racemization than the classic 1-hydroxybenzotriazole (HOBt).[4][10] Their use is strongly recommended.
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving racemization issues observed during your experiments.
Problem: Significant Epimer (S-isomer) Detected in Crude Product by LC-MS or Chiral HPLC.
This is the most direct indicator of a racemization issue. The following potential causes should be investigated systematically.
The "engine" of your coupling reaction—the reagent, base, and additive cocktail—is the most likely source of racemization. Highly activating conditions, while fast, create a fertile ground for epimerization.
Scientific Rationale: Aminium reagents like HATU, in the presence of a base like DIPEA, generate a highly reactive intermediate. If this activated species does not immediately react with the amine, it has a longer lifetime during which the base can abstract the alpha-proton.[6]
Solution: Switch to a coupling system known for lower racemization potential. The combination of a carbodiimide with an Oxyma-type additive is a robust, field-proven starting point.
Comparative Data on Coupling Systems:
| Coupling System | Base | Additive | Racemization Risk | Coupling Efficiency | Key Considerations |
| HATU / HBTU | DIPEA | None | High | Very High | Avoid for this substrate unless other methods fail. |
| HATU / HBTU | NMM | None | Moderate | Very High | Better than with DIPEA, but still carries risk. |
| DIC | DIPEA | HOBt | Moderate | High | A classic method, but can be improved. |
| DIC | NMM / Collidine | Oxyma / HOAt | Very Low | High | Recommended starting point. [6][11] |
| DEPBT | NMM / Collidine | None | Very Low | High | Excellent for racemization-prone amino acids.[3] |
| T3P | Pyridine | None | Very Low | High | A mild and effective system.[12] |
Recommended Experimental Protocol: Low-Racemization Coupling with DIC/Oxyma
This protocol minimizes pre-activation and uses a favorable base/additive combination.
-
Resin Preparation: Swell the resin-bound amine in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 30-60 minutes. Drain the solvent.
-
Reagent Solution Preparation: In a separate vessel, dissolve this compound (2-3 eq.), Oxyma (2-3 eq.), and NMM (4-6 eq.) in DMF. Do not add DIC yet.
-
Activation and Coupling: Add DIC (2-3 eq.) to the reagent solution and immediately add the entire mixture to the prepared resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Isopropanol (3x), and Dichloromethane (3x).
Scientific Rationale: Pre-activation involves mixing the carboxylic acid, coupling reagent, and base for a period before adding the mixture to the amine. During this time, the activated acid is fully formed and is at its most vulnerable to base-catalyzed proton abstraction.[6][7] The longer this period, the greater the extent of racemization.
Solution: Eliminate or drastically reduce the pre-activation step. For carbodiimide-mediated couplings, the best practice is in situ activation, where all components are mixed and immediately added to the amine-resin, as described in the protocol above.
Workflow Visualization: Optimizing the Coupling Sequence
The following diagram illustrates a high-risk workflow versus the recommended low-racemization workflow.
Caption: Comparison of coupling workflows.
Section 3: Mechanistic Deep Dive
Understanding the underlying chemical mechanism is key to rationally designing experiments that preserve stereochemistry.
The Chemistry of Base-Catalyzed Epimerization
The racemization of N-Fmoc protected amino acids can proceed through two pathways: direct Hα abstraction or via an oxazolone intermediate.[3][5] For a secondary amine like the piperazine derivative, direct abstraction is the relevant pathway.
Caption: Mechanism of base-catalyzed epimerization.
Explanation of Diagram:
-
Activation: The carboxylic acid is activated (represented by C(=O)-X), increasing the acidity of the alpha-proton (Hα).
-
Deprotonation: A base (e.g., DIPEA, NMM) abstracts the acidic Hα, forming a planar, achiral enolate intermediate.
-
Reprotonation: A proton source (e.g., the conjugate acid of the base) can add back to the enolate. Since the intermediate is planar, this can happen from either face, leading to the regeneration of the desired R-isomer or the formation of the undesired S-isomer. The goal of a low-racemization protocol is to ensure the coupling reaction happens much faster than this deprotonation/reprotonation equilibrium can be established.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Amso, Z., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Corzana, F., et al. (2006). Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. Tetrahedron. [Link]
- Jadhav, Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]
- ResearchGate. (n.d.).
- Pícha, F., et al. (2012).
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
- Pedersen, S. L., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]
- Hu, L., et al. (2017). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]
- Jadhav, Y., et al. (2023).
- da S. Pinto, L., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
- Heck, S. D., et al. (1996). Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. PNAS. [Link]
- ResearchGate. (n.d.).
- Girin, S. V., et al. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
- Wang, P., et al. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]
- Lilla, E., et al. (2022). Direct detection of the α-carbon radical intermediate formed by OspD: Mechanistic insight into radical SAM peptide epimerization. Journal of Biological Chemistry. [Link]
- Wang, Z., et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]
- de la Torre, A., et al. (2017).
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
Technical Support Center: Troubleshooting Incomplete Coupling in Fmoc-SPPS of Piperazine Peptides
Welcome to our dedicated technical support center for resolving challenges in the Solid-Phase Peptide Synthesis (SPPS) of piperazine-containing peptides. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into overcoming common hurdles, particularly incomplete coupling reactions. Our approach is rooted in a deep understanding of the chemical principles governing Fmoc-SPPS and is supported by field-proven methodologies and authoritative literature.
I. Understanding the Core Challenge: The Piperazine Conundrum
The incorporation of piperazine moieties, specifically derivatives like piperazine-2-carboxylic acid, into a peptide sequence presents a unique set of challenges not typically encountered with standard proteinogenic amino acids. The inherent structural and electronic properties of the piperazine ring are the primary source of these difficulties.
-
Steric Hindrance: The non-planar, cyclic structure of the piperazine ring, coupled with the N-terminal Fmoc protecting group, creates significant steric bulk. This bulk can physically impede the approach of the activated carboxyl group of the incoming piperazine monomer to the N-terminal amine of the growing peptide chain on the solid support[1][2]. This is especially pronounced when the preceding amino acid is also sterically demanding[3].
-
Reduced Nucleophilicity: While the secondary amine within the piperazine ring is basic, its nucleophilicity can be lower compared to a primary amine of a standard amino acid. This can lead to slower reaction kinetics during the coupling step.
-
Peptide Aggregation: Sequences containing piperazine can be prone to aggregation on the solid support. This phenomenon, driven by intermolecular hydrogen bonding, can render the N-terminal amine inaccessible for coupling[1][4].
These factors collectively contribute to the primary symptom of incomplete coupling, leading to deletion sequences that are often difficult to separate from the target peptide during purification.
II. Diagnostic Workflow for Incomplete Coupling
Effective troubleshooting begins with accurate diagnosis. Several on-resin and post-synthesis methods can be employed to detect incomplete coupling.
On-Resin Monitoring: A Real-Time Assessment
Qualitative colorimetric tests are invaluable for making real-time decisions during synthesis.
-
The Kaiser Test (Ninhydrin Test): This is a highly sensitive method for detecting primary amines[1][5]. A positive result (deep blue color) after a coupling step indicates the presence of unreacted N-terminal primary amines, signaling an incomplete reaction. A negative result (yellow or colorless) suggests a successful coupling[1].
-
The Chloranil Test: This test is particularly useful for detecting secondary amines, making it a valuable tool when the N-terminal residue of the growing peptide is a secondary amine (like proline or a previously coupled piperazine)[6]. A positive result (green to blue color) indicates the presence of free secondary amines.
Caption: On-resin monitoring workflow for detecting incomplete coupling.
Post-Synthesis Analysis
-
LC-MS Analysis of a Test Cleavage: Cleaving a small amount of peptide from the resin before the synthesis is complete can provide a snapshot of the reaction's success. The presence of deletion sequences corresponding to the failed piperazine coupling will be evident in the mass spectrum.
III. Troubleshooting Strategies and Advanced Protocols
When incomplete coupling of a piperazine residue is confirmed, a systematic approach to troubleshooting is essential. The following sections detail strategies ranging from immediate on-resin interventions to long-term preventative measures.
FAQ 1: My Kaiser test is positive after coupling Fmoc-piperazine-2-carboxylic acid. What is my immediate course of action?
Answer: A positive Kaiser test necessitates immediate action to salvage the synthesis. You have two primary options: recoupling or capping.
-
Recoupling: The most straightforward approach is to repeat the coupling step. It is often beneficial to use a fresh solution of the activated amino acid and potentially extend the reaction time or increase the temperature.
-
Capping: If recoupling is unsuccessful, or if you wish to prevent the formation of difficult-to-remove deletion sequences, you can "cap" the unreacted amines. This is typically done by acetylating the free amines with a solution of acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) in DMF. This terminates the chain, and the capped, shorter peptide can be more easily separated during purification.
Caption: Immediate troubleshooting workflow for a positive Kaiser test.
FAQ 2: Which coupling reagents are most effective for sterically hindered piperazine residues?
Answer: The choice of coupling reagent is critical. For sterically hindered amino acids like piperazine-2-carboxylic acid, standard carbodiimide reagents like DIC may be insufficient[3]. More potent activating agents are required.
| Coupling Reagent | Class | Key Advantages for Piperazine Coupling |
| HATU | Uronium/Aminium | Highly reactive, forms OAt-active esters which are excellent for hindered couplings. Low racemization tendency[7][8]. |
| HCTU | Uronium/Aminium | More cost-effective than HATU, forms O-6-ClBt esters, which are more reactive than OBt esters generated by HBTU. |
| COMU | Uronium/Aminium | Incorporates Oxyma Pure, making it a safer, non-explosive alternative to HATU/HBTU. Shows coupling efficiencies comparable to HATU[8]. |
| PyAOP | Phosphonium | Generates highly reactive OAt esters. Has been successfully used for a range of peptides containing hindered amino acids[3]. |
Recommendation: For routine synthesis of piperazine-containing peptides, HATU or HCTU are excellent starting points. For particularly challenging sequences, COMU or PyAOP may offer an advantage.
FAQ 3: Can modifying reaction conditions improve coupling efficiency?
Answer: Absolutely. Beyond the choice of coupling reagent, several other parameters can be optimized.
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 50-75°C) can significantly enhance coupling kinetics and help disrupt peptide aggregation[9][10][11]. This can be achieved through conventional heating blocks or microwave-assisted peptide synthesizers (MAPS)[12][13][14][15]. Microwave irradiation, in particular, has been shown to be highly effective for difficult couplings[12][14][15].
-
Solvent Choice: While DMF is the standard solvent, for aggregation-prone sequences, switching to or adding N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be beneficial due to their superior solvating properties[4].
-
Extended Reaction Times: For sterically hindered couplings, simply extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can lead to complete coupling.
FAQ 4: Are there any specific side reactions to be aware of when synthesizing piperazine peptides?
Answer: While the primary issue is incomplete coupling, other side reactions common to Fmoc-SPPS can be exacerbated.
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amine of the second residue attacks the carbonyl of the first, cleaving the dipeptide from the resin to form a cyclic DKP[4][16]. This is particularly prevalent if the second residue is proline, but can occur with other residues as well. Using 2-chlorotrityl chloride resin can help suppress DKP formation due to its steric bulk[4].
-
Aspartimide Formation: If your sequence contains an aspartic acid residue, the standard basic conditions used for Fmoc deprotection (piperidine) can promote the formation of a cyclic aspartimide intermediate[4][17][18]. This can lead to chain termination or the formation of β-aspartyl peptides. Using a less basic deprotection reagent like piperazine can mitigate this issue[17][18].
IV. Experimental Protocols
Protocol 1: Kaiser Test for On-Resin Monitoring
This protocol is for the qualitative detection of primary amines on the resin[1].
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol
-
Reagent B: 40 g of phenol in 20 mL of n-butanol
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine
Procedure:
-
Place a small sample of resin beads (10-15) in a small glass test tube.
-
Add 2-3 drops each of Reagent A, B, and C.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Protocol 2: Capping of Unreacted Amines
This protocol is for acetylating unreacted primary amines to terminate chain growth[1].
Reagents:
-
Capping Solution: Acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
Procedure:
-
After a failed coupling and washing of the resin with DMF, add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free amines (the test should be negative).
V. Concluding Remarks
The synthesis of piperazine-containing peptides, while challenging, is readily achievable with a systematic and informed approach. By understanding the root causes of incomplete coupling, employing robust on-resin diagnostic tools, and strategically selecting coupling reagents and reaction conditions, researchers can successfully incorporate these valuable building blocks into their target molecules. This guide serves as a foundational resource, and we encourage continuous exploration of the literature for novel strategies as they emerge.
VI. References
-
Wade, J. D., Bedford, J., Sheppard, R. C., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(3), 131-139.
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent | Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. (2000). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Wade, J. D., Bedford, J., Sheppard, R. C., & Tregear, G. W. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Peptides 1998, 223-224.
-
Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. (2010). MDPI. Retrieved January 7, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 7, 2026, from [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. Retrieved January 7, 2026, from [Link]
-
Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™. (2013). Methods in Molecular Biology. Retrieved January 7, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. Retrieved January 7, 2026, from [Link]
-
Stirring Peptide Synthesis to a New Level of Efficiency. (2022). ChemRxiv. Retrieved January 7, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). Molecules. Retrieved January 7, 2026, from [Link]
-
Microwave heating in solid-phase peptide synthesis. (2011). Organic & Biomolecular Chemistry. Retrieved January 7, 2026, from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2007). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. (2004). Journal of Peptide Research. Retrieved January 7, 2026, from [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2017). Chemical Communications. Retrieved January 7, 2026, from [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (n.d.). CD Formulation. Retrieved January 7, 2026, from [Link]
-
Microwave SPPS Technology. (n.d.). AmbioPharm. Retrieved January 7, 2026, from [Link]
-
Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2011). Journal of Visualized Experiments. Retrieved January 7, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved January 7, 2026, from [Link]
-
The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved January 7, 2026, from [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. (2007). The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. (1981). Acta Chemica Scandinavica. Retrieved January 7, 2026, from [Link]
-
Parallel peptide synthesis at elevated temperatures with Syro. (n.d.). Biotage. Retrieved January 7, 2026, from [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (2006). Journal of Chemical Sciences. Retrieved January 7, 2026, from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). Amino Acid - Peptide and Protein Synthesis. Retrieved January 7, 2026, from [Link]
-
Accelerated Multiphosphorylated Peptide Synthesis. (2022). Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]
-
N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2021). MDPI. Retrieved January 7, 2026, from [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. Retrieved January 7, 2026, from [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. Retrieved January 7, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Chemistry. Retrieved January 7, 2026, from [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved January 7, 2026, from [Link]
-
CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives. (n.d.). Google Patents. Retrieved January 7, 2026, from
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved January 7, 2026, from [Link]
-
US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. (n.d.). Google Patents. Retrieved January 7, 2026, from
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. bachem.com [bachem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. csbio.com [csbio.com]
- 11. biotage.com [biotage.com]
- 12. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
Side reactions of 4-Fmoc-Piperazine-2-(R)-carboxylic acid with piperidine
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-Fmoc-Piperazine-2-(R)-carboxylic acid in solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the critical Fmoc-deprotection step with piperidine.
Introduction: Understanding the Chemistry
The use of structurally constrained amino acid analogues like this compound is a powerful strategy for designing peptides with enhanced stability and specific conformations. However, its unique structure—featuring a secondary amine (N1) within the piperazine ring—presents specific challenges during standard Fmoc-SPPS protocols.
The primary reaction during deprotection is the piperidine-mediated β-elimination of the Fmoc group from the N4 nitrogen.[1][2][3] This process liberates the N4-amine for subsequent coupling. However, the presence of the nucleophilic N1-amine and the specific stereochemistry of the molecule can lead to undesirable side reactions, primarily diketopiperazine (DKP) formation. This guide will help you identify, understand, and mitigate these issues.
Frequently Asked Questions & Troubleshooting
Q1: After coupling the next amino acid, I see a significant peak corresponding to a mass loss of my dipeptide. What is happening?
A1: This is the hallmark of diketopiperazine (DKP) formation.
This is the most common and significant side reaction when working with this compound. After you successfully deprotect the Fmoc group from the piperazine N4, you are left with a free secondary amine. When the next amino acid is coupled, you form a dipeptidyl-resin intermediate. The free N1-amine of the piperazine residue can then perform a nucleophilic attack on the ester linkage of the adjacent amino acid, cleaving the peptide from the resin and forming a cyclic dipeptide, or diketopiperazine.[4][5]
This "backbiting" reaction is particularly favored because the piperazine ring pre-organizes the N1-amine for this intramolecular attack, forming a thermodynamically stable six-membered ring system. Sequences involving proline at the penultimate position are also highly susceptible to DKP formation.[5][6]
Visualizing the Mechanism
Caption: Workflow of DKP formation during SPPS.
Troubleshooting and Prevention Strategies:
-
Immediate Coupling: The most effective strategy is to minimize the time the free N-terminal dipeptide exists on the resin. Initiate the coupling of the next amino acid (AA3) immediately after the deprotection and washing steps are complete.[7]
-
Use of Dipeptide Building Blocks: If your sequence allows, synthesize the dipeptide Fmoc-AA₃-Pip(N4-Boc)-OH in solution phase first. Then, couple this dipeptide to your resin-bound peptide. This bypasses the vulnerable on-resin dipeptide intermediate entirely.
-
Lower Piperidine Concentration and Temperature: Studies have shown that reducing the piperidine concentration and lowering the temperature during deprotection can suppress the rate of DKP formation.[5] However, this must be balanced against the risk of incomplete Fmoc removal.
| Parameter | Standard Condition | Recommended for DKP Prevention | Rationale |
| Piperidine Conc. | 20-30% in DMF | 10-15% in DMF | Reduces the basicity of the environment, slowing the cyclization. |
| Temperature | Room Temperature | 15-20°C | Lowers the kinetic energy, disfavoring the intramolecular reaction. |
| Deprotection Time | 2 x 10 min | 2 x 15-20 min (monitor) | May need to be extended to ensure complete deprotection at lower temps/conc. |
-
Choice of Coupling Reagents: For the subsequent coupling, use a fast-acting coupling reagent like HATU or HBTU to ensure the vulnerable dipeptide is quickly converted to a more stable tripeptide.
Q2: I'm observing epimerization at the C2 position of the piperazine residue. Why does this happen during the basic deprotection step?
A2: While less common than during coupling, epimerization during deprotection can occur, especially with prolonged exposure to base.
The proton on the α-carbon (C2) of the piperazine ring is acidic. The basic conditions of piperidine treatment can lead to the abstraction of this proton, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of (R) and (S) stereoisomers, which is known as epimerization.[8]
While significant epimerization is more often associated with the activation/coupling step, certain structural features can increase its likelihood during deprotection. The piperazine ring's conformation and the nature of adjacent amino acids can influence the acidity of the α-proton.
Protocol for Minimizing Epimerization:
-
Reduce Deprotection Time: Perform the minimum deprotection time necessary for complete Fmoc removal. Monitor the deprotection using a small resin sample and a colorimetric test (e.g., chloranil test).
-
Use a Weaker Base System: Consider replacing piperidine with a less harsh deprotection reagent. A solution of 5% piperazine in DMF/ethanol can be effective for Fmoc removal with a reduced risk of some base-induced side reactions.[2][9] Piperazine has been shown to cause less side reactions compared to piperidine in sensitive sequences.[9]
-
Incorporate Acidic Additives: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to your piperidine deprotection solution can help buffer the basicity and has been shown to reduce side reactions.[9]
Caption: Base-catalyzed epimerization pathway.
Q3: My synthesis is sluggish, and I suspect incomplete Fmoc removal. Are standard conditions always effective for this residue?
A3: Not always. Steric hindrance can lead to incomplete deprotection.
The piperazine ring, especially when incorporated into a growing, potentially aggregated peptide chain, can create steric hindrance around the Fmoc group. Standard deprotection times (e.g., 2 x 5 minutes) may not be sufficient for complete removal.
Incomplete deprotection leads to deletion sequences (the next amino acid cannot be coupled) and truncated peptides, which can be difficult to separate from the desired product during purification.
Workflow for Ensuring Complete Deprotection:
-
Initial Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Main Deprotection: Add a fresh solution of 20% piperidine in DMF and allow it to react for 15-20 minutes.
-
Monitoring: After the main deprotection step, take a small sample of the resin (a few beads).
-
Wash and Test: Wash the beads thoroughly with DMF and then dichloromethane (DCM). Perform a qualitative test (like the Kaiser test or chloranil test) to check for the presence of free secondary amines.
-
Action:
-
Positive Test (e.g., blue beads in Kaiser test): Deprotection is complete. Proceed to washing and the next coupling step.
-
Negative Test: Deprotection is incomplete. Repeat the main deprotection step (Step 2) for an additional 10-15 minutes and re-test.
-
Summary of Recommendations
| Issue | Primary Cause | Key Prevention Strategy | Secondary Actions |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization after deprotection of AA2. | Couple the third amino acid immediately after deprotection. | Use lower temperature; consider dipeptide coupling. |
| Epimerization | Abstraction of α-proton by base. | Reduce deprotection time; use milder base (e.g., piperazine). | Add 0.1M HOBt to the deprotection solution. |
| Incomplete Deprotection | Steric hindrance around the Fmoc group. | Extend the second deprotection time to 15-20 minutes. | Monitor completion with a qualitative test (e.g., chloranil). |
By understanding the unique reactivity of this compound, you can proactively adjust your SPPS protocols to minimize side reactions, improve crude purity, and ensure the successful synthesis of your target peptide.
References
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022). YouTube.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.Total Synthesis.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)...
- Methods for Removing the Fmoc Group.
- Technical Support Center: Preventing Side Reactions with Fmoc-Protected Amino Acids.Benchchem.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.European Peptide Society.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Epimeris
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Epimerisation in Peptide Synthesis [mdpi.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Optimizing Fmoc Removal from Piperazine Derivatives
Welcome to the technical support guide for the deprotection of Fmoc-piperazine derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this common yet often troublesome synthetic step. As Senior Application Scientists, we have compiled our field-proven insights, troubleshooting guides, and validated protocols to ensure you can achieve clean, efficient, and reproducible Fmoc removal.
Introduction: The Piperazine Challenge
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase and solution-phase synthesis, particularly in peptide and medicinal chemistry. Its removal is typically straightforward, accomplished via a β-elimination mechanism triggered by a secondary amine base, most commonly piperidine.
However, when the Fmoc group is attached to a piperazine nitrogen, its reactivity can deviate significantly from the standard behavior observed with amino acids. The secondary amine nature of the N-Fmoc bond within the piperazine ring can lead to slower reaction kinetics and an increased propensity for side reactions. This guide will provide the mechanistic understanding and practical steps to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc removal from my piperazine derivative so slow or incomplete compared to standard Fmoc-amino acids?
A1: The reduced rate of deprotection is primarily due to the decreased basicity and steric hindrance of the piperazine nitrogen compared to a primary amine. The reaction proceeds through the formation of a dibenzofulvene-piperidine adduct, and if the deprotection is slow, this adduct can accumulate and potentially participate in side reactions. Incomplete reactions are often a result of insufficient reaction time or a sub-optimal concentration of the base.
Q2: I'm seeing a significant amount of a byproduct with a mass of +178 Da. What is it and how can I avoid it?
A2: This is a classic sign of the dibenzofulvene (DBF) byproduct adding to your deprotected piperazine product. After the Fmoc group is cleaved, it forms DBF. If your newly exposed piperazine nitrogen is not protonated or otherwise occupied, it can act as a nucleophile and attack the DBF, forming a stable adduct. To mitigate this, a scavenger is often necessary. Piperidine itself can act as a scavenger, but in cases where the deprotected piperazine is particularly reactive or the reaction is slow, a more effective scavenger may be needed.
Q3: Can I use a base other than piperidine?
A3: Yes, and in many cases, it is advantageous. For difficult Fmoc removals from piperazine derivatives, 1,8-Diazabicycloundec-7-ene (DBU) is a common and effective alternative. DBU is a non-nucleophilic, sterically hindered base that can promote clean and efficient deprotection, often at lower concentrations than piperidine. A typical condition might be 2-10% DBU in DMF.
Q4: How does the substituent on the other piperazine nitrogen (N-4) affect the deprotection?
A4: The electronic nature of the substituent at the N-4 position has a significant impact. Electron-withdrawing groups can decrease the nucleophilicity of the N-1 nitrogen, making the initial deprotonation step of the Fmoc removal mechanism more difficult and slowing down the reaction. Conversely, electron-donating groups can accelerate the reaction. It is crucial to consider this effect when optimizing your deprotection conditions.
Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during the Fmoc deprotection of piperazine derivatives.
Problem 1: Incomplete Deprotection
Symptoms:
-
HPLC analysis shows a significant amount of starting material remaining.
-
Subsequent coupling reactions are low-yielding.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Problem 2: Formation of Dibenzofulvene (DBF) Adducts
Symptoms:
-
A major byproduct is observed in the HPLC/LC-MS, typically at [M+178]+ relative to the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DBF adduct formation.
Validated Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is a good starting point for most Fmoc-piperazine derivatives.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Fmoc-piperazine derivative in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Reaction: Add the piperidine solution to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring (Self-Validation): Take a small aliquot of the reaction mixture at 30-minute intervals. Quench with a drop of acetic acid and inject onto an analytical HPLC-MS to monitor the disappearance of the starting material and the appearance of the product. The reaction is complete when <1% of the starting material remains.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica gel chromatography or taken directly to the next step if sufficiently pure.
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol is recommended for derivatives that show slow or incomplete deprotection with piperidine.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Fmoc-piperazine derivative in anhydrous DMF to a concentration of 0.1 M.
-
Reagent Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) to the solution to a final concentration of 2-10% (v/v). Start with 2% and increase if the reaction is sluggish.
-
Incubation: Stir the reaction at room temperature for 30-90 minutes.
-
Monitoring (Self-Validation): Monitor the reaction progress by HPLC-MS every 20-30 minutes. DBU-mediated deprotection is often much faster than with piperidine.
-
Work-up: Once complete, the reaction can be quenched by the addition of a weak acid like acetic acid before concentration and purification.
Data Summary: Reagent Comparison
| Parameter | Standard Protocol (20% Piperidine/DMF) | Enhanced Protocol (2-10% DBU/DMF) |
| Typical Reaction Time | 1 - 4 hours | 20 - 90 minutes |
| Common Issues | Incomplete reaction, DBF adducts | Potential for base-sensitive side reactions |
| Ideal For | Electronically neutral or rich piperazines | Electron-deficient or sterically hindered piperazines |
| Scavenging | Piperidine acts as a scavenger | Requires careful monitoring for side products |
References
- Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
- DBU as a powerful catalyst for the dealkoxycarbonylation of N-alkoxycarbonyl deriv
Technical Support Center: Mitigation of Diketop-iperazine Formation with N-Terminal Piperazine Residues
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering diketopiperazine (DKP) formation, a common and troublesome side reaction, particularly when working with peptides containing N-terminal piperazine or other cyclic diamine residues. Our goal is to provide you with the mechanistic understanding and actionable protocols required to overcome this synthetic challenge.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem?
Diketopiperazine formation is an intramolecular cyclization reaction that occurs in dipeptides or peptide chains anchored to a solid support.[1][2] The free N-terminal amine of the first residue attacks the carbonyl group of the second residue's amide bond (in solution) or its ester linkage to the resin (in SPPS), leading to the cleavage of the peptide from the resin and the formation of a stable, six-membered cyclic dipeptide, the diketopiperazine.[1][3] This side reaction results in the truncation of the desired peptide sequence, leading to a significant reduction in yield and creating a difficult-to-remove impurity, complicating purification.[4][5]
Q2: Why are peptides with an N-terminal piperazine residue so susceptible to this side reaction?
The susceptibility is rooted in the inherent structural and conformational properties of the piperazine moiety at the N-terminus of a dipeptidyl resin.
-
Enhanced Nucleophilicity: The secondary amine within the piperazine ring, once deprotected, acts as a potent intramolecular nucleophile.
-
Favorable Conformation: The piperazine ring can readily adopt a conformation that pre-organizes the N-terminal amine for an intramolecular attack on the adjacent carbonyl group. This reduces the entropic barrier to cyclization compared to more flexible, linear N-terminal amino acids.
-
Cis-Amide Bond Preference: Sequences containing secondary amines, like piperazine or proline, are known to have a higher propensity to form a cis-amide bond between the first and second residue.[2] This cis conformation brings the nucleophilic amine and the electrophilic carbonyl into close proximity, dramatically accelerating the rate of DKP formation.
Q3: How can I quickly diagnose DKP formation in my crude product analysis (e.g., by LC-MS)?
Diagnosing DKP formation is typically straightforward with LC-MS analysis of your crude product. You should look for two key signals:
-
A Missing Product Peak: The peak corresponding to the full-length desired peptide will be significantly smaller than expected or entirely absent.
-
A Prominent, Early-Eluting Peak: You will observe a major peak corresponding to the mass of the cyclized diketopiperazine. This byproduct is often more hydrophobic and smaller than the truncated linear peptide, causing it to elute earlier on a reverse-phase HPLC column. Its mass will correspond to the molecular weight of the first two residues (your piperazine-containing amino acid and the second amino acid) minus a molecule of water (for solution-phase cyclization) or the resin linker fragment.
Troubleshooting Guide: Experimental Problems & Solutions
Problem: Significant DKP formation is observed after coupling the second amino acid to the N-terminal piperazine-resin.
This is the most common scenario. After the second amino acid is coupled and its Fmoc group is removed, the newly liberated N-terminal amine of the second residue rapidly attacks the ester bond linking the piperazine moiety to the resin.
The reaction is initiated upon deprotection of the second amino acid. The free amine, catalyzed by residual base (like piperidine from Fmoc deprotection), performs a nucleophilic attack on the carbonyl of the resin ester linkage. This process cleaves the dipeptide from the resin, releasing it into the solution as the DKP.[1]
Caption: Mechanism of DKP formation on solid support.
Solution 1: Strategic Coupling of the Third Amino Acid
The most effective strategy is to minimize the time the free N-terminal dipeptide is exposed to basic conditions. This can be achieved by coupling the third amino acid (in situ) immediately following the deprotection of the second.
Protocol 1: In Situ Neutralization & Coupling to Suppress DKP Formation
-
Resin Preparation: Swell the resin-bound piperazine-amino acid 1 in DMF.
-
Couple Amino Acid 2: Couple Fmoc-AA2-OH using your standard protocol (e.g., HATU/DIPEA). Wash thoroughly with DMF.
-
Fmoc Deprotection: Deprotect the Fmoc group from AA2 using 20% piperidine in DMF. Crucially, do not perform extensive DMF washes after this step. Simply drain the reaction vessel.
-
Prepare Coupling Solution: In a separate vessel, pre-activate Fmoc-AA3-OH (4 eq.), a coupling reagent (e.g., HATU, 3.9 eq.), and a base (e.g., DIPEA, 8 eq.) in DMF.[6]
-
In Situ Coupling: Immediately add the pre-activated Fmoc-AA3-OH solution to the drained resin from step 3. The excess DIPEA will neutralize the piperidinium salt and drive the coupling reaction forward, acylating the reactive N-terminal amine before it can cyclize.
-
Reaction & Wash: Allow the coupling to proceed for 1-2 hours. Then, wash the resin thoroughly with DMF to remove all excess reagents and byproducts.
This "simultaneous deprotection-coupling" approach effectively traps the reactive amine before it can initiate the undesired cyclization.[7]
Solution 2: Optimize Deprotection and Coupling Reagents
If DKP formation persists, a change in reagents can drastically reduce the side reaction.
-
Deprotection: Standard 20% piperidine/DMF is a strong base and can promote DKP formation.[4][5] Studies have shown that alternative, milder deprotection cocktails can significantly reduce DKP rates.[1][2]
-
Coupling: The choice of coupling reagent can influence the rate of the desired acylation versus the undesired cyclization. Urionium-based reagents like HATU or HBTU are generally very fast and effective.
Table 1: Comparison of Reagents for Mitigating DKP Formation
| Strategy | Reagent Cocktail | Rationale | DKP Formation Level | Reference |
| Deprotection | 2% DBU / 5% Piperazine in NMP | DBU is a non-nucleophilic base that accelerates Fmoc removal, while piperazine is a weaker base than piperidine, reducing the rate of DKP formation.[1][2] | Low | [1][2] |
| 20% Piperidine in DMF | Standard, but highly basic conditions can accelerate DKP formation. | High | [4][5] | |
| Coupling | HATU / HOAt / DIPEA | Very rapid activation and coupling, which favors the intermolecular acylation over the intramolecular cyclization. | Low | [8] |
| HBTU / HOBt / DIPEA | Effective, but generally considered slightly less reactive than HATU, which could allow more time for DKP formation. | Moderate | [8] |
Solution 3: Introduce Steric Hindrance
Intramolecular reactions are highly sensitive to steric hindrance.[9][10][11][12] Modifying your synthetic strategy to increase steric bulk around the reaction center can effectively block the cyclization pathway.
-
Use a Bulky Resin: Switching from a standard Wang or Rink Amide resin to a 2-Chlorotrityl Chloride (2-CTC) resin is a well-established method to suppress DKP formation at the dipeptide stage.[13] The bulky trityl linkage sterically shields the ester bond from intramolecular attack.
-
Modify the Piperazine Moiety: If your synthesis allows, consider using a piperazine derivative with a bulky substituent on one of the nitrogen atoms. This can create a conformational bias that disfavors the geometry required for cyclization.
Caption: Troubleshooting workflow for DKP formation.
References
- Vertex AI Search. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- ACS Publications. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
- National Institutes of Health (NIH). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC.
- ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- ResearchGate. (n.d.). DKP formation mechanism.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- National Institutes of Health (NIH). (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC.
- RSC Publishing. (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
- Gyros Protein Technologies. (2020). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions.
- National Institutes of Health (NIH). (n.d.). Peptide cyclisation promoted by supramolecular complex formation. PMC.
- RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance.
- Journal of the American Chemical Society. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases.
- Springer. (2025). Chemical synthesis of a cyclotide via intramolecular cyclization of peptide O-esters.
- Google Patents. (1996). Methods for the synthesis of diketopiperazines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 9. Peptide cyclisation promoted by supramolecular complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Technical Support Center: Improving Yield in Peptide Synthesis with 4-Fmoc-Piperazine-2-(R)-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for incorporating 4-Fmoc-Piperazine-2-(R)-carboxylic acid into your peptide synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique building block to introduce conformational constraints and enhance the pharmacological properties of their peptides.[1] The inherent steric hindrance of this secondary amine-containing scaffold presents specific challenges during solid-phase peptide synthesis (SPPS).[2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these obstacles and achieve high-yield, high-purity synthesis of your target piperazine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" building block in SPPS?
The primary challenge stems from steric hindrance.[3] this compound is an N-substituted, cyclic amino acid. The bulky Fmoc group and the cyclic nature of the piperazine ring physically obstruct the approach to the carboxylic acid group, slowing down the kinetics of the coupling reaction. This can lead to incomplete acylation of the free N-terminal amine on the growing peptide chain, resulting in deletion sequences and lower yields.[2][3]
Q2: Can I use standard coupling reagents like DIC/HOBt for this amino acid?
While standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are effective for many natural amino acids, they are often insufficiently reactive to overcome the steric barrier presented by this piperazine derivative.[2][4] Using these reagents is likely to result in very low coupling efficiency. High-reactivity coupling reagents are strongly recommended.[3]
Q3: What is the main advantage of incorporating a piperazine moiety into a peptide?
The piperazine ring acts as a rigid scaffold that can replace or modify the peptide backbone.[1] This conformational constraint can induce specific turn structures within a peptide chain, which is often critical for receptor binding and improving biological activity.[1] Furthermore, piperazine-containing peptides can exhibit enhanced proteolytic stability, a crucial attribute for therapeutic candidates.
Q4: Are there any specific side reactions I should be aware of when using this building block?
Beyond incomplete coupling, the primary side reaction of concern in any Fmoc-SPPS is aspartimide formation, especially in sensitive sequences.[5][6][7] While this compound itself is not an aspartic acid residue, the choice of base for Fmoc deprotection throughout the synthesis is critical. Interestingly, piperazine itself is sometimes used as a milder alternative to piperidine for Fmoc deprotection to minimize base-induced side reactions.[5][6][8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of piperazine-containing peptides.
Problem 1: Low Coupling Efficiency / Deletion Sequences
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing the piperazine residue (deletion sequence). A positive Kaiser test after the coupling step also indicates the presence of unreacted free amines.
Causality: This is the most common issue and is almost always due to the steric hindrance of the this compound, which slows the rate of peptide bond formation to a crawl with standard reagents.
Recommended Solutions:
-
Utilize High-Potency Activating Reagents: The choice of coupling reagent is the most critical factor. Standard carbodiimides are not potent enough.[2] Switch to a more powerful uronium/aminium or phosphonium salt-based reagent. These reagents form highly reactive esters that can overcome the steric barrier.[2][3]
Reagent Class Examples Reactivity Notes Uronium/Aminium HATU, HCTU, HBTU Very High HATU and HCTU are generally considered more reactive and are excellent first choices for hindered couplings.[2][3] Phosphonium PyBOP, PyAOP High PyAOP is particularly effective for suppressing racemization and is a strong choice for challenging couplings.[4] Carbodiimides DCC, DIC Moderate Generally insufficient for this type of sterically demanding coupling.[2][4] -
Increase Reaction Time and Employ Double Coupling: Steric hindrance slows down the reaction rate.[2] A standard 1-2 hour coupling time is often insufficient.
-
Extend Coupling Time: Increase the coupling reaction time to at least 4 hours, or even overnight, to drive the reaction to completion.[2]
-
Perform a Double Couple: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[9] This is a highly effective strategy for difficult residues.
-
-
Optimize Solvent Choice: The solvent must effectively solvate the growing peptide-resin complex to prevent aggregation and ensure reagents can access the reactive sites.[2]
-
N-methylpyrrolidone (NMP): NMP is often preferred over N,N-Dimethylformamide (DMF) for its superior solvating properties, especially for difficult or aggregating sequences.[2][]
-
Solvent Mixtures: For exceptionally difficult couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can improve solvation and reaction efficiency.[2]
-
-
Consider Microwave-Assisted Peptide Synthesis (MA-SPPS): The use of microwave energy to heat the reaction can dramatically accelerate slow coupling reactions.[2] This method is highly effective for driving difficult couplings, like that of the piperazine derivative, to completion quickly and efficiently.[2]
Problem 2: Poor Solubility of the Building Block
Symptom: The this compound does not fully dissolve in the coupling solvent (e.g., DMF) during the pre-activation step, leading to inaccurate concentrations and failed couplings.
Causality: Fmoc-protected amino acids, particularly those with complex side chains, can have variable solubility.[][11]
Recommended Solutions:
-
Use NMP: As mentioned above, NMP is a stronger solvent than DMF and can often resolve solubility issues.[2][]
-
Gentle Warming and Sonication: Gently warm the solvent and use a sonicator bath to aid in dissolving the compound. Ensure the solution cools to room temperature before adding it to the resin.
-
Prepare a Stock Solution: If you frequently use this building block, preparing a stock solution in NMP can save time and ensure complete dissolution. Store appropriately according to stability data.
Problem 3: Unexpected Side Reactions
Symptom: Mass spectrometry analysis reveals unexpected masses, potentially corresponding to adducts or modified peptides, that cannot be explained by simple deletion or truncation.
Causality: While less common than coupling issues, side reactions can occur. The use of strong bases for Fmoc deprotection can lead to aspartimide formation in sequences containing Asp or Asn residues.[7] Although the piperazine building block is not directly involved, the overall synthesis strategy must account for this.
Recommended Solutions:
-
Optimize Fmoc Deprotection: For sequences prone to aspartimide formation, consider modifying the deprotection conditions. Using a piperazine-based deprotection solution (e.g., 20% piperazine in DMF) can be a milder alternative to the standard 20% piperidine in DMF.[5][6]
-
Incorporate HOBt in Deprotection Cocktail: The addition of 0.1M 1-hydroxybenzotriazole (HOBt) to the piperidine or piperazine deprotection solution can further suppress base-induced side reactions.[5][6]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues when using this compound.
Caption: A decision tree for troubleshooting low-yield peptide synthesis.
Experimental Protocols
Protocol 1: Optimized Double Coupling of this compound
This protocol is designed to maximize coupling efficiency for the sterically hindered piperazine building block using HATU as the coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-methylpyrrolidone (NMP), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF (3x) and then NMP (2x).
-
First Coupling Activation:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.
-
-
First Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Intermediate Wash:
-
Drain the reaction solution from the resin.
-
Wash the resin thoroughly with NMP (5x) to remove all residual reagents.
-
-
Second Coupling (Repeat):
-
Repeat steps 2 and 3 with a fresh solution of activated this compound.
-
Allow the second coupling reaction to proceed for another 2 hours.
-
-
Final Wash and Confirmation:
-
Drain the coupling solution and wash the resin thoroughly with NMP (3x), followed by DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is still positive, a third coupling may be considered, though this is rare with this protocol.
-
Optimized Coupling Workflow Diagram
Caption: Step-by-step workflow for the double coupling protocol.
References
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- BenchChem. (2025). Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis.
- Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- Semantic Scholar. Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent.
- Muttenthaler, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. [Link]
- ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids.
- ResearchGate. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. [Link]
- ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]
- Muttenthaler, M., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
- Beilstein-Institut. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
- Mesa Labs. SPPS Tips For Success Handout.
- Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Chemical Biology. [Link]
- PubMed. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
- BenchChem. (2025). Protocol for the Incorporation of 3-(2-Naphthyl)
- ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
- MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
- Amerigo Scientific. (2020). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
- UCI Chemistry. (2020).
- Redalyc. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]
- National Center for Biotechnology Information. (2018). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
- ResearchGate. (2018). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
- ACS Publications. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent | Semantic Scholar [semanticscholar.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Aggregation in Peptides Containing Piperazine Scaffolds
Welcome to the technical support center dedicated to addressing the challenges of aggregation in peptides incorporating piperazine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding and practical methodologies to anticipate, diagnose, and mitigate aggregation-related issues in your experiments.
Introduction: The Double-Edged Sword of Conformational Rigidity
Piperazine scaffolds are increasingly utilized in peptidomimetic design to impart conformational rigidity, enhance proteolytic stability, and improve pharmacokinetic properties.[1][2][3] Often employed as β-turn mimetics, these cyclic structures can pre-organize the peptide backbone into a specific conformation.[4][5][6] However, this induced rigidity can be a double-edged sword. While it can be beneficial for target binding, it can also promote intermolecular interactions that lead to aggregation, especially if the overall sequence has hydrophobic character. Understanding the interplay between the conformational preferences of the piperazine ring, typically a stable chair conformation, and the surrounding amino acid residues is crucial for managing solubility and preventing aggregation.[7][8]
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of piperazine scaffolds in peptide aggregation.
Q1: Why are peptides containing piperazine scaffolds prone to aggregation?
A1: The propensity for aggregation in piperazine-containing peptides arises from a combination of factors:
-
Induced Secondary Structure: Piperazine scaffolds can act as nucleation points for the formation of secondary structures like β-sheets.[4][9] If the peptide sequence flanking the piperazine has a tendency to form β-strands, the rigid scaffold can facilitate their alignment and subsequent intermolecular hydrogen bonding, which is the primary driver of aggregation.[10]
-
Increased Hydrophobicity: While the piperazine core itself has polar nitrogen atoms, the overall hydrophobicity of the peptide can be increased by the substituents on the piperazine ring and the surrounding amino acid side chains. Hydrophobic collapse is a major contributor to the initial stages of aggregation.
-
Conformational Restriction: The rigid nature of the piperazine ring reduces the conformational entropy of the unfolded state, which can lower the energetic barrier to aggregation.[11][12] In essence, the peptide is "pre-organized" in a way that may favor the aggregated state.
Q2: What are the visible signs of aggregation in my piperazine-containing peptide preparation?
A2: Aggregation can manifest in several ways during synthesis, purification, and storage:
-
During Solid-Phase Peptide Synthesis (SPPS): You may observe poor resin swelling or shrinking, incomplete Fmoc deprotection, and failed coupling reactions. These are often signs that the growing peptide chains are aggregating on the solid support, hindering reagent access.[10]
-
In Solution: The most obvious signs are visible precipitation, cloudiness, or gel formation. However, aggregation can occur at the sub-micron level without being visible to the naked eye.
-
During Purification: You might see peak broadening or tailing in your HPLC chromatogram, or the appearance of new, early-eluting peaks corresponding to higher molecular weight species.
Q3: Can the position of the piperazine scaffold within the peptide sequence influence aggregation?
A3: Absolutely. The placement of the piperazine scaffold is a critical design parameter.
-
Hydrophobic Clusters: Placing a piperazine scaffold adjacent to a cluster of hydrophobic amino acids can exacerbate aggregation by providing a rigid nucleation site for hydrophobic collapse.
-
Terminal vs. Internal: A piperazine at the N- or C-terminus may have a different impact on aggregation compared to one in the middle of the sequence, as it will influence the flexibility of the peptide ends.
-
Proximity to Charged Residues: Flanking the piperazine-containing region with charged amino acids can improve solubility and reduce aggregation through electrostatic repulsion.
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental challenges.
Issue 1: Poor Solubility of the Crude Piperazine-Containing Peptide After Cleavage
Question: My crude peptide, which contains a piperazine scaffold, has precipitated out of the cleavage cocktail or is insoluble in my initial purification solvent. How can I address this?
Answer: This is a common issue, particularly for hydrophobic sequences. The key is to disrupt the intermolecular forces driving the aggregation.
Troubleshooting Workflow for Poor Crude Peptide Solubility
Caption: Troubleshooting workflow for insoluble crude peptides.
Causality and Actionable Advice:
-
Solvent Modification: The initial choice of solvent is critical. Acetonitrile (ACN) and water are standard, but for highly aggregated peptides, consider adding dimethyl sulfoxide (DMSO) or trifluoroethanol (TFE) to the dissolution mixture. These organic solvents can disrupt hydrophobic interactions.
-
pH Adjustment: The net charge of a peptide significantly influences its solubility.[13][14][15] Adjusting the pH of the solvent to be at least 2 units away from the peptide's isoelectric point (pI) will maximize its net charge and promote electrostatic repulsion between molecules.
-
Chaotropic Agents: Guanidinium hydrochloride (GuHCl) or urea are powerful denaturants that can break up the hydrogen bonds forming the aggregates. Prepare a stock solution (e.g., 6 M GuHCl) and add it to your crude peptide. Note that these will need to be removed during purification.
Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Question: I'm observing signs of on-resin aggregation (e.g., poor resin swelling, failed couplings) during the synthesis of my piperazine-containing peptide. What strategies can I employ to overcome this?
Answer: On-resin aggregation is a serious problem that can lead to low yields and truncated sequences. Proactive and reactive measures are necessary.
Strategies to Mitigate On-Resin Aggregation
| Strategy | Mechanism of Action | When to Apply |
| "Difficult Sequence" Protocols | Utilizes higher temperatures, stronger coupling reagents (e.g., HATU, HCTU), and extended reaction times to drive reactions to completion despite aggregation. | When incomplete coupling is detected (e.g., positive Kaiser test after coupling). |
| Chaotropic Salts | Adding salts like LiCl to the reaction mixture disrupts intermolecular hydrogen bonds between peptide chains. | Can be used proactively for known difficult sequences or reactively when aggregation is observed. |
| Solvent Choice | Using more polar, hydrogen bond-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or adding DMSO can improve solvation of the peptide chains. | Recommended for hydrophobic sequences or when resin shrinking is observed. |
| Backbone Protection | Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on specific amino acid residues sterically hinders the formation of intermolecular hydrogen bonds.[10] | A proactive strategy for sequences with high aggregation propensity. |
| Pseudoproline Dipeptides | Inserting pseudoproline dipeptides at strategic locations disrupts the formation of regular secondary structures. | A proactive design choice for long or aggregation-prone sequences. |
Part 3: Experimental Protocols and Data Visualization
This section provides detailed protocols for key analytical techniques to characterize aggregation and visual aids to understand the underlying principles.
Experimental Protocol 1: Characterization of Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in a solution of a piperazine-containing peptide and detect the presence of aggregates.
Materials:
-
Piperazine-containing peptide solution (e.g., 1 mg/mL in a suitable buffer)
-
Low-volume quartz cuvette
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.
-
Centrifuge the peptide solution at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any large, pre-existing aggregates.
-
Carefully transfer the supernatant to a clean cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the sample to equilibrate in the instrument for at least 5 minutes.
-
-
Data Acquisition:
-
Perform multiple measurements to ensure reproducibility.
-
Analyze the data to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
Data Interpretation:
-
A monomodal peak with a low PDI (<0.2) suggests a homogenous sample with minimal aggregation.
-
The presence of multiple peaks or a high PDI (>0.3) indicates a heterogeneous sample with aggregates of different sizes.
Workflow for DLS Analysis of Peptide Aggregation
Caption: Workflow for DLS analysis of peptide aggregation.
Experimental Protocol 2: Visualization of Fibrillar Aggregates by Transmission Electron Microscopy (TEM)
Objective: To visually confirm the morphology of peptide aggregates, particularly to identify fibrillar structures.
Materials:
-
Peptide solution (incubated under conditions that promote aggregation)
-
Copper TEM grids (formvar/carbon-coated)
-
Uranyl acetate solution (2% w/v, negative stain)
-
Deionized water
-
Filter paper
Procedure:
-
Sample Application:
-
Place a 5 µL drop of the peptide solution onto the TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Washing:
-
Wick away the excess sample with the edge of a filter paper.
-
Wash the grid by placing a drop of deionized water on it for 1 minute, then wick away the water.
-
-
Staining:
-
Apply a 5 µL drop of 2% uranyl acetate solution to the grid for 1 minute.
-
Wick away the excess stain.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.
-
Data Interpretation:
-
The presence of long, unbranched, thread-like structures is indicative of amyloid-like fibrils.
-
Amorphous aggregates will appear as irregular, globular structures.
References
- Synthesis and antiaggregatory activity of RGD-peptidomimetics based on 4-oxo-4-(piperazine-1-yl)butyric acid as Arg-mimetic. PubMed.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.
- Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction. PubMed.
- Conformational analysis of 2-substituted piperazines. PubMed.
- Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. PubMed.
- Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC.
- Peptidomimetics That Inhibit and Partially Reverse the Aggregation of Aβ 1-42. PubMed.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed.
- Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis. PubMed.
- Bicyclic Piperazine Mimetics of the Peptide β‑Turn Assembled via the Castagnoli–Cushman Reaction. figshare.
- Piperazine: A Promising Building Block for Aggregation-Induced Emission Materials. Journal of Materials Chemistry C.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. PubMed.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship.
- Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? PubMed.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Piperazine skeleton in the structural modification of natural products: a review. PMC.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate.
- Piperazine: a promising building block for aggregation-induced emission materials. RSC Publishing.
- Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI.
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. PubMed.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate.
- 2D Assemblies Based on a Tetraphenylethylene D,L-Cyclic Peptide Scaffold. Wiley Online Library.
Sources
- 1. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Bicyclic Piperazine Mimetics of the Peptide βâTurn Assembled via the CastagnoliâCushman Reaction - figshare - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 10. peptide.com [peptide.com]
- 11. Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine: a promising building block for aggregation-induced emission materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. ijsra.net [ijsra.net]
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Piperazine Moieties
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating piperazine moieties into their synthetic peptides. The unique basicity and nucleophilicity of the piperazine ring can present specific challenges during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, ensuring high yield and purity of your target peptide.
Introduction: The Piperazine Challenge
Piperazine and its derivatives are increasingly popular building blocks in peptide science, valued for their ability to introduce conformational constraints, improve solubility, and enhance proteolytic stability. However, the two nitrogen atoms within the piperazine ring, with their available lone pairs of electrons, make it a basic and potentially nucleophilic moiety.[1] This inherent reactivity requires special consideration during the final, strongly acidic cleavage step. Standard cleavage cocktails may not be sufficient to prevent side reactions, leading to impurities that can be difficult to separate. This guide will walk you through the causality of these issues and provide robust, field-proven protocols to optimize your cleavage strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when cleaving peptides containing piperazine moieties. Each problem is followed by an explanation of the potential cause and a step-by-step protocol for resolution.
Problem 1: Low yield of the desired peptide after cleavage.
Possible Cause A: Incomplete Cleavage from the Resin
The protonation of the piperazine ring under strong acidic conditions can alter the overall charge and conformation of the peptide-resin conjugate, potentially hindering the accessibility of the TFA to the acid-labile linker.
-
Solution:
-
Increase Cleavage Time: Extend the standard cleavage time from 2-3 hours to 4-5 hours. Monitor the progress by taking small aliquots of the resin at different time points, cleaving them, and analyzing the supernatant by HPLC.[2]
-
Elevated Temperature (with caution): Gently warming the cleavage reaction to 30-38°C can improve cleavage efficiency. However, be aware that higher temperatures can also accelerate side reactions.[1] This should be a secondary optimization step if extended time at room temperature is insufficient.
-
Possible Cause B: Re-attachment of the Peptide to the Resin
While less common for piperazine itself, if your peptide also contains highly nucleophilic residues like Tryptophan (Trp), Tyrosine (Tyr), or Methionine (Met), carbocations generated from the resin or protecting groups can be scavenged by these residues, leading to re-attachment.
-
Solution:
-
Ensure your cleavage cocktail contains efficient scavengers for these residues. A combination of triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) is often effective.[3]
-
Problem 2: Presence of an unexpected impurity with a mass increase of +14 Da or +28 Da.
Possible Cause: N-formylation or N-methylation of the Piperazine Ring
The piperazine nitrogen atoms, although likely protonated, can still be susceptible to reaction with certain carbocations or reactive species present in the cleavage mixture, leading to formylation (+28 Da) or methylation (+14 Da). Formylpiperazine has been identified as a degradation product in other contexts.[4]
-
Scientific Rationale: Dichloromethane (DCM), often used as a wash solvent prior to cleavage, can be a source of single-carbon electrophiles under certain conditions. Additionally, side-products from protecting groups can also act as methylating or formylating agents.
-
Optimized Protocol:
-
Thoroughly Dry the Resin: Before adding the cleavage cocktail, ensure the peptide-resin is thoroughly dried under high vacuum to remove any residual solvents like DCM.
-
Use a Scavenger Cocktail Optimized for Piperazine Protection:
-
Cocktail Composition: TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v).
-
Rationale:
-
TFA: The strong acid for cleavage and deprotection.[5]
-
TIS: A highly effective scavenger of carbocations, which will minimize the risk of alkylation on the piperazine ring and other sensitive residues.[6]
-
H₂O: Acts as a proton source and helps suppress t-butylation.
-
EDT: A reducing agent that protects against oxidation and scavenges trityl groups. While its direct effect on piperazine is not documented, it helps to create a cleaner reaction environment with fewer reactive species.
-
-
-
Problem 3: Broad peaks or multiple closely eluting peaks on HPLC, suggesting peptide degradation.
Possible Cause A: Diketopiperazine (DKP) Formation
If the piperazine moiety is part of a dipeptide unit at the N-terminus (e.g., as a modified amino acid), it can facilitate the intramolecular cyclization to form a diketopiperazine, cleaving the rest of the peptide.[7][8][9] This is a known degradation pathway for peptides in solution and can be exacerbated by prolonged exposure to acidic conditions.
-
Solution:
-
Minimize Cleavage Time: Use the shortest effective cleavage time, as determined by preliminary small-scale experiments.
-
Immediate Work-up: After cleavage, immediately proceed to the ether precipitation step to isolate the peptide from the acidic environment.
-
Possible Cause B: Oxidation of the Piperazine Ring or Other Sensitive Residues
The piperazine ring can be susceptible to oxidation, which could lead to ring-opening or other modifications.[4] If your peptide also contains Met or Cysteine (Cys), these are also prone to oxidation.
-
Solution:
-
Incorporate a Thiol Scavenger: Use a cleavage cocktail containing EDT or dithiothreitol (DTT) to maintain a reducing environment. Benzylthiols have also been shown to be effective scavengers.[10]
-
Work Under Inert Atmosphere: Perform the cleavage reaction under a blanket of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a cleavage cocktail?
A1: The cleavage cocktail performs two critical functions simultaneously: it cleaves the bond linking the completed peptide to the solid-phase resin, and it removes the acid-labile protecting groups from the amino acid side chains. This process is often referred to as global deprotection. The primary component is almost always Trifluoroacetic Acid (TFA), a strong acid.[5]
Q2: Why is a peptide with a piperazine moiety different from a standard peptide during cleavage?
A2: The key difference is the presence of the two basic nitrogen atoms in the piperazine ring. In the highly acidic TFA environment, these nitrogens will be protonated, forming a piperazinium salt.[1][11] This is generally protective for the ring itself, enhancing its stability. However, it alters the overall charge distribution of the peptide and introduces a potential site for side reactions if deprotonation occurs or if highly reactive, unscavenged electrophiles are present.
Q3: Can I use a standard cleavage cocktail like TFA/TIS/H₂O (95:2.5:2.5)?
A3: This is a good starting point, and for many robust piperazine-containing peptides, it may be sufficient.[3] However, if you observe any of the issues mentioned in the troubleshooting guide (low yield, unexpected adducts), you will need to move to a more optimized cocktail. The presence of other sensitive residues (Trp, Met, Cys, Arg) is a strong indicator that a more complex scavenger mixture will be necessary from the outset.
Q4: My peptide contains both a piperazine moiety and an Arginine(Pbf) residue. What cocktail do you recommend?
A4: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on Arginine is known to generate a highly reactive carbocation upon cleavage. To protect both the piperazine ring and other sensitive residues, a robust scavenger cocktail is essential.
-
Recommended Cocktail: TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v).
-
Cleavage Time: 3-4 hours at room temperature. The Pbf group can sometimes require slightly longer cleavage times for complete removal.
Q5: How do I choose the best scavengers for my specific peptide?
A5: The choice of scavengers is dictated by the amino acid composition of your peptide. The following table summarizes the most common scavengers and their primary targets.
| Scavenger | Chemical Structure | Primary Target(s) & Rationale |
| Triisopropylsilane (TIS) | SiH(CH(CH₃)₂)₃ | A universal carbocation scavenger. Particularly effective against trityl cations from His(Trt), Cys(Trt), and t-butyl cations from Boc, tBu protecting groups. Crucial for protecting the piperazine ring from alkylation. |
| Water (H₂O) | H₂O | Acts as a proton source and helps to suppress t-butylation of Trp residues. |
| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | A reducing agent that prevents oxidation of Cys and Met. Also an excellent scavenger for trityl cations. |
| Thioanisole | C₆H₅SCH₃ | Aids in the removal of sulfonyl-based protecting groups from Arg (e.g., Pbf, Pmc) and scavenges carbocations. |
| Phenol | C₆H₅OH | Scavenges various carbocations and is particularly useful for protecting Tyr from modification. |
Experimental Protocols & Visualizations
Protocol 1: Standard Cleavage for Piperazine-Containing Peptides
This protocol is a robust starting point for peptides that do not contain other highly sensitive residues like multiple Arg(Pbf), Met, or Cys.
-
Resin Preparation: Place the dried peptide-resin (e.g., 50 mg) in a suitable reaction vessel.
-
Cocktail Preparation: Freshly prepare the cleavage cocktail:
-
Trifluoroacetic Acid (TFA): 1.85 mL (92.5%)
-
Triisopropylsilane (TIS): 0.05 mL (2.5%)
-
Deionized Water: 0.05 mL (2.5%)
-
1,2-Ethanedithiol (EDT): 0.05 mL (2.5%)
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate at room temperature for 3-4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate into a new centrifuge tube.
-
Precipitation: Add cold diethyl ether (10-fold volume of the filtrate) to the tube to precipitate the crude peptide.
-
Pelleting & Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet twice with cold ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Decision Workflow for Cleavage Cocktail Selection
The following diagram illustrates a logical workflow for selecting an appropriate cleavage cocktail when working with piperazine-containing peptides.
Caption: Decision tree for selecting the optimal cleavage cocktail.
References
- Biosynce. (2025). What are the stability conditions of piperazine? Biosynce Blog. [Link]
- Marsden, B. J., Nguyen, T. M., & Schiller, P. W. (1993). Spontaneous degradation via diketopiperazine formation of peptides containing a tetrahydroisoquinoline-3-carboxylic acid residue in the 2-position of the peptide sequence. International Journal of Peptide and Protein Research, 41(3), 313-316. [Link]
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [Link]
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. [Link]
- Perich, J. W., & Reynolds, E. C. (1991). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. International Journal of Peptide and Protein Research, 37(5), 468-474. [Link]
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11996-12011. [Link]
- Fields, G. B. (2001). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science. [Link]
- Perich, J. W. (1991). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Request PDF. [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Cleavage of synthetic peptides.
- Zhang, R., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [Link]
- Chan, K. M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 112-119. [Link]
- Wikipedia. (n.d.). Piperazine. [Link]
- Jia, L., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(9), 1641-1650. [Link]
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]
- Jia, L., et al. (2022).
- Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]
- Ayoub, A., et al. (2022).
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Spontaneous degradation via diketopiperazine formation of peptides containing a tetrahydroisoquinoline-3-carboxylic acid residue in the 2-position of the peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. polypeptide.com [polypeptide.com]
- 11. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Piperazine Peptide Synthesis
From the desk of a Senior Application Scientist
Welcome to the technical support center for piperazine peptide synthesis. As a scaffold, piperazine offers unique conformational constraints and physicochemical properties that are highly attractive in peptidomimetic and drug design. However, its distinct structural and electronic nature presents a set of challenges not typically encountered in standard linear peptide synthesis.
This guide is structured to address the most common failure points our team has observed in the field. We will move from diagnosis to solution, explaining the underlying chemistry so you can make informed decisions to rescue a failing synthesis and optimize future experiments.
Troubleshooting Guide: Common Failure Modes & Solutions
Question 1: My HPLC shows a major impurity with the mass of my first two amino acids, and my overall yield is devastatingly low. What's happening?
Answer: You are almost certainly observing the effects of diketopiperazine (DKP) formation . This is the most notorious side reaction in syntheses involving piperazine, especially when it's near the N-terminus of your sequence on the solid support.
The Underlying Chemistry: DKP formation is an intramolecular cyclization reaction. After you deprotect the N-terminal amine of the first residue (let's say, on the piperazine), this newly freed amine can attack the ester linkage holding the second amino acid to the resin. This attack cleaves the dipeptide from the resin, forming a stable six-membered cyclic product (the DKP).[1][2][3] Because this cleaved product is washed away during subsequent synthesis steps, it's often called a "traceless" side reaction, leaving you with a drastically reduced yield of your target full-length peptide.[4][5]
Sequences with proline at the second position are particularly susceptible to this reaction, but the conformational flexibility of piperazine can also predispose sequences to this pathway.[1][3]
-
Switch to a Milder Deprotection Cocktail: The standard 20% piperidine in DMF is often too harsh and promotes DKP formation. A switch to a cocktail of 2% DBU and 5% piperazine in NMP has been shown to dramatically reduce DKP formation while maintaining efficient Fmoc removal.[4][5]
-
Use a Sterically Hindered Resin: A 2-chlorotrityl chloride (2-CTC) resin is more sterically hindered than the standard Wang resin. This bulkiness around the ester linkage makes the intramolecular attack by the N-terminal amine more difficult, thus suppressing DKP formation.[3][5]
-
Couple a Pre-formed Dipeptide: The most robust solution is to bypass the vulnerable stage entirely. Synthesize the first two residues (e.g., Fmoc-AA-Piperazine-COOH) in solution, and then couple this entire dipeptide unit to the resin in the first step.[3]
Question 2: I'm attempting a di-substitution of my piperazine scaffold, but the second acylation step has a very low yield. Why is the second coupling so difficult?
Answer: This is a classic challenge rooted in both electronics and sterics. The first acylation reaction fundamentally changes the nature of the piperazine ring, making the second nitrogen significantly less reactive.
The Underlying Chemistry:
-
Electronic Deactivation: When you acylate the first nitrogen, the resulting amide bond is electron-withdrawing. This withdrawal of electron density reduces the nucleophilicity of the second, distal nitrogen atom, making it a poorer attacker for the next coupling reaction.[6]
-
Steric Hindrance: The first acyl group you add is bulky. This group, along with the amino acid or peptide chain it's attached to, can physically block access to the second nitrogen, especially if the incoming activated amino acid is also large.
-
Elevate the Coupling Reagent Potency: Standard coupling reagents like HBTU or DIC/HOBt may not be sufficient. You need a more powerful activating agent to overcome the reduced nucleophilicity.
Reagent Type Key Advantage for this Application HATU/HCTU Aminium Forms highly reactive OAt/O-6-ClBt esters. HOAt provides anchimeric assistance, accelerating the reaction. COMU Aminium Based on Oxyma, which forms highly reactive esters and is known to suppress racemization. Often outperforms HBTU. PyAOP Phosphonium Excellent for coupling sterically hindered and N-methyl amino acids.[7] -
Increase Reaction Temperature and Time: For difficult couplings, running the reaction at a moderately elevated temperature (e.g., 35-50°C) can provide the necessary activation energy. Extend the reaction time from the standard 2 hours to 4-6 hours or even overnight, monitoring by a test cleavage to determine completion.
-
Convert to the Acid Chloride: If aminium/phosphonium reagents fail, the most aggressive approach is to convert the carboxylic acid of the incoming amino acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] This is a "brute force" method that creates a highly electrophilic species.
-
Caution: This method is harsh and can lead to side reactions if your molecules have other sensitive functional groups. It should be considered a last resort.
-
Question 3: My piperazine-containing peptide has poor solubility in standard solvents (DMF, NMP), making both synthesis and purification a nightmare. What can I do?
Answer: Solubility issues are common with piperazine-containing peptides. The final molecule can have a complex hydrophobic/hydrophilic balance that doesn't behave like a standard linear peptide. Aggregation during synthesis is a major risk, leading to incomplete reactions and low yields.[10]
The Underlying Chemistry: The piperazine ring itself is relatively polar, but it's often part of a larger, more lipophilic scaffold. This can lead to molecules that are poorly soluble in both highly polar aqueous buffers and common organic synthesis solvents. In solid-phase synthesis, this can cause the peptide chain to collapse and aggregate on the resin, blocking reactive sites.
-
Solvent Screening & "Magic Mixtures":
-
For synthesis, try solvent mixtures known to disrupt secondary structures. A classic example is adding 15-20% Dichloromethane (DCM) to your DMF or NMP.
-
For purification, if your peptide crashes out in aqueous/acetonitrile gradients, consider adding a small amount (0.1%) of an alternative acid like formic acid instead of TFA, or using a different organic modifier like methanol or isopropanol.
-
-
pH Adjustment (for Purification): The basic nature of the piperazine ring means the peptide's charge state is highly pH-dependent.[11]
-
If you are purifying using a standard 0.1% TFA (pH ~2) system and seeing issues, try a high-pH mobile phase system (e.g., ammonium bicarbonate, pH ~8). The change in overall charge can dramatically alter the peptide's solubility and interaction with the C18 stationary phase.
-
-
Incorporate Solubilizing Tags: For very long or hydrophobic sequences, consider adding a temporary or permanent solubilizing tag, such as a small Polyethylene Glycol (PEG) chain, to improve the overall solubility profile of the molecule.[10]
Frequently Asked Questions (FAQs)
Q1: How can I avoid racemization during difficult coupling steps? A1: Racemization is a risk whenever you use highly activating conditions or extended reaction times.[12] To minimize it, always use an additive like Oxyma Pure or HOAt, as these are known to suppress racemization more effectively than HOBt.[9] Using weaker bases like N-methylmorpholine (NMM) or collidine instead of DIPEA can also help, though this may slightly reduce coupling speed.[13]
Q2: My final peptide shows poor peak shape (tailing) during RP-HPLC purification. Why? A2: The basic piperazine nitrogens can interact ionically with residual free silanol groups on the silica-based stationary phase, causing peak tailing. Try using a high-purity, end-capped HPLC column specifically designed for peptide separations. Alternatively, increasing the concentration of the ion-pairing agent (e.g., using 0.2% TFA instead of 0.1%) can sometimes sharpen the peaks by more effectively masking the silanol interactions.
Q3: Can I use piperazine itself as the deprotection reagent instead of piperidine? A3: Yes, and it can be advantageous. Piperazine is less basic than piperidine (pKa ~9.7 vs ~11.1) and has been shown to reduce certain side reactions like aspartimide formation and DKP formation.[4][14][15] A common and effective deprotection solution is 5% piperazine in NMP or DMF.[4]
Visual Diagrams & Workflows
Diagram 1: The Diketopiperazine (DKP) Side Reaction
Caption: Mechanism of "traceless" DKP formation leading to yield loss.
Diagram 2: Troubleshooting Workflow for Low Coupling Yield
Caption: A decision tree for systematically troubleshooting difficult couplings.
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). American Chemical Society.
- Yin, H., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
- 2,5-Diketopiperazine. (n.d.). Wikipedia.
- Yin, H., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
- Yin, H., et al. (2022). (207a) Mechanistic Study of Diketopiperazine Formation during Solid Phase Peptide Synthesis of Tirzepatide. AIChE - Proceedings.
- Tei, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Tips and tricks for difficult amide bond formation? (2021). Reddit.
- Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025). ResearchGate.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). PubMed.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Pedrejón-Pardo, M., et al. (2022). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.
- Epimerisation in Peptide Synthesis. (2022). MDPI.
- Chen, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
Sources
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. hepatochem.com [hepatochem.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Piperazine-Modified Peptides
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with piperazine-containing peptides. This resource is designed to provide in-depth answers to common questions and troubleshoot specific experimental issues related to the impact of piperazine incorporation on peptide structure and stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the use of piperazine moieties in peptide science.
Q1: What is a piperazine-containing peptide and what is its primary purpose in drug development?
A piperazine-containing peptide, a type of peptidomimetic, is a peptide in which one or more amino acid residues are replaced by a piperazine-based scaffold, such as piperazine-2,5-dione or a piperazine-2-one unit. The primary goal of this modification is to overcome the inherent limitations of natural peptides as therapeutic agents, which include poor metabolic stability and low bioavailability.[1][2] By altering the peptide backbone, piperazine incorporation can enhance resistance to enzymatic degradation by proteases, thereby extending the peptide's half-life in biological systems.[3][4]
Q2: How does incorporating a piperazine unit fundamentally alter the peptide backbone?
Incorporating a piperazine derivative modifies the peptide backbone in several key ways:
-
Amide Bond Replacement: It replaces a natural peptide (amide) bond with a more complex heterocyclic structure. This change disrupts the recognition sites for many proteases, which are enzymes that specifically cleave amide bonds.[3]
-
Conformational Rigidity: The cyclic nature of the piperazine ring introduces significant conformational constraints.[5][6] Unlike the relatively flexible phi (Φ) and psi (Ψ) rotational angles of a standard amino acid, the piperazine scaffold locks the backbone into a more defined shape, often a thermodynamically favored "chair" conformation.[6][7][8]
-
Hydrogen Bonding: The substitution pattern on the piperazine nitrogens can alter hydrogen bonding capacity. For instance, replacing an N-H group with an N-alkyl group removes a hydrogen bond donor, which can disrupt secondary structures like α-helices or β-sheets that rely on these bonds.
Q3: What are the expected effects of piperazine on a peptide's secondary structure?
The impact of a piperazine unit is highly context-dependent, but it generally acts as a "structure-breaker." Because it disrupts the regular pattern of hydrogen bonds and backbone dihedral angles required for canonical secondary structures, introducing a piperazine moiety can:
-
Break Helices and Sheets: Its rigid structure is incompatible with the precise geometries of α-helices and β-sheets.
-
Induce Turns: The constrained geometry can, however, be used strategically to induce specific turn-like structures, which can be critical for receptor binding.
The most reliable way to determine the precise structural impact is through empirical analysis using techniques like Circular Dichroism (CD) spectroscopy.[9][10]
Q4: How exactly does piperazine improve a peptide's resistance to proteases?
Piperazine enhances proteolytic stability through two primary mechanisms:
-
Steric Hindrance: The bulky, cyclic piperazine ring physically blocks the active site of proteolytic enzymes, preventing them from accessing and cleaving nearby peptide bonds.
-
Recognition Site Removal: Proteases recognize specific amino acid sequences. Replacing a key residue in a recognition sequence with a piperazine unit effectively removes the substrate, making the peptide "invisible" to that particular protease.[3] This strategy is a cornerstone of developing more durable peptide-based drugs.[11]
Section 2: Experimental Troubleshooting & Protocols
This section provides practical advice for common challenges encountered during the synthesis, purification, and analysis of piperazine-modified peptides.
Subsection 2.1: Synthesis & Purification
Q: I'm experiencing very low coupling efficiency during the Solid-Phase Peptide Synthesis (SPPS) of my piperazine-containing peptide. What's going wrong?
A: This is a common issue. Low coupling efficiency with piperazine monomers often stems from steric hindrance and reduced reactivity.
-
Causality: Piperazine derivatives, especially those with substitutions on the ring or nitrogen atoms, are bulkier than standard Fmoc-amino acids. This steric bulk can make it difficult for the activated carboxyl group to approach the free amine on the growing peptide chain. Furthermore, the basicity of the piperazine nitrogens can differ from a standard alpha-amino group, affecting reaction kinetics.
-
Troubleshooting Steps:
-
Extend Coupling Times: Double the standard coupling time for the piperazine monomer to allow the reaction to proceed to completion.
-
Double Couple: Perform the coupling step twice with a fresh solution of the piperazine monomer and coupling reagents.
-
Use a Stronger Coupling Agent: Switch from standard reagents like HBTU to a more potent activator like HATU or HCTU, especially for difficult couplings.[12]
-
Monitor with a Ninhydrin Test: After coupling, perform a qualitative ninhydrin test to ensure all free amines have reacted. If the test is positive (blue beads), it indicates incomplete coupling, and another coupling step is necessary.
-
Protocol: General Solid-Phase Synthesis (SPPS) of a Piperazine-Containing Peptide
This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.[2][12][13]
-
Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
-
Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-amino acid (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activation mixture to the resin and agitate for 45-60 minutes.
-
Wash the resin with DMF (5x).
-
-
Piperazine Monomer Coupling (Modified Step):
-
Dissolve the piperazine-containing building block (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activation mixture to the resin and agitate for 2-4 hours .
-
Self-Validation: Perform a ninhydrin test. If positive, repeat the coupling step (double couple).
-
Wash the resin with DMF (5x).
-
-
Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5% Ac₂O, 10% DIPEA) for 10 minutes. Wash with DMF.
-
Repeat: Continue the deprotection and coupling cycles for the remaining residues.
-
Final Cleavage and Deprotection:
-
Wash the completed peptide-resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) and agitate for 2-3 hours.[12]
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product with LC-MS.[14]
Subsection 2.2: Structural Analysis
Q: My Circular Dichroism (CD) spectrum for a piperazine-modified peptide looks like "random coil," but I expected a defined structure. How do I interpret this?
A: A CD spectrum showing features of a random coil (typically a strong negative band around 198 nm) is a common and valid result for piperazine-containing peptides.[15][16]
-
Causality: As discussed, piperazine units are potent disruptors of canonical secondary structures like α-helices and β-sheets.[16] Their rigid, non-natural geometry prevents the formation of the repeating hydrogen bond network that gives rise to the characteristic CD signals for these structures (e.g., double minima at 208/222 nm for helices or a single minimum around 218 nm for sheets).[15][16]
-
Interpretation Steps:
-
Acknowledge the Disruption: The "random coil" signal likely indicates the successful disruption of the parent peptide's secondary structure, which may be the intended outcome.
-
Look for Subtle Features: Examine the spectrum for any weak or broad bands that might suggest the presence of local, non-canonical turn structures, which piperazine is known to induce.
-
Comparative Analysis (Control): The most critical step is to compare the spectrum to that of the unmodified parent peptide. This comparison provides a direct measure of the structural impact of the piperazine modification. If the parent peptide was helical and the modified one is not, your modification has had the expected conformational effect.
-
Consider Other Techniques: CD provides a global overview of secondary structure.[9][17] To understand the specific, localized conformation around the piperazine unit, higher-resolution techniques like 2D Nuclear Magnetic Resonance (NMR) spectroscopy are required.
-
Subsection 2.3: Stability Assessment
Q: I ran a proteolytic stability assay, but my results are inconsistent between replicates. What are the common pitfalls?
A: Inconsistent results in stability assays often point to issues in sample handling, enzyme activity, or the analytical method.[18]
-
Causality: Proteolytic enzymes are highly sensitive to temperature, pH, and concentration. Minor variations in pre-warming steps, inconsistent quenching of the reaction, or peptide adsorption to labware can lead to significant variability.
-
Troubleshooting Checklist:
-
Enzyme/Serum Aliquoting: Did you use a fresh, single-use aliquot of serum or protease solution for each experiment? Repeated freeze-thaw cycles can diminish enzymatic activity.
-
Temperature Control: Was the serum/plasma mixture properly pre-warmed to 37°C before adding the peptide?[3][19] A cold start will slow the initial degradation rate.
-
Quenching Efficiency: Is your quenching solution (e.g., 10% TCA or acetonitrile with 1% TFA) effectively stopping the enzymatic reaction instantly?[19] Ensure rapid and thorough mixing at each time point.
-
Sample Processing: After quenching and centrifugation, are you carefully collecting the supernatant to avoid precipitated proteins?[19] Protein pellets can trap some of your peptide, skewing the quantification.
-
Analytical Consistency: Are your HPLC or LC-MS runs consistent? Check for stable retention times and peak areas of your t=0 sample across the analytical batch.
-
Protocol: In Vitro Proteolytic Stability Assay in Human Serum
This protocol provides a framework for quantifying the half-life of a peptide.[3][19]
-
Preparation:
-
Thaw human serum on ice, then centrifuge at 10,000 x g for 10 min at 4°C to remove lipids and precipitates.[19]
-
Prepare a stock solution of your test peptide (e.g., 1 mg/mL).
-
Prepare a quenching solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA).
-
-
Reaction Setup:
-
In microcentrifuge tubes, pre-warm the required volume of clarified serum to 37°C in a water bath or incubator for at least 5 minutes.
-
Control Experiment: Set up parallel reactions for the unmodified parent peptide to provide a baseline for stability.
-
-
Initiation and Time Points:
-
To initiate the reaction (t=0), add the peptide stock to the pre-warmed serum to achieve a final concentration (e.g., 100 µg/mL). Vortex briefly.[19]
-
Immediately withdraw the first aliquot (t=0) and add it to a tube containing 3-4 volumes of cold quenching solution. Vortex vigorously to precipitate proteins and stop the reaction.
-
Incubate the remaining serum mixture at 37°C.
-
Withdraw aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes) and quench them in the same manner.
-
-
Sample Processing:
-
Incubate the quenched samples on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated serum proteins.[19]
-
-
Analysis:
-
Carefully transfer the supernatant to HPLC vials.
-
Analyze the samples by RP-HPLC or LC-MS to quantify the peak area of the remaining intact peptide at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0 to get the percentage of intact peptide remaining.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.[19]
-
Section 3: Data Interpretation
Incorporating piperazine can dramatically alter the biophysical properties of a peptide. The table below summarizes typical changes you might observe.
| Parameter | Unmodified Peptide (Control) | Piperazine-Modified Peptide | Rationale for Change |
| Secondary Structure | High α-helical content (e.g., 60%) | Low α-helical content (e.g., <10%) | The piperazine scaffold disrupts the H-bond network required for helicity. |
| Proteolytic Half-Life (t½) | 15 minutes | > 240 minutes | Amide bond replacement and steric hindrance prevent protease recognition and cleavage.[3][4] |
| Aqueous Solubility | Variable | Often Improved | The piperazine ring, with its two nitrogen atoms, can improve the overall polarity and hydrogen bonding capacity with water, enhancing solubility.[20] |
| RP-HPLC Retention Time | 12.5 minutes | 11.8 minutes | Increased polarity from the piperazine unit can reduce interaction with the hydrophobic C18 stationary phase, leading to earlier elution. |
Section 4: Visual Guides
Diagram 1: Structural Impact of Piperazine Incorporation
Caption: Comparison of a native peptide backbone versus a piperazine-modified backbone.
Diagram 2: Experimental Workflow for Peptide Stability Assessment
Caption: Workflow for evaluating the proteolytic stability of modified peptides.
References
- Zinieris, N., Leondiadis, L., & Ferdefigos, N. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 7, 4-6.
- Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-53.
- Gaspard, T. (2007). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
- Kopyl, S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2729.
- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate.
- Delgado-Serrano, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
- CD Formulation. Circular Dichroism (CD) Spectroscopy Technology.
- Kopyl, S., et al. (2020). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – An Asian Journal, 15(19), 2864-2881.
- Rennert, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178742.
- da Silva, E. F., & van Gunsteren, W. F. (2011). Circular dichroism spectra of β-peptides: Sensitivity to molecular structure and effects of motional averaging. ResearchGate.
- Delgado-Serrano, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
- Ferreira, M. J., et al. (2013). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? Bioorganic & Medicinal Chemistry, 21(19), 5849-5858.
- Johnson, T. A., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(30), 3323-3326.
- Wolos, A., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate.
- Zia-ud-Din, & Kopple, K. D. (1971). Conformations of cyclic peptides. Stability of folded conformations of para-substituted 3-benzylpiperazine-2,5-diones. The Journal of Organic Chemistry, 36(1), 8-11.
- Wolos, A., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.
- Le, C., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering.
- Le Grel, P., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry, 70(23), 9424-9433.
- Various Authors. (2024). Molecular Pharmaceutics, 23(1).
- Khavinson, V., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. Molecules, 28(17), 6339.
- Al-Obaid, A. M., & Al-Rashood, S. T. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Applied Pharmaceutical Science, 11(10), 001-023.
- Organic Chemistry Portal. Synthesis of piperazines.
- Fodor, T., et al. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 435, 243-251.
- Salzano, G., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1109-1121.
- Khavinson, V., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. ResearchGate.
- Chan, K. H., & Tan, S. N. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116-123.
Sources
- 1. researchgate.net [researchgate.net]
- 2. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. verifiedpeptides.com [verifiedpeptides.com]
- 17. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of 4-Fmoc-Piperazine-2-(R)-carboxylic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptide-based therapeutics and other complex chiral molecules, the enantiomeric purity of building blocks is paramount. The compound 4-Fmoc-Piperazine-2-(R)-carboxylic acid is a crucial intermediate where stereochemical integrity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound, offering experimentally-grounded insights to inform your analytical strategy.
The stereochemistry of molecules is a critical factor in drug development, as enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, robust analytical methods for enantioselective separation are essential for quality control and regulatory compliance.[3]
The Central Challenge: Resolving Enantiomers
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Chiral chromatography by HPLC is the most prevalent and reliable technique for this purpose, primarily through the use of chiral stationary phases (CSPs).[1][4][5] These phases create a chiral environment within the column, leading to differential interactions with the enantiomers and enabling their separation.
Comparative Analysis of HPLC-Based Methods
The successful chiral separation of N-Fmoc protected amino acids, including this compound, is highly dependent on the selection of the appropriate CSP and mobile phase.[1][6][7] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most effective classes for this type of analysis.[1][8][9]
Method 1: Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[4][10] Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings have demonstrated high success rates for a variety of chiral compounds.[11]
Causality Behind Experimental Choices: The chiral recognition mechanism of polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves where the analyte can bind. The Fmoc group on the piperazine derivative provides aromaticity and hydrogen bonding sites that can interact with the CSP, leading to differential retention of the enantiomers. The choice of reversed-phase conditions is often preferred for N-Fmoc amino acids due to their good solubility in common organic solvents like acetonitrile and methanol.[1][9]
Experimental Protocol: Polysaccharide-Based CSP
-
Column: Cellulose-based CSP (e.g., Lux Cellulose-1, Chiralpak IC)[3][12]
-
Mobile Phase: A mixture of an organic modifier (acetonitrile or methanol) and an acidic additive. A common starting point is Acetonitrile/Water/Trifluoroacetic Acid (TFA) (e.g., 60:40:0.1, v/v/v).[1][9]
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient (e.g., 25°C)
-
Detection: UV at 220 nm[1] or 265 nm (for the Fmoc group)
-
Injection Volume: 5-10 µL
Method 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phases
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, offer a different and often complementary selectivity to polysaccharide phases.[2][8] These are particularly effective for the separation of amino acids and their derivatives.[8][13][14][15]
Causality Behind Experimental Choices: The chiral recognition on these phases is multi-modal, involving ionic interactions, hydrogen bonding, and steric interactions.[13] The amphoteric nature of teicoplanin, containing both acidic and basic groups, allows for ionic interactions with the analyte, which can be modulated by the mobile phase pH.[13] This makes them highly versatile for a range of chiral compounds, including the zwitterionic-like this compound.
Experimental Protocol: Macrocyclic Glycopeptide-Based CSP
-
Mobile Phase: Can be operated in reversed-phase, normal-phase, or polar organic modes. For reversed-phase, a mobile phase of Methanol/Ammonium Formate buffer is a good starting point.[13][14][15]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm or 265 nm
-
Injection Volume: 10 µL
Performance Comparison and Data
| Parameter | Polysaccharide-Based CSP | Macrocyclic Glycopeptide-Based CSP | Alternative Method (Indirect) |
| Selectivity (α) | Generally high for Fmoc-amino acids | High, often complementary to polysaccharide phases | Dependent on derivatizing agent |
| Resolution (Rs) | Typically > 1.5 (baseline)[1][9] | Often > 2.0 | Can be very high |
| Analysis Time | < 25 minutes is achievable[1][7] | Can be very fast (< 5 minutes)[13][14] | Longer due to derivatization step |
| Robustness | Good | Excellent | Can be variable |
| Mobile Phase | Often requires acidic additives | Versatile (RP, NP, PO) | Requires specific achiral column conditions |
Alternative Method: Indirect Chiral Separation via Derivatization
An alternative to direct chiral separation on a CSP is the use of a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18).[16]
Causality Behind Experimental Choices: This method converts the enantiomers into diastereomers, which have different physical properties and can be separated by conventional chromatography. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common CDA for amino acids.[16] The choice of this method is often dictated by the lack of a suitable CSP or the need for enhanced detection sensitivity if a fluorescent CDA is used.
Experimental Protocol: Indirect Method with Marfey's Reagent
-
Derivatization: React the 4-Fmoc-Piperazine-2-carboxylic acid sample with Marfey's reagent.[16]
-
HPLC Analysis:
Trustworthiness and Self-Validating Systems
A robust analytical method is a self-validating one. This is achieved through rigorous system suitability testing (SST) as outlined in pharmacopeias such as the USP and Ph. Eur.[17][18][19][20][21][22][23][24][25][26]
Key SST Parameters:
-
Resolution (Rs): A measure of the separation between the two enantiomer peaks. A value of >1.5 indicates baseline separation.
-
Tailing Factor (T): Measures peak symmetry. Typically should be between 0.8 and 1.8.[19]
-
Repeatability: Assessed by the relative standard deviation (RSD) of multiple injections.
By consistently monitoring these parameters, the reliability and accuracy of the chiral purity determination are ensured.
Conclusion
For the routine, high-throughput chiral purity analysis of this compound, direct HPLC methods using either polysaccharide-based or macrocyclic glycopeptide-based CSPs are recommended. Polysaccharide-based columns offer a high probability of success with straightforward method development in reversed-phase mode. Macrocyclic glycopeptide phases provide a powerful and often complementary alternative, with the potential for very fast analysis times. The indirect method involving derivatization is a viable option when a suitable CSP is unavailable or when enhanced sensitivity is required, but it comes at the cost of increased sample preparation time and complexity.
The choice of method should be guided by the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation. Regardless of the method chosen, adherence to system suitability criteria is essential to guarantee the integrity of the analytical results.
References
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]
- Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]
- Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]
- A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. National Institutes of Health (NIH). [Link]
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
- 2.2.46.
- Chiral Analysis of Sulfur Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]
- Are You Sure You Understand USP <621>?
- Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex. [Link]
- Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
- 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia. [Link]
- LC/MS Analysis of Free Amino Acids on Agilent InfinityLab Poroshell 120 HILIC 1.9 μm Columns. LabRulez LCMS. [Link]
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. [Link]
- Perform Fast, High-efficiency Chiral Separations Like Never Before. Agilent. [Link]
- Analyses of amino acids, Enantiomeric purity.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
- The Chiral Notebook. Phenomenex. [Link]
- Chiral HPLC Separ
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase.
- HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
- APPLIC
- Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
- Process for the preparation of a chiral piperazine-2-carboxylic acid.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. phenomenex.com [phenomenex.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. usp.org [usp.org]
- 18. <621> CHROMATOGRAPHY [drugfuture.com]
- 19. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 20. Chromatography [usp.org]
- 21. uspbpep.com [uspbpep.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 24. agilent.com [agilent.com]
- 25. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]
- 26. drugfuture.com [drugfuture.com]
A Comparative Guide to N-Protected Piperazine-2-(R)-carboxylic Acids: Fmoc vs. Boc Strategies
In the landscape of modern drug discovery and peptide chemistry, constrained amino acid analogues are invaluable tools for imparting specific conformational properties, enhancing metabolic stability, and improving pharmacokinetic profiles. Piperazine-2-carboxylic acid is a prominent scaffold in this class, offering a unique cyclic diamine structure. The strategic choice of N-protecting groups on this scaffold is paramount, dictating the entire synthetic pathway and its compatibility with other functionalities within a target molecule.
This guide provides a deep, comparative analysis of two widely used derivatives: 4-Fmoc-Piperazine-2-(R)-carboxylic acid and 4-Boc-Piperazine-2-(R)-carboxylic acid. We will dissect their fundamental chemical differences, evaluate their performance in synthetic applications, and provide field-proven experimental protocols to guide researchers in making the optimal choice for their specific project needs.
At a Glance: Core Chemical Philosophies
The fundamental distinction between the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups lies in their cleavage chemistry.[1] The Fmoc group is labile under mild basic conditions, whereas the Boc group is labile to strong acids.[][3] This difference forms the basis of orthogonal protection strategies, a cornerstone of modern multi-step synthesis that allows for the selective deprotection of one functional group while others remain intact.[3][4]
| Feature | This compound | 4-Boc-Piperazine-2-(R)-carboxylic acid |
| Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Molecular Formula | C₂₀H₂₀N₂O₄[5] | C₁₀H₁₈N₂O₄[][7] |
| Molecular Weight | 352.39 g/mol | 230.26 g/mol [][7] |
| Cleavage Condition | Mildly basic (e.g., 20% piperidine in DMF)[1][8] | Strongly acidic (e.g., Trifluoroacetic acid, TFA)[1][9] |
| Stability | Stable to acids[1] | Stable to bases and nucleophiles[1] |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | SPPS, solution-phase synthesis, medicinal chemistry[9][10] |
| Key Advantage | Orthogonal to acid-labile side-chain groups (e.g., Boc, tBu); milder final cleavage from resin in SPPS.[][11] | Robust; less prone to aggregation in certain hydrophobic sequences.[12] |
Deprotection Mechanisms: A Tale of Two Chemistries
Understanding the causality behind the deprotection mechanisms is critical for troubleshooting and optimizing synthetic protocols. The choice of reagents and the potential for side reactions are directly linked to these pathways.
The Base-Labile Fmoc Group
The Fmoc group's removal is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton on the fluorene ring's C9 position.[13] This is followed by a β-elimination cascade, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[14] The excess amine scavenger in the reaction mixture then traps the DBF to form a stable adduct, driving the reaction to completion.[13][14]
Caption: Mechanism of Fmoc deprotection via a base-catalyzed elimination.
The Acid-Labile Boc Group
In contrast, Boc deprotection requires a strong acid, such as trifluoroacetic acid (TFA).[9] The mechanism begins with the protonation of the Boc group's carbonyl oxygen.[15] This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a transient carbamic acid.[15][16] The carbamic acid intermediate readily decomposes into carbon dioxide and the free amine, which is protonated under the acidic conditions.[15][16]
Caption: Mechanism of Boc deprotection via an acid-catalyzed cleavage.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The choice between Fmoc and Boc strategies profoundly impacts the SPPS workflow. Fmoc/tBu-SPPS has become the predominant method due to its milder overall conditions and suitability for automation.[11][17] However, the classic Boc/Bzl strategy retains value, particularly for synthesizing long or aggregation-prone peptides.[4][12]
The protonation of the newly exposed N-terminus after Boc deprotection can disrupt interchain hydrogen bonding, which helps to improve solvation and reduce aggregation issues common with hydrophobic sequences.[12] Conversely, the Fmoc strategy is preferred for sequences containing acid-sensitive amino acids, as the repetitive acid treatment in Boc-SPPS can cause side reactions.[]
Caption: Comparative workflow for a single cycle in Fmoc vs. Boc SPPS.
Experimental Protocols
The following protocols are self-validating systems for the deprotection step within an SPPS cycle. Successful removal of the protecting group can be confirmed using a qualitative method like the Kaiser test, which detects free primary amines.
Protocol 1: Fmoc Deprotection of Resin-Bound Piperazine
This protocol describes the standard procedure for removing the Fmoc group from this compound anchored to a solid support.
Materials:
-
Peptide-resin with N-terminal Fmoc-Pip(R)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Dichloromethane (DCM), ACS grade
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes in the reaction vessel. Drain the solvent.
-
Deprotection Solution Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.[8]
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 3 minutes at room temperature. Drain the solution. The drained solution will contain the piperidine-fulvene adduct, which can be monitored by UV spectroscopy (~301 nm).
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-15 minutes at room temperature.[14]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the fulvene adduct.
-
Validation (Optional): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) indicates the presence of a free primary amine and successful deprotection.
Protocol 2: Boc Deprotection of Resin-Bound Piperazine
This protocol details the removal of the Boc group from 4-Boc-Piperazine-2-(R)-carboxylic acid anchored to a solid support.
Causality Note: The use of 50% TFA is a balance between ensuring rapid and complete deprotection while minimizing potential side reactions on sensitive residues that might be present elsewhere in the sequence.[15]
Materials:
-
Peptide-resin with N-terminal Boc-Pip(R)
-
Dichloromethane (DCM), ACS grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
N,N-Diisopropylethylamine (DIEA)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes in the reaction vessel. Drain the solvent.
-
Deprotection Solution Preparation: Prepare a 50% (v/v) solution of TFA in DCM. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Deprotection: Add the 50% TFA/DCM solution to the resin. Agitate for 20-30 minutes at room temperature.[15] Note: Do not perform this reaction in a sealed system, as CO₂ gas is evolved.[16]
-
Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.
-
Neutralization: Wash the resin with a 5% (v/v) solution of DIEA in DCM (2 times, 5 minutes each) to neutralize the newly formed ammonium trifluoroacetate salt.[15] This step is critical for ensuring the subsequent coupling reaction proceeds efficiently.
-
Final Washing: Wash the resin thoroughly with DMF (3-5 times) to prepare for the next coupling step.
Concluding Remarks: Making an Informed Decision
The choice between this compound and its 4-Boc-protected counterpart is not merely a matter of preference but a strategic decision dictated by the overall synthetic plan.
-
Choose this compound when:
-
Choose 4-Boc-Piperazine-2-(R)-carboxylic acid when:
-
Utilizing the traditional Boc/Bzl SPPS strategy.
-
Synthesizing long or hydrophobic sequences prone to aggregation, where in-situ neutralization protocols can be advantageous.[12]
-
The synthetic scheme requires a protecting group that is stable to basic and nucleophilic conditions.[1]
-
Working in solution-phase synthesis where Boc protection is often more convenient.
-
Ultimately, both reagents are powerful building blocks for introducing the valuable piperazine-2-carboxylic acid moiety. By understanding their underlying chemical principles and performance characteristics, researchers can harness their full potential in the development of novel peptides and complex pharmaceutical agents.[7][10]
References
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc.
- GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
- LifeTein®. (n.d.). Basic Peptides synthesis introduction.
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Paquet, A., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(8), 1885.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.
- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Protheragen. (n.d.). 4-Boc-piperazine-2-carboxylic acid.
- PubChem. (n.d.). (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid.
- PubChem. (n.d.). (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid.
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
- Lombardo, M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 594-604.
- ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.
- PubChemLite. (n.d.). 4-fmoc-piperazine-2-carboxylic acid (C20H20N2O4).
- Omar, F. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916.
- MDPI. (2019). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 24(18), 3329.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 4-fmoc-piperazine-2-carboxylic acid (C20H20N2O4) [pubchemlite.lcsb.uni.lu]
- 7. 4-Boc-piperazine-2-carboxylic acid - Protheragen [protheragen.ai]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. peptide.com [peptide.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. lifetein.com [lifetein.com]
A Comparative Guide to Piperazine and Piperidine as Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the meticulous process of solid-phase peptide synthesis (SPPS) is a cornerstone of their work. The repetitive cycle of amino acid coupling and Nα-amino group deprotection demands reagents that are not only efficient but also minimize side reactions to ensure the integrity of the final peptide. The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in this cycle, traditionally dominated by the use of piperidine. However, piperazine has emerged as a viable alternative, offering a unique profile of reactivity and selectivity. This guide provides an in-depth, objective comparison of piperazine and piperidine for Fmoc deprotection, supported by experimental data and field-proven insights to aid in the rational selection of the optimal reagent for your specific synthetic challenges.
The Chemistry of Fmoc Deprotection: A Tale of Two Amines
The Fmoc group's lability to basic conditions is the lynchpin of its utility in SPPS. The deprotection process is a two-step, base-catalyzed β-elimination reaction.[1] Both piperidine and piperazine, as cyclic secondary amines, are well-suited to facilitate this transformation.[2][3]
The mechanism proceeds as follows:
-
Proton Abstraction: The secondary amine acts as a base, abstracting the acidic proton from the C9 position of the fluorenyl ring system.[1][4]
-
β-Elimination: This initial deprotonation forms a carbanion intermediate, which then undergoes elimination to release the free N-terminal amine of the peptide and the highly reactive dibenzofulvene (DBF) intermediate.[1][4]
-
DBF Adduct Formation: A second molecule of the amine reagent acts as a nucleophile, trapping the electrophilic DBF to form a stable adduct. This crucial step prevents DBF from reacting with the newly liberated N-terminal amine, which would otherwise lead to chain termination.[1][5]
The primary difference in the reactivity of piperidine and piperazine stems from their basicity. Piperidine is the more basic of the two, with a pKa of its conjugate acid around 11.1, while piperazine is significantly less basic with a pKa of approximately 9.73.[2][3] This difference in basicity directly influences their deprotection kinetics and propensity to induce base-mediated side reactions.
Head-to-Head Comparison: Performance and Side Reactions
The choice between piperidine and piperazine is not merely a matter of substitution but a strategic decision that can impact the overall success of a peptide synthesis, particularly for complex or sensitive sequences.
| Parameter | Piperidine | Piperazine | Rationale & Causality |
| Deprotection Rate | Fast | Slower than piperidine | Piperidine's higher basicity (pKa ≈ 11.1) leads to more rapid proton abstraction from the fluorenyl group compared to the less basic piperazine (pKa ≈ 9.73).[2][3] |
| Aspartimide Formation | Higher propensity, especially in Asp-Gly sequences.[6][7] | Lower propensity.[8][9] | The stronger basicity of piperidine more readily promotes the deprotonation of the backbone amide nitrogen C-terminal to an aspartic acid residue, initiating the cyclization to form aspartimide.[6][7] Piperazine's milder basicity reduces the incidence of this side reaction.[10][11] |
| Racemization | Can induce racemization, particularly at C-terminal Cys and other sensitive residues.[12][13] | Generally causes less racemization.[10][11] | The risk of racemization is often linked to the basicity of the deprotection reagent. The milder conditions afforded by piperazine help to preserve the stereochemical integrity of sensitive amino acids.[10][13] |
| Handling & Safety | Controlled substance in some regions, strong odor.[2][3] | Not typically a controlled substance, less odorous.[2][9] | Piperidine is classified as a DEA List I chemical in the United States, which can create administrative hurdles for procurement.[2][3] Piperazine is also used as a pharmaceutical agent and is generally considered less toxic.[9] |
| Solubility | Highly soluble in DMF. | Lower solubility in DMF, often requires co-solvents like ethanol.[2] | The chemical structure of piperazine leads to lower solubility in pure DMF, necessitating the use of additives to achieve the desired concentration for efficient deprotection.[2] |
Mitigating the Downsides: Optimized Protocols
While piperidine's speed is a clear advantage, its propensity for side reactions necessitates careful consideration. Conversely, piperazine's slower kinetics can be a drawback in high-throughput settings. Fortunately, optimized protocols exist to harness the benefits of each reagent while minimizing their disadvantages.
A significant advancement in the use of piperazine has been the addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][14] This combination accelerates the initial proton abstraction step, making the overall deprotection rate of a piperazine/DBU cocktail competitive with that of 20% piperidine.[14][15] The piperazine then efficiently acts as the nucleophile to trap the liberated DBF.[14]
For piperidine, the addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to suppress aspartimide formation, though it may not eliminate it entirely.[8][16]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, incorporating monitoring steps to ensure complete deprotection and, consequently, the high fidelity of the peptide synthesis.
This protocol is the industry standard for rapid and efficient Fmoc removal.
-
Resin Preparation: Swell the peptide-resin in DMF for 15-30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.
-
Main Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.
-
Validation (Kaiser Test): Take a small sample of resin beads and perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine and thus, complete deprotection.[1] If the test is negative, repeat steps 3 and 4.
This protocol offers a balance of speed and reduced side reactions, making it suitable for sensitive sequences.
-
Resin Preparation: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 15-30 minutes.
-
Deprotection: Drain the NMP and add a solution of 5% (w/v) piperazine and 2% (v/v) DBU in NMP. Agitate for 2-5 minutes. Repeat this step once.[17]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).
-
Validation (UV Monitoring): The progress of the deprotection can be monitored by measuring the UV absorbance of the collected filtrate at approximately 301 nm, which corresponds to the DBF-piperazine adduct.[1] The deprotection is considered complete when the absorbance of a subsequent wash is negligible. A confirmatory Kaiser test should also be performed.
Conclusion and Recommendations
The choice between piperazine and piperidine for Fmoc deprotection is a nuanced one, with the optimal reagent depending on the specific requirements of the peptide being synthesized.
-
Piperidine remains the reagent of choice for routine, non-sensitive peptide sequences where speed and efficiency are paramount. Its robust performance has made it a staple in SPPS for decades. However, its use should be approached with caution for sequences containing residues prone to aspartimide formation or racemization.
-
Piperazine , particularly in combination with DBU, presents a compelling alternative for the synthesis of complex and sensitive peptides.[14][17] Its milder basicity significantly reduces the risk of deleterious side reactions, leading to a higher purity crude product and simplifying downstream purification efforts.[8][10][11] The improved safety profile and reduced regulatory burden are also significant advantages.[2][9]
Ultimately, the Senior Application Scientist's recommendation is to have both reagents and their optimized protocols available in the laboratory's toolkit. For novel or challenging syntheses, a preliminary small-scale test synthesis with both reagents can provide invaluable empirical data to guide the selection for the full-scale synthesis, ensuring the highest probability of success.
References
- Vidal, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
- García-Martín, F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 428-434. [Link]
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
- St-Amant, A. H., & Boddy, C. N. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(38), 9617-9630. [Link]
- Packman, L. C. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112. [Link]
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances. [Link]
- Vidal, M., et al. (2016).
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 52(5), 411-416. [Link]
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
- ResearchGate. (n.d.). Base-promoted aspartimide formation during Fmoc deprotection. i) 20% piperidine in DMF. [Link]
- SemOpenAlex. (2016).
- Radboud Repository. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
- ETH Zurich Research Collection. (2020). Preventing aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]
- Semantic Scholar. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Royal Society of Chemistry. (2022).
- MDPI. (2016).
- Semantic Scholar. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Reagent Guides. [Link]
- ResearchGate. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. [Link]
- PubMed. (2016).
- National Center for Biotechnology Information. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
- Google Patents. (n.d.). US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis.
- ResearchGate. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. biotage.com [biotage.com]
- 9. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 10. ovid.com [ovid.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent | Semantic Scholar [semanticscholar.org]
- 14. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Efficacy of HATU versus HBTU for Coupling 4-Fmoc-Piperazine-2-(R)-carboxylic acid
In the landscape of peptide synthesis and drug development, the assembly of complex molecular architectures demands precision and efficiency. The incorporation of sterically hindered or structurally unique amino acids is a frequent challenge that can dictate the success or failure of a synthetic campaign. One such building block, 4-Fmoc-Piperazine-2-(R)-carboxylic acid, presents a formidable obstacle. Its rigid, cyclic structure and the secondary amine at the N-terminus significantly reduce nucleophilicity, making amide bond formation a critical and often low-yielding step.[1][2]
This guide provides an in-depth, data-supported comparison of two preeminent uronium-salt-based coupling reagents, HATU and HBTU, for the acylation of this challenging piperazine derivative. We will dissect their mechanisms of action, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for synthesizing complex peptidomimetics.
The Mechanistic Divide: Why HATU Holds the Kinetic Advantage
The fundamental difference in performance between HATU and HBTU originates from the nature of the active ester intermediate they generate.[3][4] This intermediate is the crucial species that reacts with the amine to form the peptide bond.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes 1-hydroxybenzotriazole (HOBt) as its activating moiety. In the presence of a base like N,N-diisopropylethylamine (DIPEA), HBTU reacts with the carboxylic acid to form a moderately reactive OBt-active ester.[5][6]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates the more advanced 1-hydroxy-7-azabenzotriazole (HOAt).[3][7] The nitrogen atom at the 7-position of the triazole ring in HOAt acts as an electron-withdrawing group.[3][4] This electronic effect makes the resulting OAt-active ester significantly more reactive and susceptible to nucleophilic attack compared to the OBt-ester formed by HBTU.[3] This enhanced reactivity is the key to overcoming the steric barrier presented by substrates like this compound.[8][9]
Furthermore, the pyridine nitrogen in the HOAt moiety of the HATU-derived intermediate is believed to provide anchimeric assistance, stabilizing the incoming amine through a hydrogen-bonded cyclic transition state, which further accelerates the coupling reaction.[7]
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance of HATU and HBTU, a model experiment was designed. The target was the synthesis of a simple dipeptide, Ac-Ala-Piperazine(Fmoc)-Resin, by coupling this compound onto Alanine-loaded Rink Amide resin.
Performance Data Summary
The following table summarizes the expected outcomes based on the well-documented performance of these reagents in sterically demanding couplings.[3][4][9]
| Parameter | HBTU | HATU | Rationale |
| Coupling Yield | 75-85% | >95% | The higher reactivity of the OAt-ester formed by HATU leads to a more complete reaction, overcoming the steric hindrance of the piperazine ring.[8] |
| Crude Purity (by HPLC) | ~70% | >90% | Faster, more efficient coupling with HATU minimizes the formation of deletion sequences and other byproducts.[3][4] |
| Reaction Time for >95% Completion | > 4 hours (may require double coupling) | 45-60 minutes | The superior kinetics of the HATU-mediated reaction significantly shortens the required coupling time.[3][10] |
| Risk of Epimerization | Moderate | Very Low | HOAt is a weaker base than HOBt, and the faster reaction rates with HATU reduce the time the activated amino acid is susceptible to base-catalyzed epimerization.[3][4][11] |
| Side Reactions | Higher risk of guanidinylation if excess reagent is used.[10][12] | Lower risk, but can still occur with significant excess.[13][14] | Both reagents can cause N-terminal capping, but careful stoichiometry (using slightly less than 1 equivalent of coupling reagent to acid) mitigates this.[12] |
Detailed Experimental Protocols
The following protocols outline the coupling step in an Fmoc-based solid-phase peptide synthesis (SPPS) workflow. These protocols assume a starting resin loading of 0.5 mmol/g.
Protocol 1: Coupling with HBTU
-
Resin Preparation: Start with 100 mg of H-Ala-Rink Amide resin (0.05 mmol) in a peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (76 mg, 0.2 mmol, 4 eq.) and HBTU (72 mg, 0.19 mmol, 3.8 eq.) in 1 mL of DMF.
-
Scientist's Note: Using a slight sub-stoichiometric amount of the uronium salt relative to the amino acid minimizes the risk of side reactions, including guanidinylation of any unreacted primary amines.[12]
-
-
Base Addition & Pre-activation: Add DIPEA (70 µL, 0.4 mmol, 8 eq.) to the activation mixture. Vortex for 1-2 minutes. The solution should turn yellow.
-
Scientist's Note: Pre-activation ensures the formation of the active ester before its addition to the resin, which is crucial for hindered couplings.[1]
-
-
Coupling Reaction: Drain the DMF from the resin and add the activation mixture. Agitate the vessel at room temperature for 2 hours.
-
Monitoring the Reaction: Remove a few beads of resin, wash thoroughly with DMF and DCM, and perform a qualitative test (e.g., Chloranil test for secondary amines). A positive result (blue beads) indicates incomplete coupling.
-
Washing: If the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Recoupling (If Necessary): If the monitoring test is positive, repeat steps 2-6 (a "double couple") to drive the reaction to completion.
Protocol 2: Coupling with HATU (Recommended)
-
Resin Preparation: Start with 100 mg of H-Ala-Rink Amide resin (0.05 mmol) in a peptide synthesis vessel. Swell the resin in DMF for 30 minutes.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (76 mg, 0.2 mmol, 4 eq.) and HATU (72 mg, 0.19 mmol, 3.8 eq.) in 1 mL of DMF.
-
Base Addition & Pre-activation: Add DIPEA (70 µL, 0.4 mmol, 8 eq.) to the activation mixture. Vortex for 1-2 minutes.
-
Coupling Reaction: Drain the DMF from the resin and add the activation mixture. Agitate the vessel at room temperature for 45 minutes.
-
Monitoring the Reaction: Perform a qualitative test as described in Protocol 1, Step 5. A negative result is expected after a single coupling.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next Fmoc-deprotection step.
Conclusion and Recommendation
HATU is the demonstrably superior coupling reagent for this application. [9] Its ability to form a more reactive OAt-active ester translates directly to faster reaction kinetics, higher coupling efficiency, and greater purity of the final product.[3][4] The reduced risk of epimerization further solidifies its position as the reagent of choice for syntheses where stereochemical integrity is paramount.[11][15] While HBTU can be made to work, it often requires longer reaction times or double coupling protocols, which increases the risk of side reactions and reduces overall process efficiency. For researchers and drug development professionals aiming to synthesize complex piperazine-containing peptidomimetics, the adoption of HATU is a critical step toward maximizing yield, purity, and the probability of success.
References
- YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). HBTU. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- National Institutes of Health (NIH). (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. [Link]
- Royal Society of Chemistry. (2017).
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. HBTU - Wikipedia [en.wikipedia.org]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Containing Piperazine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the conformational rigidity of peptides is a critical parameter influencing their bioactivity, stability, and cell permeability. The incorporation of constrained amino acid analogues is a key strategy to modulate these properties. This guide provides an in-depth technical comparison of peptides containing piperazine-2-carboxylic acid (Piz) with those containing the well-established residue, proline. We will explore the conformational landscape of Piz-containing peptides through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational modeling, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Significance of Conformational Constraint: Introducing Piperazine-2-Carboxylic Acid
The inclusion of cyclic amino acids in a peptide sequence restricts the available conformational space, often pre-disposing the peptide to adopt specific secondary structures like β-turns. Proline, with its five-membered pyrrolidine ring, is the most well-known example of such a residue. However, the exploration of alternative scaffolds is crucial for expanding the structural diversity and fine-tuning the properties of peptidomimetics.
Piperazine-2-carboxylic acid, a six-membered heterocyclic analogue of proline, offers a unique conformational profile. The larger ring size and the presence of a second nitrogen atom introduce distinct stereochemical constraints that can lead to novel peptide backbone geometries. Understanding and harnessing these conformational preferences is paramount for the rational design of peptidomimetics with enhanced therapeutic potential.
Comparative Analysis of Conformational Propensities: Piz vs. Pro
The fundamental difference in the conformational behavior of peptides containing Piz versus proline lies in the geometry of the six-membered piperazine ring compared to the five-membered pyrrolidine ring of proline.
A computational study on N-acetyl-(S)-piperidine-2-carboxamide (Ac-Pip-NHMe), a close analogue of a Piz-containing dipeptide, provides valuable insights when compared to N-acetyl-proline-N'-methylamide (Ac-Pro-NHMe)[1][2][3][4]. The piperidine ring in Ac-Pip-NHMe predominantly adopts a chair conformation, which is more puckered than the envelope and twist conformations of the proline ring[1]. This inherent difference in ring structure leads to distinct preferences for backbone dihedral angles (φ, ψ).
While proline-containing peptides are well-known to favor polyproline II (PPII) and β-turn conformations, the introduction of a Piz analogue can lead to different structural motifs[1][5][6]. For instance, a study on a tetrapeptide containing a derivative of piperazine-2-carboxylic acid revealed an equilibrium between a γ-turn and a type II β-turn conformation, as determined by ¹H NMR spectroscopy. This highlights the potential of Piz to induce specific turn structures that may differ from those favored by proline[7].
| Feature | Proline-Containing Peptides | Piperazine-2-Carboxylic Acid-Containing Peptides (based on analogues) |
| Ring Structure | Five-membered pyrrolidine ring | Six-membered piperazine ring |
| Predominant Ring Pucker | Envelope and Twist conformations | Chair conformation[1] |
| Favored Secondary Structures | Polyproline II (PPII) helices, β-turns (Type I, II)[5][6][8] | γ-turns, Type II β-turns[7] |
| Cis/Trans Isomerization Barrier | Relatively high barrier for the X-Pro bond | Potentially altered barrier due to ring size and electronics |
Experimental Techniques for Conformational Elucidation
A multi-faceted approach combining NMR spectroscopy, CD spectroscopy, and computational modeling is essential for a comprehensive conformational analysis of Piz-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key NMR parameters provide crucial distance and dihedral angle restraints.
-
³J(HN,Hα) Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton (HN) and the alpha-proton (Hα) is related to the backbone dihedral angle φ through the Karplus equation. For β-turn structures, specific ranges of ³J(HN,Hα) values are expected for the i+1 and i+2 residues. For instance, in a type II β-turn, the i+1 residue typically shows a small coupling constant (~5-6 Hz), while the i+2 residue exhibits a larger value (~8-9 Hz).
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (< 5 Å). The intensity of an NOE correlation in a 2D NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the two protons. Specific sequential and medium-range NOEs are characteristic of defined secondary structures. For example, a strong dαN(i, i+1) NOE is indicative of an extended conformation, while a dNN(i, i+1) NOE is characteristic of a turn or helical structure.
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure Content
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV CD spectrum (190-250 nm) of a peptide is sensitive to its secondary structure content.
-
α-Helices exhibit characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-Sheets typically show a negative band around 215-220 nm and a positive band around 195-200 nm.
-
β-Turns have more varied CD spectra, but often display a negative band around 205 nm and a positive band around 220-230 nm for type I and a weak positive band around 220-230 nm and a strong negative band around 205 nm for type II turns[8][9].
-
Polyproline II (PPII) helices , common in proline-rich sequences, are characterized by a strong negative band around 206 nm and a weak positive band around 228 nm[5][6].
By comparing the CD spectrum of a Piz-containing peptide to that of a proline-containing analogue, one can gain insights into the overall impact of the substitution on the secondary structure.
Computational Modeling: Exploring the Conformational Landscape
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide a theoretical framework to complement experimental data.
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space available to a peptide in a simulated physiological environment. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the transitions between them.
-
Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations and to predict NMR parameters like coupling constants. A computational study comparing Ac-Pip-NHMe and Ac-Pro-NHMe using DFT revealed that the piperidine ring prefers a chair conformation, and the relative stability of different backbone conformations is influenced by the solvent[1].
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Piperazine-2-Carboxylic Acid-Containing Peptide
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating a protected piperazine-2-carboxylic acid derivative using Fmoc/tBu chemistry[10][11][12][13].
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Protected piperazine-2-carboxylic acid derivative (e.g., with Boc and Fmoc protecting groups on the two nitrogens)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin, followed by DIPEA (6 equivalents).
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the sequence, including the protected piperazine-2-carboxylic acid derivative.
-
Final Fmoc Deprotection: After the final coupling step, remove the Fmoc group from the N-terminus.
-
Cleavage and Global Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
NMR Spectroscopy Protocol for Conformational Analysis
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
Add a small amount of a reference standard (e.g., DSS or TMSP) for chemical shift calibration.
Data Acquisition:
-
Acquire a 1D ¹H spectrum to check for sample purity and concentration.
-
Acquire 2D homonuclear spectra:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. Use a mixing time of 60-80 ms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain distance restraints. Acquire a series of spectra with different mixing times (e.g., 100, 200, 300 ms) to build up NOE curves for quantitative analysis. ROESY is preferred for medium-sized peptides where the NOE can be close to zero[14].
-
-
Acquire heteronuclear spectra (if ¹⁵N or ¹³C labeling is available) for resonance assignment and measurement of heteronuclear coupling constants.
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Measure ³J(HN,Hα) coupling constants from the 1D ¹H spectrum or a high-resolution 2D spectrum.
-
Integrate the cross-peak volumes in the NOESY/ROESY spectra and convert them into upper distance restraints using the isolated spin-pair approximation or a full relaxation matrix approach[15][16].
-
Use the dihedral angle and distance restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
Caption: NMR-based Peptide Structure Determination Workflow.
Circular Dichroism (CD) Spectroscopy Protocol
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.0)[14].
-
Accurately determine the peptide concentration using a quantitative amino acid analysis or by UV absorbance if the peptide contains aromatic residues.
-
Prepare a series of dilutions to find the optimal concentration (typically 0.1-0.2 mg/mL).
Data Acquisition:
-
Record a baseline spectrum of the buffer in the same cuvette.
-
Record the CD spectrum of the peptide sample from 260 nm to 190 nm.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Deconvolute the spectrum using algorithms like CONTINLL or SELCON3 to estimate the percentage of different secondary structure elements[3][11][17][18].
Caption: CD Spectroscopy Workflow for Secondary Structure Analysis.
Computational Modeling Protocol using GROMACS
This protocol provides a basic workflow for running an MD simulation of a peptide using the GROMACS software package[1][2][5][8][19].
System Preparation:
-
Generate Topology: Use pdb2gmx to generate a topology file for the peptide based on a chosen force field (e.g., AMBER, CHARMM).
-
Define Simulation Box: Use editconf to define the dimensions of the simulation box around the peptide.
-
Solvation: Use solvate to fill the simulation box with water molecules.
-
Add Ions: Use genion to add ions to neutralize the system and achieve a desired salt concentration.
Simulation:
-
Energy Minimization: Perform energy minimization using grompp and mdrun to relax the system and remove steric clashes.
-
Equilibration (NVT and NPT):
-
Run a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.
-
Run another short simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density of the system.
-
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100-500 ns).
Analysis:
-
Trajectory Analysis: Use GROMACS analysis tools (e.g., gmx trjconv, gmx rms, gmx gyrate) to analyze the trajectory for conformational stability, RMSD, and radius of gyration.
-
Clustering: Use gmx cluster to group similar conformations and identify the most representative structures.
-
Dihedral Angle Analysis: Use gmx angle to analyze the backbone dihedral angles (φ, ψ) over time.
Caption: Molecular Dynamics (MD) Simulation Workflow using GROMACS.
Conclusion
The incorporation of piperazine-2-carboxylic acid into peptides presents a promising avenue for the design of novel peptidomimetics with tailored conformational properties. By leveraging a combination of high-resolution NMR spectroscopy, sensitive CD spectroscopy, and powerful computational modeling, researchers can gain a comprehensive understanding of the structural impact of this unique amino acid analogue. This guide provides a framework for the comparative analysis of Piz-containing peptides and the necessary experimental and computational protocols to facilitate their development as next-generation therapeutics. The distinct conformational preferences induced by the piperazine ring offer exciting opportunities to create peptides with enhanced stability, bioactivity, and therapeutic potential.
References
- Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954.
- Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of molecular structure. Theochem, 806(1-3), 195–203.
- Kaiser, G. E., & Keiderling, T. A. (2006). Circular Dichroism Spectrum of Peptides in the Poly(Pro)II Conformation. Journal of the American Chemical Society, 128(49), 15574–15575.
- Kang, Y. K. (1999). Conformational study of Ac-Xaa-Pro-NHMe dipeptides: proline puckering and trans/cis imide bond. Journal of peptide research, 53(1), 30–40.
- Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of β turns in peptides and proteins. Biochemistry, 17(23), 4951-4954.
- Kang, Y. K., & Park, H. S. (2018). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry, 42(24), 19766-19777.
- Kang, Y. K. (2004). Conformational preferences of non-prolyl and prolyl residues. Journal of molecular structure. Theochem, 677(1-3), 183–192.
- JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments, (57), e3349.
- Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic effects on polyproline conformation. Protein science : a publication of the Protein Society, 14(1), 129–135.
- Gibbons, W. A., Crepaux, F., & Momany, F. A. (1971). Circular dichroism spectra of proline-containing peptides. Biochemistry, 10(12), 2379-2387.
- Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sreerama, N., & Woody, R. W. (2000). A comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. Protein science : a publication of the Protein Society, 9(6), 1147–1152.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry, 31(6), 1647–1651.
- Coin, I., Dölling, R., Krause, E., Bienert, M., Beyermann, M., & Sferdean, C. D. (2006). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Al-Ghamdi, K. A., El-Faham, A., & Abdel-Megeed, R. M. (2021). Conformational preferences of Ac-Pro-azaXaa-NHMe (Xaa = Asn, Asp, Ala) and the effect of intramolecular hydrogen bonds on their stability in gas phase and solution. Journal of molecular modeling, 27(12), 368.
- Wang, S., Krummenacher, K., Landrum, G. A., & Riniker, S. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry.
- Barbato, G., Bazzo, R., Birlirakis, N., & De Francesco, R. (2001). Measurement of homonuclear three-bond J(H(N)Halpha) coupling constants in unlabeled peptides complexed with labeled proteins: application to a decapeptide inhibitor bound to the proteinase domain of the NS3 protein of hepatitis C virus (HCV). Journal of biomolecular NMR, 20(1), 23–29.
- Wang, S., Krummenacher, K., Landrum, G. A., & Riniker, S. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. ETH Research Collection.
- Nowick, J. S. (2020).
- BenchChem. (2025).
- Duke University. The Duke NMR Center Coupling constants.
- MtoZ Biolabs. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?.
- Wang, S., Krummenacher, K., Landrum, G. A., & Riniker, S. (2022). Summary of the 24 Peptides Used in This Study with the Corresponding...
- Grdadolnik, J., & Mlinarič-Raščan, R. (2006). Determination of ψ Torsion Angle Restraints from 3 J (C α ,C α ) and 3 J (C α ,H N ) Coupling Constants in Proteins.
- Post, C. B., & Huber, T. (2004). Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin. Biophysical journal, 87(1), 474–484.
- Vogeli, B., Ying, J., Grishaev, A., & Bax, A. (2007). Values of individual h3 J NC coupling constants and 13 C secondary...
- Pérez-Peralta, N., Pérez-Hernández, N., & Cuevas, G. (2021). Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation.
- Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of organic chemistry, 74(21), 8433–8436.
- PubChem. 2,5-Piperazinedione.
Sources
- 1. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational study of Ac-Xaa-Pro-NHMe dipeptides: proline puckering and trans/cis imide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Conformational preferences of non-prolyl and prolyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin: A structural model for studies of peptide-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research-collection.ethz.ch [research-collection.ethz.ch]
- 19. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
Validation of peptide structure containing 4-Fmoc-Piperazine-2-(R)-carboxylic acid
The incorporation of non-canonical amino acids, such as 4-Fmoc-Piperazine-2-(R)-carboxylic acid, into peptide structures offers exciting possibilities for modulating their pharmacological properties.[1][2] The rigid piperazine ring can impart conformational constraints, leading to enhanced proteolytic stability and improved receptor binding affinity.[1] However, the unique structural features of these constrained peptides also present distinct challenges during synthesis and validation. This guide provides a comprehensive comparison of analytical techniques and detailed protocols to ensure the structural integrity of your synthesized peptide.
The Challenge of Non-Canonical Peptide Validation
Standard solid-phase peptide synthesis (SPPS) protocols, while robust, can be complicated by the introduction of bulky and structurally complex building blocks.[3] The piperazine moiety in this compound can influence coupling efficiency and may be susceptible to side reactions.[3][4] Therefore, a multi-faceted analytical approach is crucial to confirm not only the primary sequence but also the purity and stereochemical integrity of the final peptide.
A Multi-Pronged Approach to Validation
A thorough validation strategy for peptides containing this compound relies on a combination of chromatographic, mass spectrometric, and spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the synthesized molecule.
Workflow for Comprehensive Peptide Validation
Caption: Overall workflow for the synthesis and validation of peptides containing this compound.
Comparative Analysis of Key Validation Techniques
| Analytical Technique | Primary Purpose | Strengths | Limitations | Relevance to Piperazine-Containing Peptides |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and quantification. | High resolution, reproducible, and widely available. | Limited structural information. | Essential for determining the purity of the final peptide product and identifying synthesis-related impurities.[5] |
| Mass Spectrometry (MS) | Molecular weight determination and sequence verification. | High sensitivity and accuracy, provides definitive confirmation of identity.[6][7] | Can be challenging to fragment constrained peptides. | Crucial for confirming the correct incorporation of the piperazine moiety and the overall peptide mass.[8][9] |
| Chiral HPLC | Assessment of stereochemical integrity. | Directly separates enantiomers, providing unambiguous confirmation of chirality.[10][11] | Requires specific chiral stationary phases and method development. | Critical for verifying that the (R)-configuration of the piperazine carboxylic acid is maintained throughout synthesis and purification.[12][13] |
| 2D NMR Spectroscopy | Conformational analysis and detailed structural elucidation. | Provides atomic-level structural information, including side-chain conformations and peptide backbone folding.[14][15][16] | Requires higher sample concentrations and specialized expertise for data interpretation. | Highly valuable for understanding the conformational constraints imposed by the piperazine ring, which influences biological activity.[17][18] |
Experimental Protocols
Protocol 1: Purity Assessment by Analytical RP-HPLC
This protocol outlines the standard procedure for determining the purity of the synthesized peptide.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the main peptide peak relative to any impurity peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry
This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the peptide.
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis to approximately 10-20 µM with the initial mobile phase conditions.
-
Instrumentation:
-
Ion Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
Data Analysis: Deconvolute the resulting multi-charged ion series to determine the experimental molecular weight and compare it to the theoretical molecular weight of the peptide.
Protocol 3: Stereochemical Integrity by Chiral HPLC
This is a crucial step to validate the chirality of the this compound residue.
-
Peptide Hydrolysis:
-
Hydrolyze a small amount of the purified peptide in 6N HCl at 110°C for 24 hours.
-
Dry the hydrolysate under vacuum.
-
-
Derivatization (if necessary): Some chiral columns may require derivatization of the amino acids to achieve separation. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (CSP), such as a cyclodextrin-based or Pirkle-type column.
-
Mobile Phase: The mobile phase will be highly dependent on the chosen CSP and may include mixtures of hexane/ethanol or aqueous buffers.
-
Detection: UV detection at a wavelength appropriate for the derivatized or underivatized amino acid.
-
-
Data Analysis: Compare the retention time of the piperazine-2-carboxylic acid peak from the peptide hydrolysate to that of a racemic standard and the pure (R)-enantiomer standard to confirm the stereochemical integrity.
Diagram of the Chiral Validation Process
Caption: Step-by-step workflow for the validation of stereochemical integrity using chiral HPLC.
Conclusion
The successful synthesis and validation of peptides containing this compound require a meticulous and multi-faceted analytical approach. By combining the strengths of RP-HPLC for purity assessment, mass spectrometry for identity confirmation, and chiral HPLC for stereochemical validation, researchers can have high confidence in the structural integrity of their non-canonical peptides. For an even deeper understanding of the conformational implications of the piperazine constraint, 2D NMR spectroscopy serves as a powerful, albeit more resource-intensive, tool. Adherence to these rigorous validation protocols is paramount for ensuring the quality and reproducibility of research and development in the exciting field of peptide therapeutics.
References
- Vertex AI Search. (n.d.). Identification of non-canonical peptides with moPepGen - PMC - PubMed Central.
- ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
- PubMed. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
- ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- MDPI. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs.
- Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. (2026). In Google Books.
- Benchchem. (n.d.). Application Note and Protocols: Coupling Efficiency of Fmoc-Bip(4,4')-OH in Automated Peptide Synthesizers.
- ResearchGate. (n.d.). Identification of non-canonical peptides with moPepGen.
- Journal of the American Chemical Society. (n.d.). Peptide conformations. 42. Conformation of side chains in peptides using heteronuclear coupling constants obtained by two-dimensional NMR spectroscopy.
- ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- PNAS. (n.d.). Subpicosecond conformational dynamics of small peptides probed by two-dimensional vibrational spectroscopy.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- PubMed Central. (2024). High-quality peptide evidence for annotating non-canonical open reading frames as human proteins.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
- TUE Research portal. (n.d.). The use of mass spectrometry in peptide chemistry.
- Journal of the American Chemical Society. (n.d.). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability.
- An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. (n.d.). In Google Books.
- Chem-Impex. (n.d.). 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Google.
- PubMed. (2011). effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
- PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinocessive Properties.
- ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
- UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- PubMed. (n.d.). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
- PubMed. (n.d.). Mass spectrometry of peptides and proteins.
- DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
- PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review.
- LCGC International. (2016). Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
- PubMed. (n.d.). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Santa Cruz Biotechnology. (n.d.). N-4-Boc-N-1-Fmoc-2-piperazine carboxylic acid, CAS 183742-23-6.
- Sigma-Aldrich. (n.d.). (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid.
- PMC - NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- ResearchGate. (n.d.). Predicting the Success of Fmoc-Based Peptide Synthesis.
Sources
- 1. scilit.com [scilit.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsra.net [ijsra.net]
- 6. jchemrev.com [jchemrev.com]
- 7. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.tue.nl [research.tue.nl]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pnas.org [pnas.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Assessing the Impact of Piperazine on Peptide Bioavailability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oral delivery of peptide therapeutics presents a significant challenge in drug development due to their inherent instability and poor permeability across the gastrointestinal tract.[1][2][3] This guide provides an in-depth analysis of piperazine and its derivatives as a promising strategy to enhance the oral bioavailability of peptides. We will explore the underlying mechanisms, compare its efficacy with other technologies, and provide detailed experimental protocols for evaluation.
The Challenge of Oral Peptide Delivery
Peptides, despite their high potency and specificity, are often limited to parenteral administration.[1][4] This is primarily due to two major hurdles in the gastrointestinal tract:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the stomach and small intestine.
-
Poor Permeability: Their size, charge, and hydrophilic nature hinder their ability to cross the intestinal epithelium and enter systemic circulation.[3]
Various strategies are being explored to overcome these challenges, including the use of permeation enhancers, enzyme inhibitors, and advanced formulation technologies.[2][3]
Piperazine: A Privileged Scaffold for Enhancing Bioavailability
Piperazine, a six-membered ring containing two nitrogen atoms, has emerged as a "privileged scaffold" in drug design due to its favorable physicochemical properties.[5][6] When incorporated into peptide structures or used as permeation enhancers, piperazine derivatives have demonstrated the potential to significantly improve oral bioavailability.[7][8][9][10]
The beneficial effects of piperazine on peptide bioavailability are attributed to several mechanisms:
-
Paracellular Transport Enhancement: Piperazine derivatives can transiently open the tight junctions between intestinal epithelial cells, allowing peptides to pass through the paracellular space.[11][12] This is often evidenced by a decrease in transepithelial electrical resistance (TEER) in cell-based assays.[11][12]
-
Inhibition of Efflux Pumps: Some piperazine-containing compounds may inhibit the activity of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of intestinal cells and back into the lumen.[13][14]
-
Increased Lipophilicity: Incorporating a piperazine moiety can increase the lipophilicity of a peptide, which may facilitate its passive diffusion across the cell membrane (transcellular transport).[15]
-
pH-Dependent Permeation: The pH of the local microenvironment in the intestine can influence the efficacy of piperazine derivatives as permeation enhancers.[16] Studies have shown that piperazine treatments with a pH between 9.2 and 9.6 can lead to non-cytotoxic and effective permeation enhancement.[16]
Caption: Mechanisms of Piperazine-Enhanced Peptide Absorption.
Comparative Analysis with Other Bioavailability Enhancement Technologies
While piperazine-based strategies show significant promise, it is crucial to compare them with other established and emerging technologies for oral peptide delivery.
| Technology | Mechanism of Action | Advantages | Disadvantages |
| Piperazine Derivatives | Paracellular transport enhancement, efflux pump inhibition, increased lipophilicity.[11][12][13][14][15] | Can be tailored for specific peptides, potential for high permeation enhancement with low toxicity.[17] | Efficacy can be pH-dependent, potential for off-target effects.[11][16] |
| Permeation Enhancers (e.g., SNAC, C10) | Transiently open tight junctions.[7] | Clinically validated for some peptides. | Can cause cytotoxicity and damage to the intestinal membrane.[7] |
| Enzyme Inhibitors | Protect peptides from enzymatic degradation. | Can significantly increase the amount of intact peptide reaching the absorption site. | Potential for drug-drug interactions, may disrupt normal digestive processes. |
| Nanoparticles (e.g., Liposomes, Polymeric NPs) | Encapsulate and protect peptides, facilitate transport across the epithelium.[3] | Can be designed for targeted delivery, potential for controlled release. | Complex manufacturing processes, potential for immunogenicity. |
| Peptidomimetics | Modify the peptide backbone to resist enzymatic degradation and improve permeability.[8][9][10] | Can lead to orally active compounds with retained biological activity.[8][9][10] | Requires significant medicinal chemistry effort, may alter peptide conformation and activity. |
Experimental Protocols for Assessing Bioavailability
A thorough evaluation of piperazine's impact on peptide bioavailability requires a combination of in vitro and in vivo studies.
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting human drug absorption.[18][19][20] These cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[18]
Objective: To determine the apparent permeability coefficient (Papp) of a peptide in the presence and absence of a piperazine derivative.
Step-by-Step Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate for 18-22 days to allow for differentiation and monolayer formation.[19]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer before the experiment.[20]
-
Experimental Setup:
-
Add the test peptide solution (with and without the piperazine derivative) to the apical (donor) side of the transwell.
-
Add fresh buffer to the basolateral (receiver) side.
-
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at 37°C.[20]
-
Sampling: At predetermined time points, collect samples from the basolateral compartment and analyze the peptide concentration using a suitable analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of peptide appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the peptide in the donor compartment.
-
Caption: Caco-2 Permeability Assay Workflow.
In vivo studies are essential to confirm the findings from in vitro assays and to understand the overall pharmacokinetic profile of the peptide.[21][22]
Objective: To determine the oral bioavailability of a peptide formulated with a piperazine derivative in an animal model (e.g., rats).
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Oral Group: Administer the peptide formulation containing the piperazine derivative to one group of animals via oral gavage.
-
Intravenous (IV) Group: Administer the peptide solution intravenously to another group of animals to determine the 100% bioavailability reference.
-
-
Blood Sampling: Collect blood samples at predetermined time points after dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the peptide concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both oral and IV administration.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Calculate the absolute oral bioavailability (F%) using the following formula:
F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Conclusion and Future Perspectives
Piperazine and its derivatives represent a versatile and potent platform for enhancing the oral bioavailability of peptide drugs. Their multifaceted mechanisms of action, including the modulation of paracellular permeability and inhibition of efflux pumps, offer significant advantages over single-mechanism approaches. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the impact of piperazine-based strategies on their peptide candidates.
Future research should focus on the development of novel piperazine derivatives with improved efficacy and safety profiles. A deeper understanding of the structure-activity relationships governing their permeation-enhancing effects will enable the rational design of next-generation oral peptide delivery systems.[17] Furthermore, exploring the synergistic effects of piperazine-based technologies with other bioavailability enhancement strategies, such as enzyme inhibitors and nanocarriers, could lead to even greater improvements in the oral delivery of peptide therapeutics.
References
- Stuettgen, V., & Brayden, D. J. (2020). Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. AAPS Journal, 22(2), 33. [Link]
- (2020). Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae.
- Whitehead, K. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Pharmaceutical Research, 33(6), 1434-1443. [Link]
- (n.d.). A library of 13 piperazine compounds were studied for intestinal...
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]
- Whitehead, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(7), 1446-1455. [Link]
- An, S. S., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(10), 1277-1282. [Link]
- Zolotarev, Y. A., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. International Journal of Molecular Sciences, 24(17), 13534. [Link]
- Khan, I. U., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
- Zolotarev, Y. A., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides.
- Zolotarev, Y. A., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. [Link]
- Zolotarev, Y. A., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides.
- (n.d.). Improving Caco-2 cell permeability assay using phospholipid covered silica beads. Uppsala University. [Link]
- Sharma, R., et al. (2017). An evolving role of piperazine moieties in drug design and discovery. Expert Opinion on Drug Discovery, 12(10), 1017-1033. [Link]
- (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]
- (n.d.). Piperine: A possible permeation enhancer for oral protein delivery.
- BioPerine®. (n.d.). Mechanisms of Action. [Link]
- Griessinger, J. A., et al. (2015). Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. European Journal of Pharmaceutics and Biopharmaceutics, 97(Pt A), 11-18. [Link]
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
- (2017). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Liu, Y., et al. (2014).
- (n.d.). Correlation of in vitro flux and in vivo bioavailability values of peptides in the presence of Labrasol.
- Granado-Lorencio, F., & Olmedilla-Alonso, B. (2017). Overview of In vivo and In vitro Methods for Assessing Bioavailability of Bioactive Food Compounds. Current Drug Metabolism, 18(1), 13-24. [Link]
- Zolotarev, Y. A., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. PubMed Central. [Link]
- (n.d.). The medicinal chemistry of piperazines: A review. Scilit. [Link]
- Bocsik, A., et al. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 14(11), 2497. [Link]
- PRISYS Biotech. (2023, August 3). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. [Link]
- (2011). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
- Li, J., et al. (2017). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 61(12), e01252-17. [Link]
- (2021). Oral peptide delivery: Prioritizing the leading technologies.
- (n.d.). The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs. MDPI. [Link]
- (2023, March 1). An Update on Oral Administration of Peptides to Achieve Systemic Delivery. Drug Development and Delivery. [Link]
- Sharma, S., et al. (2022). Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles. Journal of Pharmaceutical Sciences, 111(1), 22-38. [Link]
- Brake, K., et al. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. Pharmaceutica Analytica Acta, 8, 1-11. [Link]
- Khajuria, A., et al. (2003). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology, 41(3), 229-232. [Link]
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6296. [Link]
Sources
- 1. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides [mdpi.com]
- 2. The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs [mdpi.com]
- 3. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Action - BioPerine® [bioperine.com]
- 14. mdpi.com [mdpi.com]
- 15. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. enamine.net [enamine.net]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Characterization of Impurities in 4-Fmoc-Piperazine-2-(R)-carboxylic acid Synthesis
Introduction: The Critical Role of Purity in Advanced Synthesis
4-Fmoc-Piperazine-2-(R)-carboxylic acid is a cornerstone building block in modern medicinal chemistry and peptide synthesis.[1] Its constrained cyclic structure is frequently incorporated into novel therapeutic agents to enhance properties like metabolic stability, cell permeability, and target affinity.[1] However, as with any high-value synthetic intermediate, the efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the purity of its starting materials.
The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at levels of 0.10% or higher.[2] This stringent requirement necessitates a robust, multi-faceted analytical strategy. Simply achieving a high purity value on a single chromatogram is insufficient; a deep understanding of the impurity profile—what the impurities are, how they are formed, and how to control them—is paramount for regulatory approval and patient safety.[3][4]
This guide provides an in-depth comparison of essential analytical techniques for characterizing impurities arising from the synthesis of this compound. We will explore the causality behind experimental choices, present comparative data, and offer validated protocols to equip researchers and drug development professionals with a comprehensive framework for impurity profiling.
Genesis of Impurities: A Mechanistic Perspective
The most common route to this compound involves the reaction of (R)-piperazine-2-carboxylic acid with an N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[5] While seemingly straightforward, this process can give rise to several potential impurities. Understanding the reaction mechanism is key to anticipating these side products.
Common Synthetic Pathway and Side Reactions
The primary reaction involves the nucleophilic attack of the more basic secondary amine at the 4-position of the piperazine ring onto the Fmoc-OSu reagent. However, side reactions can lead to a variety of process-related impurities.
Caption: Synthetic pathway and potential impurity formation.
In addition to these process-related impurities, the presence of the (S)-enantiomer (Impurity D) in the starting material will carry through to the final product, representing a critical stereoisomeric impurity.
A Comparative Guide to Analytical Characterization Techniques
No single analytical technique can provide a complete picture of an impurity profile.[6] An orthogonal approach, using multiple techniques with different separation and detection principles, is the industry standard for building a trustworthy and comprehensive data package.[7]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity assessment and quantification in pharmaceutical analysis.[3][8] Its high resolving power allows for the separation of the main compound from closely related impurities.
-
Expertise & Causality: We choose reversed-phase HPLC because the Fmoc group imparts significant hydrophobicity, allowing for excellent retention and separation on a C18 column.[5] UV detection is effective due to the strong chromophore of the Fmoc group itself. This avoids the need for derivatization, which would be necessary for the piperazine core alone.[9][10]
-
Trustworthiness: A well-validated HPLC method with sharp, symmetrical peaks provides reliable quantification. By running a gradient, we can ensure that both more polar impurities (like the starting material) and more non-polar impurities (like the di-Fmoc species) are eluted and detected.
Table 1: Hypothetical HPLC-UV Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Plausible Identity |
| 1 | 4.2 | 0.08% | Impurity A: (R)-Piperazine-2-carboxylic acid |
| 2 | 15.6 | 99.75% | This compound |
| 3 | 18.9 | 0.06% | Impurity C: DBF Adduct |
| 4 | 22.1 | 0.11% | Impurity B: 1,4-bis(Fmoc)-Piperazine... |
-
System: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (for Fmoc group).
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.
Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV quantifies impurities, LC-MS identifies them.[2] By coupling the separator to a mass spectrometer, we can obtain the molecular weight of each eluting peak, providing crucial data for structural elucidation.[7][11]
-
Expertise & Causality: Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules like our target compound and its impurities. We run it in both positive and negative ion modes to maximize the chances of detecting all species. The mass data allows us to tentatively assign identities to the peaks observed in the HPLC-UV chromatogram.
-
Trustworthiness: The high specificity of MS detection confirms that a peak at a specific retention time corresponds to a compound of a specific mass, dramatically increasing confidence in impurity identification.[7]
Table 2: Hypothetical LC-MS Peak Identification
| RT (min) | Plausible Identity | Expected [M+H]⁺ | Observed m/z |
| 4.2 | Impurity A | 145.09 | 145.1 |
| 15.6 | Main Product | 367.16 | 367.2 |
| 18.9 | Impurity C | 531.25 | 531.3 |
| 22.1 | Impurity B | 589.21 | 589.2 |
-
LC System: Use the same LC conditions as the HPLC-UV method to ensure correlation.
-
MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.
-
Ionization Mode: ESI Positive and Negative.
-
Scan Range: 100 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Gas Flow/Temp: Optimize based on instrument manufacturer recommendations (e.g., Nitrogen, 350°C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for the structural elucidation of unknown compounds.[8] While LC-MS provides a molecular weight, NMR reveals the precise atomic connectivity, stereochemistry, and constitution of a molecule.[12][13]
-
Expertise & Causality: For an impurity exceeding the 0.1% identification threshold (like Impurity B in our example), isolation via preparative HPLC is performed first.[2] A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are then conducted. For example, in the ¹H NMR of Impurity B, we would expect to see two distinct sets of signals corresponding to the two different Fmoc groups, confirming the bis-Fmoc structure, a level of detail impossible to achieve with MS alone.
-
Trustworthiness: NMR provides unequivocal structural proof, making it the gold standard for characterizing reference standards and resolving structural ambiguities.[14] It is a non-destructive technique, preserving the isolated sample for further analysis if needed.[13]
-
Isolation: Isolate ~5-10 mg of the target impurity using preparative HPLC with a volatile mobile phase (e.g., using ammonium acetate instead of TFA). Lyophilize to remove the solvent.
-
Sample Prep: Dissolve the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and relevant 2D spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Chiral Chromatography
The synthesis specifies the (R)-enantiomer. It is a regulatory and safety imperative to confirm the enantiomeric purity and quantify the level of the unwanted (S)-enantiomer.
-
Expertise & Causality: Standard reversed-phase columns cannot separate enantiomers. A specialized chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak) are often effective for Fmoc-protected amino acids.[9] The choice of mobile phase (often a mix of alkanes and alcohols) is critical for achieving separation.
-
Trustworthiness: This method provides direct, quantitative evidence of stereochemical purity, a critical quality attribute that cannot be assessed by standard LC-MS or NMR of the bulk material.
Table 3: Hypothetical Chiral HPLC Analysis
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 9.8 | 99.89% | This compound |
| 2 | 11.5 | 0.11% | Impurity D: 4-Fmoc-Piperazine-2-(S)-carboxylic acid |
-
System: HPLC with UV detector.
-
Column: Chiralpak IC (or equivalent polysaccharide-based chiral column), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A mixture of Hexane, Ethanol, and a modifier like TFA (e.g., 80:20:0.1 v/v/v). Note: This must be empirically optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 265 nm.
Integrated Workflow for Impurity Identification and Characterization
A logical, phased approach ensures both efficiency and thoroughness. The workflow begins with broad screening and funnels down to intensive characterization for significant, unknown impurities.
Caption: A systematic workflow for impurity characterization.
Conclusion
The characterization of impurities in a key synthetic intermediate like this compound is a complex but manageable challenge. It requires more than just running samples; it demands a scientifically-grounded strategy. By integrating the quantitative power of HPLC, the identification capabilities of LC-MS, the definitive structural insight of NMR, and the stereochemical specificity of chiral chromatography, a complete and trustworthy impurity profile can be constructed. This orthogonal approach not only satisfies regulatory requirements but also provides a deeper understanding of the chemical process, enabling the development of safer and more effective medicines.
References
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling.
- Sarotti, A. M., & Gil, R. R. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
- Lab-Training. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
- Danish Medicines Agency. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
- Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science.
- Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed.
- Singh, L., et al. (2013). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
- Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Wasiak, W., & Rykowska, I. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
- ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Agilent Technologies. (2017). Pharmaceutical Impurity Analysis Overview.
- Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- ResearchGate. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Emery Pharma. Impurity Analysis.
- MASONACO. Free amino acids (LC-MS/MS).
- Kumar, K. S., & Wu, H. (2018). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
- G. di Fabio, et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate.
- ResearchGate. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization.
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
- PMC - NIH. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
- ResearchGate. (2021). Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl).
- UCI Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- SciELO México. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. azooptics.com [azooptics.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. emerypharma.com [emerypharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. toref-standards.com [toref-standards.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to Piperazine Derivatives in Enzyme Inhibition Assays
The piperazine scaffold, a six-membered heterocycle with two nitrogen atoms at opposing positions, stands as a cornerstone in the realm of medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the capacity for substitution at the 1 and 4 positions, provides a versatile framework for the design of potent and selective enzyme inhibitors.[1] This guide offers a comparative analysis of various piperazine derivatives, detailing their inhibitory activities against key enzyme classes and providing the technical insights necessary for researchers and drug development professionals to navigate this critical area of study.
The Piperazine Advantage: A Privileged Scaffold in Drug Discovery
The prevalence of the piperazine motif in numerous clinically approved drugs is no coincidence.[3] The two nitrogen atoms within the ring are amenable to a wide range of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][4] This structural versatility enables the creation of derivatives that can precisely interact with the active sites of various enzymes, leading to potent and selective inhibition.[2][4] Understanding the structure-activity relationships (SAR) of these derivatives is paramount for the rational design of next-generation therapeutics.[4]
Comparative Analysis of Piperazine Derivatives as Enzyme Inhibitors
This section provides a comparative overview of piperazine derivatives targeting three major classes of enzymes: cholinesterases, carbonic anhydrases, and kinases. The inhibitory potencies, typically expressed as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), are summarized for direct comparison.
Cholinesterase Inhibitors
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[5] Inhibition of these enzymes is a key therapeutic strategy for managing conditions like Alzheimer's disease and myasthenia gravis.[6][7] Piperazine derivatives have emerged as a promising class of cholinesterase inhibitors.
A study on a series of thiazole-piperazine derivatives revealed potent AChE inhibitory activity.[6] Notably, some compounds exhibited IC50 values significantly lower than the standard drug donepezil, indicating their potential as highly effective therapeutic agents.[6] Another investigation into biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives also identified a potent non-competitive inhibitor of AChE with an IC50 in the sub-micromolar range.[8]
| Derivative Class | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Thiazole-piperazines | AChE | 0.011 - >10 | - | [6] |
| Biphenyl-3-oxo-1,2,4-triazine piperazines | AChE | 0.2 | - | [8] |
| Benzene sulfonamide-piperazine hybrids | AChE | 1.003 | - | [9] |
| Benzene sulfonamide-piperazine hybrids | BChE | 1.008 | - | [9] |
| Various Piperazine Derivatives | AChE | 4.59 - 6.48 | 8.04 - 61.94 | [5] |
| Various Piperazine Derivatives | BChE | 4.85 - 8.35 | 0.24 - 32.14 | [5] |
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[11] Piperazine-containing compounds have been extensively studied as CA inhibitors.
For instance, a series of chiral piperazines carrying a (2-hydroxyethyl) group demonstrated potent inhibition of several human CA (hCA) isoforms, with some compounds exhibiting nanomolar potency, particularly against the tumor-associated hCA IX.[11] Another study focused on sulfamate derivatives incorporating piperazinyl-ureido moieties, which also yielded low nanomolar inhibitors of hCA II, IX, and XII.[12] The design of dual inhibitors targeting both P-glycoprotein (P-gp) and hCA XII with a piperazine scaffold has also been explored as a strategy to overcome multidrug resistance in cancer.[10][13]
| Derivative Class | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Chiral (2-hydroxyethyl)piperazines | hCA I, II, IV, IX | Varies (some in nM range) | - | [11] |
| Sulfamate-piperazinyl-ureido derivatives | hCA II | - | 1.0 - 94.4 | [12] |
| Sulfamate-piperazinyl-ureido derivatives | hCA IX | - | 0.91 - 36.9 | [12] |
| Sulfamate-piperazinyl-ureido derivatives | hCA XII | - | 1.0 - 84.5 | [12] |
| N-substituted piperazines with coumarin | hCA IX, XII | Varies (nM concentrations) | - | [10] |
Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[14][15] The development of kinase inhibitors is therefore a major focus of modern drug discovery. The piperazine ring is a common feature in many kinase inhibitors.[14]
Novel piperazine-chalcone hybrids have been designed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, with IC50 values in the sub-micromolar to low micromolar range.[16] Phenylpiperazine derivatives have also been identified as effective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with some compounds showing nanomolar potency in cell cultures.[15] Furthermore, a series of piperazine amides were developed as novel inhibitors of c-jun N-terminal kinase (JNK).[17]
| Derivative Class | Target Enzyme | IC50 (µM) | Reference | |---|---|---| | Piperazine-chalcone hybrids | VEGFR-2 | 0.57 - 1.48 |[16] | | Phenylpiperazine derivatives | EGFR | Nanomolar range (in cells) |[15] | | Benzofuran-piperazine hybrids | CDK2 | Varies |[18] | | Rhodanine-piperazine hybrids | VEGFR, EGFR, HER2 | Varies |[14] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a detailed protocol for determining the AChE inhibitory activity of piperazine derivatives, based on the widely used Ellman's method.[6][19] This spectrophotometric assay relies on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test piperazine derivatives
-
Donepezil (standard inhibitor)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of various concentrations of the test piperazine derivatives.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of phosphate buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of DTNB solution followed by 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, using non-linear regression analysis.
-
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathway: PI3K/Akt Pathway Inhibition
Many piperazine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[3]
Caption: Inhibition of the PI3K/Akt signaling pathway by a piperazine derivative.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram illustrates the general workflow for conducting an enzyme inhibition assay to determine the IC50 of a compound.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
Piperazine derivatives represent a remarkably versatile and privileged scaffold in the design of potent and selective enzyme inhibitors. Their broad spectrum of activity against diverse enzyme classes, including cholinesterases, carbonic anhydrases, and kinases, underscores their therapeutic potential. A thorough understanding of their structure-activity relationships, coupled with robust and standardized assay methodologies, is crucial for advancing the development of novel piperazine-based drugs. This guide provides a foundational framework for researchers to comparatively evaluate these important compounds and to design future experiments with a clear rationale grounded in established scientific principles.
References
- Gül, M., Diri, E., Topal, M., & Gülçin, İ. (2021). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, 35(11), e22888. [Link]
- Angeli, A., Tanini, D., G., M., Gratteri, P., & Supuran, C. T. (2024). Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold. Molecules, 29(14), 3290. [Link]
- Pinto, B. M., de Melo, E. B., & da Silva, M. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(39), 35849–35860. [Link]
- Kumar, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2605. [Link]
- Angeli, A., Tanini, D., & Supuran, C. T. (2021). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. European Journal of Medicinal Chemistry, 228, 114026. [Link]
- Gao, G. Y., Dai, W. F., & Yang, X. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 65(24), 16456–16472. [Link]
- Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2016). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 14-21. [Link]
- Gao, G. Y., Dai, W. F., & Yang, X. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 65(24), 16456–16472. [Link]
- Nikalje, A. P., & Ghodke, M. S. (2012). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors.
- Angeli, A., Tanini, D., G., M., Gratteri, P., & Supuran, C. T. (2024). Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold. Molecules, 29(14), 3290. [Link]
- Kumar, A., Sharma, S., & Kumar, D. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. Bioorganic Chemistry, 85, 82-96. [Link]
- Eldehna, W. M., Maklad, R. M., Almahli, H., & Elkerdawy, A. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1045-1060. [Link]
- Eldehna, W. M., Al-Rashood, S. T., & Abdel-Aziz, H. A. (2021). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 26(16), 4983. [Link]
- Maresca, A., Temperini, C., & Supuran, C. T. (2011). Investigation of piperazines as human carbonic anhydrase I, II, IV and VII activators. Bioorganic & Medicinal Chemistry Letters, 21(16), 4784-4787. [Link]
- Congiu, C., & Supuran, C. T. (2015). Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties. Bioorganic & Medicinal Chemistry, 23(17), 5632-5639. [Link]
- Pinto, B. M., de Melo, E. B., & da Silva, M. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(39), 35849–35860. [Link]
- Wityak, J., Sun, H., & Siekierka, J. J. (2005). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5482-5485. [Link]
- Al-Ghorbani, M., & Al-Salahi, R. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Journal of Molecular Structure, 1245, 131020. [Link]
- Henderson, J. C., & Lee, J. K. (2017). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Biochemistry, 56(2), 337-347. [Link]
- Wang, Y., Li, Y., & Zhang, Y. (2018). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 8(1), 1-11. [Link]
- El-Sayed, N. N. E., & El-Bendary, E. R. (2021). Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 307-318. [Link]
- K-7174, a novel homopiperazine derivative, overcomes resistance to bortezomib in multiple myeloma cells. (2013). PLoS ONE, 8(4), e62798. [Link]
- Al-Ghorbani, M., & Al-Salahi, R. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Journal of Molecular Structure, 1245, 131020. [Link]
- Dehpour, A. R., & Mehr, S. E. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Daru : Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 31(1), 1-10. [Link]
- A Mini Review on Piperizine Derivatives and their Biological Activity. (2021).
- Fassihi, A., & Sabet, R. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 1-15. [Link]
- Acar, Ç., & Levent, S. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society, 19(4), 2739-2748. [Link]
- Shelkar, P. L., Mali, P. P., Patil, P. N., & Sapkal, S. (2025). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. J MOL STRUCT, 1319, 138698. [Link]
- Kumar, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2605. [Link]
- Çevik, U. A., & Levent, S. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure & Dynamics, 1-14. [Link]
- Hussain, R., Khan, S., & Rahim, F. (2024). Synthesis, In Vitro Enzymatic Inhibition, and Molecular Modeling of Novel Piperazine-Based Bis-Schiff Base Derivatives as Promising Anti-urease Agents. ChemistrySelect, 9(31), e202401138. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Excess (ee) Determination for Piperazine Carboxylic Acids
Introduction: The Criticality of Stereochemical Purity in Piperazine Scaffolds
Piperazine carboxylic acids represent a privileged scaffold in modern drug discovery, forming the core of numerous active pharmaceutical ingredients (APIs). The introduction of a carboxylic acid moiety onto the piperazine ring often creates a stereocenter, leading to the existence of enantiomers. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles. Consequently, the precise determination of enantiomeric excess (ee) is not merely an analytical task but a cornerstone of quality control, regulatory compliance, and patient safety in pharmaceutical development.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of piperazine carboxylic acids. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to help researchers select and implement the most suitable strategy for their specific analytical challenge. The principal methods covered include the "gold standard" of chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and the high-efficiency technique of Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Resolution
Chiral HPLC is often the first-choice method for ee determination due to its high resolving power, robustness, and reproducibility. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1][3]
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
For piperazine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on a silica support) are exceptionally effective.[4][5] Chiral recognition is achieved through a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The rigid, helical structure of the polysaccharide polymer creates chiral grooves and cavities. The analyte's enantiomers fit into these cavities with different degrees of stability, and the enantiomer that forms the more stable transient complex with the CSP is retained longer on the column. The presence of both a hydrogen-bond donor (N-H) and acceptor (C=O, N) in piperazine carboxylic acids makes them ideal candidates for this type of CSP.
Method Development & Experimental Protocol
Developing a robust chiral HPLC method involves screening different CSPs and mobile phases. A typical starting point for piperazine carboxylic acids is an immobilized polysaccharide column, such as a Chiralpak® IC.[4][5]
Experimental Protocol: Chiral HPLC of Piperazin-2-ylmethanol (as a representative analogue)
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).[5] Rationale: The alcohol modifier helps to fine-tune retention and selectivity, while the basic additive (diethylamine) is crucial for obtaining good peak shape for basic compounds like piperazines by minimizing undesirable interactions with residual silanols on the silica support.
-
Column Temperature: 35 °C.[4][5] Rationale: Temperature control is critical for reproducible retention times and selectivity.
-
Detection: UV at 205 nm.[4] Note: Many piperazine derivatives lack a strong chromophore. If sensitivity is an issue, pre-column derivatization with a UV-active agent like NBD-Cl (4-chloro-7-nitrobenzofuran) can be employed.[4][6]
-
Sample Preparation:
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[4]
-
Inject the standard solution and record the chromatogram.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
NMR Spectroscopy: A Powerful Tool for Absolute and Relative Configuration
NMR spectroscopy offers a distinct approach that does not require physical separation. Instead, it relies on converting the enantiomeric pair into a mixture of diastereomers, which are distinguishable in the NMR spectrum.[7] This is achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[3][8]
The Principle: Creating a Diastereomeric Environment
-
Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that covalently bonds to the analyte. For a piperazine carboxylic acid, derivatization can occur at either the carboxylic acid function (e.g., forming an amide with a chiral amine) or the secondary amine of the piperazine ring (e.g., forming an amide with a chiral acid like Mosher's acid).[7][9] The resulting diastereomers will have slightly different chemical environments, leading to separate signals (different chemical shifts) for corresponding protons or carbons. The integration of these distinct signals allows for direct quantification of the enantiomeric ratio.[10]
-
Chiral Solvating Agents (CSAs): A CSA, such as an enantiopure crown ether, forms transient, non-covalent diastereomeric complexes with the analyte.[8][11] This interaction is sufficient to induce small chemical shift differences between the enantiomers in a fast-exchange regime. For piperazines and other amines, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has proven effective as a CSA, where the amine is protonated and associates with the crown ether.[11][12]
Method Development & Experimental Protocol
The key to success with NMR is selecting a CDA or CSA that provides baseline-resolved signals for at least one pair of protons in the resulting diastereomers.
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Objective: To determine the ee of a chiral piperazine carboxylic acid by forming diastereomeric amides with an enantiopure amine.
-
Materials:
-
Racemic and enantiomerically-enriched samples of the piperazine carboxylic acid.
-
Enantiomerically pure (S)-1-phenylethylamine (as the CDA).
-
Deuterated chloroform (CDCl₃).
-
Coupling agent, e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NMR spectrometer (≥400 MHz recommended for better resolution).
-
-
Procedure:
-
In an NMR tube, dissolve ~5 mg of the piperazine carboxylic acid sample in ~0.7 mL of CDCl₃.
-
Add 1.1 equivalents of the coupling agent (EDC).
-
Add 1.0 equivalent of the enantiopure (S)-1-phenylethylamine.
-
Cap the tube and mix gently. Allow the reaction to proceed at room temperature for ~30 minutes. The reaction forms a stable amide bond between the carboxylic acid and the chiral amine.
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers. Protons close to the newly formed stereocenter are often the best candidates.
-
Carefully integrate the area of these two signals (I1 and I2).
-
Calculate the enantiomeric excess: ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
Capillary Electrophoresis (CE): The High-Efficiency Alternative
Capillary Electrophoresis is a powerful separation technique that uses an electric field to separate ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio.[13] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[14][15]
The Principle: Enantioselective Mobility
Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE.[16] These cone-shaped oligosaccharides have a hydrophobic interior and a hydrophilic exterior. Enantiomers can enter the hydrophobic cavity, and subtle differences in the stability of these inclusion complexes lead to different effective mobilities for the two enantiomers. One enantiomer will spend more time complexed with the (often charged) cyclodextrin, altering its overall migration time through the capillary. Sulfated β-cyclodextrins are particularly effective for separating basic compounds like piperazines.[16][17]
Method Development & Experimental Protocol
CE method development involves optimizing the BGE pH, the type and concentration of the chiral selector, and the applied voltage.
Experimental Protocol: Chiral CE of Piperazine Derivatives
-
Instrumentation:
-
Capillary Electrophoresis system with a PDA or UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., ~50 cm total length).
-
-
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 200 mM phosphate buffer at pH 2.8 containing 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).[14][15] Rationale: The low pH ensures the piperazine nitrogen atoms are protonated (cationic), which is necessary for migration in the electric field. The CD acts as the chiral selector.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm.
-
-
Sample Preparation:
-
Dissolve the piperazine carboxylic acid sample in deionized water or the BGE to a concentration of approximately 0.1-0.5 mg/mL.
-
Filter or centrifuge the sample if necessary.
-
-
Analysis:
-
Condition the capillary by flushing sequentially with 0.1 M NaOH, water, and the BGE.
-
Inject the sample and apply the separation voltage.
-
Record the electropherogram. The two enantiomers should appear as distinct peaks with different migration times.
-
Calculate the enantiomeric excess using the corrected peak areas.
-
Comparative Analysis: Selecting the Right Tool for the Job
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for high accuracy, sample throughput, or structural confirmation.[1][3] The table below summarizes the key performance attributes of each method.
| Feature | Chiral HPLC | NMR with Chiral Auxiliaries | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[3] | Formation of diastereomers with distinct NMR signals.[3][7] | Differential interaction with a Chiral Selector in the background electrolyte.[13] |
| Resolution | Excellent; often achieves baseline separation (Rs > 1.5). | Dependent on the choice of auxiliary and magnetic field strength. Can be challenging. | Very high efficiency; can resolve closely related species.[16] |
| Sensitivity (LOD/LOQ) | High, especially with UV-active derivatives. Can detect minor enantiomers down to <0.1%. | Generally lower than chromatographic methods. Not ideal for trace analysis. | Good; comparable to or sometimes better than HPLC, especially with stacking techniques.[16] |
| Analysis Time | ~15-30 minutes per sample.[3] | ~5-15 minutes per sample for acquisition, plus reaction time.[3] | Very fast; typically <20 minutes per sample.[14][15] |
| Sample Preparation | Simple dilution and filtration. Derivatization may be needed for sensitivity.[4] | Requires a chemical reaction to form diastereomers, which must go to completion. | Simple dilution in buffer. Very low sample volume required. |
| Method Development | Can be time-consuming (screening columns and mobile phases).[18] | Requires screening of different CDAs/CSAs to find one that gives good signal separation. | Rapid method development; involves screening selectors and buffer pH.[16] |
| Key Advantage | Robust, highly reproducible, and widely available. Considered the "gold standard" for quantification. | Provides structural information. No physical separation needed. Can be non-destructive (with CSAs). | Extremely high separation efficiency, very low solvent and sample consumption. |
| Key Limitation | Higher solvent consumption. CSPs can be expensive. | Lower sensitivity and precision for ee values >95%. Requires pure, enantiomerically stable auxiliaries. | Less robust than HPLC in some routine QC environments. Sensitivity can be limited by the short path length. |
Conclusion and Recommendation
For researchers and drug development professionals working with piperazine carboxylic acids, all three techniques offer viable pathways for determining enantiomeric excess.
-
Chiral HPLC should be the default method for validation and routine quality control, offering unparalleled robustness and accuracy for quantitative analysis.
-
NMR Spectroscopy is an invaluable tool during process development and for structural confirmation. Its speed makes it well-suited for reaction monitoring, and it is the only technique that can, in some cases, be used to determine absolute configuration without a reference standard.
-
Chiral Capillary Electrophoresis excels in early-stage development and for high-throughput screening where speed and minimal sample consumption are paramount. Its high resolving power makes it a powerful problem-solving tool for challenging separations.[16]
Ultimately, the most effective analytical strategy may involve the complementary use of these techniques: NMR for initial screening and confirmation, followed by the development of a robust, validated Chiral HPLC or CE method for routine quality control and release testing. This orthogonal approach ensures the highest level of confidence in the stereochemical purity of these critical pharmaceutical building blocks.
References
- Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of Forensic Sciences, 50(2), 326-335. [Link]
- Determination of enantiomeric excess. University of Bristol, School of Chemistry. [Link]
- Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector.
- Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development. Electrophoresis, 26(10), 2015-2022. [Link]
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(21), 5626-5632. [Link]
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry, 71(14), 5358-5363. [Link]
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(11), 2823. [Link]
- Do the Terms “%ee” and “%de” Make Sense as Expressions of Stereoisomer Composition or Stereoselectivity?. The Journal of Organic Chemistry, 78(18), 8947-8956. [Link]
- Do the Terms “% ee” and “% de” Make Sense as Expressions of Stereoisomer Composition or Stereoselectivity?.
- NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 963-970. [Link]
- Chiral NMR discrimination of amines: Analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(5), 661-667. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4574. [Link]
- Chiral deriv
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 43(2), 521-524. [Link]
- Capillary Electrophoresis: an Attractive Technique for Chiral Separ
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 18(9), 716-740. [Link]
- Chiral derivatizing agents used in NMR for chiral analysis.
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(3), 1338-1341. [Link]
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
- Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Analytical and Bioanalytical Chemistry, 407(3), 1003-1014. [Link]
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 629. [Link]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
- Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with C2 symmetrical diamines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector | National Institute of Justice [nij.ojp.gov]
- 16. Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Constrained Amino Acids for Peptide Drug Design
For researchers, scientists, and drug development professionals, the ephemeral nature of linear peptides in a biological milieu presents a significant hurdle. Their susceptibility to proteolytic degradation and inherent conformational flexibility often translate to poor pharmacokinetic profiles and reduced target affinity. The strategic incorporation of constrained amino acids offers a powerful toolkit to overcome these limitations, locking peptides into bioactive conformations that enhance stability, potency, and cell permeability. This guide provides an in-depth comparison of prevalent constrained amino acid strategies, supported by experimental data and detailed methodologies, to inform rational peptide drug design.
The Rationale for Constraint: Overcoming the Flexibility Pandemic
Linear peptides exist as a dynamic ensemble of conformations in solution. While this flexibility allows them to adapt to various binding partners, it comes at a significant entropic cost upon binding to a specific target. By pre-organizing the peptide into its bioactive conformation, we reduce this entropic penalty, thereby enhancing binding affinity.[1] Furthermore, many proteases recognize and cleave peptides in their extended conformations; constraining a peptide into a specific secondary structure, such as an α-helix or β-turn, can effectively mask these cleavage sites and significantly improve metabolic stability.[2]
The ideal constrained amino acid strategy will not only stabilize the desired conformation but also improve other drug-like properties, including membrane permeability, a critical factor for targeting intracellular proteins.[3]
A Comparative Analysis of Major Constraining Strategies
The choice of a specific constraining strategy depends on the desired secondary structure, the location of key interacting residues, and the overall physicochemical properties required for the therapeutic application. Here, we compare the most widely employed strategies: macrocyclization (lactam bridges), hydrocarbon stapling, N-alkylation, and α,α-disubstitution.
Macrocyclization: The Power of the Ring
Closing the loop on a peptide through covalent bonds is a well-established method to introduce conformational rigidity. This can be achieved through various chemistries, with lactam bridges being one of the most common.
Mechanism of Constraint: By linking an acidic residue (e.g., Aspartic or Glutamic acid) with a basic residue (e.g., Lysine or Ornithine), a rigidifying amide bond is formed, restricting the peptide's backbone flexibility.[4][5] This strategy is particularly effective for stabilizing β-turns and helical structures.[6]
Performance Comparison:
| Constraint Type | Impact on Proteolytic Stability | Impact on Receptor Binding Affinity | Impact on Cell Permeability | Key Considerations |
| Lactam Bridge | Significantly Increased[4] | Generally Increased[7] | Variable; can improve by reducing polarity and masking H-bond donors[3] | Ring size and position are critical for maintaining bioactivity. Requires orthogonal protecting groups. |
| Hydrocarbon Staple | Significantly Increased[2][8] | Often Increased[8][9] | Generally Increased, especially for α-helices[8][9] | Promotes α-helicity. The hydrophobic nature of the staple can increase non-specific binding. |
| N-Alkylation | Significantly Increased[10] | Variable; can decrease due to altered H-bonding | Generally Increased by reducing H-bond donors[11][12] | Disrupts backbone hydrogen bonding, can alter conformation significantly. |
| α,α-Disubstitution | Increased[2] | Can be Increased by stabilizing helices | Can be Increased | Induces helical conformations (e.g., 3₁₀-helix with Aib).[13] Steric hindrance can make synthesis challenging. |
This table represents a synthesis of findings from multiple studies. Direct comparative data for the same peptide across all constraint types is limited. The actual impact of a given constraint is highly sequence and context-dependent.
A recent study directly compared several (i, i+4) cyclization strategies on a short peptide derived from the hACE2 sequence. The lactam-stapled peptide demonstrated the highest helicity (55%) and showed promising antiviral activity, highlighting the effectiveness of this approach in stabilizing α-helical motifs.[6][14]
Hydrocarbon Stapling: Reinforcing the α-Helix
Peptide stapling involves synthetically "stapling" a peptide's α-helical structure using a hydrocarbon linker. This is typically achieved by replacing two amino acids at the i and i+4 or i and i+7 positions with unnatural, olefin-bearing amino acids, followed by ring-closing metathesis.[8][15]
Mechanism of Constraint: The hydrocarbon staple provides a covalent brace along the non-binding face of the helix, preventing it from unfolding.[9] This not only enhances proteolytic resistance but also significantly improves cell permeability, a major advantage for targeting intracellular protein-protein interactions.[8]
N-Alkylation: Modifying the Backbone
Introducing a methyl group to the amide nitrogen of the peptide backbone (N-methylation) is a subtle yet powerful modification.[10][16]
Mechanism of Constraint: N-alkylation removes a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets. However, it also provides steric hindrance that can restrict conformational freedom and protect against proteolysis.[10] The reduced hydrogen bonding capacity can also lead to improved membrane permeability.[11][12] A comparative study between peptides and peptoids (oligo-N-substituted glycines) demonstrated that the reduction in hydrogen bonding potential in peptoids is a key contributor to their enhanced cell permeability.[11]
α,α-Disubstituted Amino Acids: Inducing Helical Folds
Replacing the α-hydrogen of an amino acid with an alkyl group creates an α,α-disubstituted amino acid. The most common example is aminoisobutyric acid (Aib).
Mechanism of Constraint: The steric bulk at the α-carbon restricts the available Ramachandran space, strongly favoring helical conformations, particularly the 3₁₀-helix.[13][17] This pre-organization can enhance binding to targets that recognize helical motifs.
Experimental Workflows and Protocols
The successful implementation of these constraining strategies requires robust synthetic and analytical methodologies.
Synthesis of Constrained Peptides
The following diagrams and protocols outline the key steps for synthesizing different types of constrained peptides.
Diagram: General Workflow for Constrained Peptide Synthesis
Caption: General workflow for constrained peptide synthesis.
Experimental Protocol: Synthesis of Lactam-Bridged Cyclic Peptides [4][7][18]
-
Linear Peptide Synthesis: Assemble the linear peptide on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). Incorporate amino acids with orthogonal side-chain protecting groups at the positions intended for cyclization (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).
-
Selective Deprotection: After completing the linear sequence, selectively remove the orthogonal protecting groups (e.g., All and Alloc) from the side chains of the amino acids to be cyclized using a palladium catalyst.
-
On-Resin Cyclization: Swell the resin in DMF. Add a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the completion of the reaction using a colorimetric test (e.g., Kaiser test).
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.
Experimental Protocol: Synthesis of Hydrocarbon-Stapled Peptides [8][15]
-
Linear Peptide Synthesis: Synthesize the linear peptide on a solid support using Fmoc-SPPS. Incorporate the unnatural olefin-bearing amino acids (e.g., S5 or R8) at the desired i and i+4 or i+7 positions. Note that coupling of these sterically hindered amino acids may require extended coupling times or double coupling.[8][9]
-
On-Resin Ring-Closing Metathesis (RCM): After assembly of the linear peptide, swell the resin in an appropriate solvent (e.g., DCM or NMP). Add a solution of a ruthenium-based catalyst (e.g., Grubbs' first or second-generation catalyst) and allow the reaction to proceed for 2-4 hours at room temperature.
-
Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification and Characterization: Purify the stapled peptide using RP-HPLC and confirm its identity and purity by mass spectrometry.
Experimental Protocol: Synthesis of Peptides with N-Methylated Amino Acids [10][19][20]
-
Fmoc-N-methyl Amino Acid Incorporation: During standard Fmoc-SPPS, incorporate the desired Fmoc-N-methyl amino acid.
-
Coupling to the N-methylated Residue: The coupling of the subsequent amino acid to the N-methylated residue is sterically hindered and requires optimized conditions.
-
Method A (HATU): Use 4 equivalents of the Fmoc-amino acid, 4 equivalents of HATU, and 8 equivalents of DIEA. Pre-activate for 5 minutes before adding to the resin. Allow the coupling to proceed for at least 1 hour.[19]
-
Method B (PyBroP): Use 2 equivalents of the Fmoc-amino acid and 2 equivalents of PyBroP®. Cool the reaction mixture to 0°C before adding 6 equivalents of DIEA. Mix for 1 minute at 0°C and then for 1 hour at room temperature.[19]
-
-
Monitoring Coupling: Monitor the completion of the coupling reaction using the bromophenol blue test, as the ninhydrin test is not reliable for secondary amines.[19]
-
Continue Synthesis: Continue the SPPS cycle for the remainder of the peptide sequence.
-
Cleavage, Deprotection, and Purification: Follow standard procedures for cleavage, deprotection, and purification.
Performance Evaluation Assays
Once synthesized, the performance of constrained peptides must be rigorously evaluated.
Diagram: Workflow for Performance Evaluation of Constrained Peptides
Caption: Workflow for performance evaluation of constrained peptides.
Experimental Protocol: Proteolytic Stability Assay [21][22]
-
Preparation: Prepare a stock solution of the test peptide (e.g., 1 mg/mL). Thaw human or animal serum/plasma on ice and centrifuge to remove precipitates.
-
Incubation: Pre-warm the serum/plasma to 37°C. Add the test peptide to a final concentration of, for example, 100 µg/mL.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the proteolytic reaction by adding a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA).
-
Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant.
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t₁/₂).
Experimental Protocol: Receptor Binding Affinity Assay (Surface Plasmon Resonance) [23][24]
-
Chip Preparation: Activate the surface of an SPR sensor chip (e.g., a CM5 chip) with a mixture of EDC and NHS.
-
Ligand Immobilization: Covalently immobilize a synthetic peptide corresponding to the receptor's extracellular domain or the purified receptor itself onto the chip surface. Deactivate any remaining active esters with ethanolamine.
-
Analyte Binding: Inject a series of concentrations of the constrained peptide (the analyte) over the sensor chip surface.
-
Data Acquisition: Monitor the change in response units (RU) in real-time to observe the association and dissociation of the peptide from the immobilized ligand.
-
Regeneration: After each analyte injection, regenerate the chip surface by injecting a solution that disrupts the binding (e.g., a low pH buffer or high salt concentration).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Conclusion and Future Outlook
The incorporation of constrained amino acids is an indispensable strategy in modern peptide drug design. By reducing conformational flexibility, these modifications can dramatically improve a peptide's stability, binding affinity, and cell permeability. While macrocyclization and hydrocarbon stapling are powerful tools for stabilizing secondary structures, N-alkylation and α,α-disubstitution offer alternative methods to modulate peptide properties. The choice of the optimal constraining strategy is highly dependent on the specific therapeutic target and the desired pharmacokinetic profile. A thorough understanding of the synthetic methodologies and a rigorous evaluation of the resulting peptide's performance are crucial for the successful development of next-generation peptide therapeutics. Future advancements in this field will likely involve the development of novel constraining chemistries and the use of computational modeling to predict the impact of different constraints on peptide structure and function, further streamlining the design of potent and drug-like peptide candidates.
References
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Public
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer N
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions - SciSpace. (n.d.). [Link]
- A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - NIH. (n.d.). [Link]
- Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared - MDPI. (2023). [Link]
- High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. (n.d.). [Link]
- Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytop
- Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - ResearchG
- Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC - NIH. (2016). [Link]
- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands | Request PDF - ResearchG
- Hydrocarbon Stapled & Constrained Peptides | AnaSpec. (n.d.). [Link]
- Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids | Request PDF. (n.d.). [Link]
- Figure 2: A) General synthetic protocol for hydrocarbon stapling of an...
- Understanding Cell Penetration of Cyclic Peptides - PMC - PubMed Central - NIH. (n.d.). [Link]
- Synthesis of Protected Lactam-Bridged Dipeptides - Springer N
- High-throughput evaluation of relative cell permeability between peptoids and peptides - PubMed. (n.d.). [Link]
- Determination of receptor-ligand kinetic and equilibrium binding constants using surface plasmon resonance: application to the lck SH2 domain and phosphotyrosyl peptides. | Semantic Scholar. (n.d.). [Link]
- Chemical Synthesis of Hydrocarbon‐Stapled Peptides for Protein Interaction Research and Therapeutic Targeting | Scilit. (n.d.). [Link]
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - DASH (Harvard). (2014). [Link]
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One - Research journals. (n.d.). [Link]
- Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PubMed. (2023). [Link]
- Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - MDPI. (2023). [Link]
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Transl
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - Semantic Scholar. (n.d.). [Link]
- Selective Constraints, Amino Acid Composition, and the Rate of Protein Evolution - Oxford Academic. (n.d.). [Link]
- Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelin
- Recent Trends in Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC - NIH. (2019). [Link]
- Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - NIH. (n.d.). [Link]
- Dependence of Cyclic/Stapled Peptide Structure on Method of Cyclization | ResearchG
- Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. (n.d.). [Link]
- Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - MDPI. (n.d.). [Link]
- Omics data analysis reveals the system-level constraint on cellular amino acid composition. (2024). [Link]
- Biosynthetic constraints on amino acid synthesis at the base of the food chain may determine their use in higher-order consumer genomes - NIH. (n.d.). [Link]
- Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids - ResearchG
- N-Alkyl-α-amino acids in Nature and their biocatalytic preparation - Research Explorer - The University of Manchester. (n.d.). [Link]
- Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy - PMC - PubMed Central. (n.d.). [Link]
- De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors - ResearchG
Sources
- 1. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs | MDPI [mdpi.com]
- 3. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Protected Lactam-Bridged Dipeptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput evaluation of relative cell permeability between peptoids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
- 16. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. peptide.com [peptide.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 23. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Receptor-Ligand Binding Assays [labome.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Fmoc-Piperazine-2-(R)-carboxylic acid
As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable component of our laboratory operations. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Fmoc-Piperazine-2-(R)-carboxylic acid, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step logically follows from a thorough understanding of the material's properties and potential hazards.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Before any handling or disposal procedure begins, a thorough understanding of the compound's specific hazards is essential. This compound, like many specialized reagents, is not an inert substance. While it is not classified as acutely toxic, its primary risks are associated with irritation and potential long-term health effects upon improper exposure.
According to safety data sheets (SDS) from leading suppliers, the primary hazards include:
-
Skin Irritation: May cause redness and irritation upon prolonged contact.
-
Serious Eye Irritation: Poses a significant risk of causing serious, potentially lasting damage to the eyes.
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.
These classifications necessitate a cautious approach, treating the compound as hazardous waste. The core principle of chemical disposal is waste segregation —preventing the mixing of incompatible chemicals that could lead to dangerous reactions. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group and the piperazine core do not present immediate reactivity hazards with common laboratory solvents, but they should still be segregated into a non-halogenated solid organic waste stream.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive safety culture begins with rigorous adherence to PPE protocols. The choice of PPE is directly informed by the hazard assessment. For handling this compound, whether in pure form or as residual waste, the following PPE is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes or airborne dust particles causing severe eye irritation. |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 0.11 mm). | Provides a sufficient barrier against skin contact and irritation. Always check for tears before use. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes the risk of inhaling fine dust particles of the compound. |
Spill Management: An Immediate Action Protocol
Accidents, though preventable, must be planned for. A swift and correct response to a spill minimizes exposure and environmental contamination.
For a small, dry spill of this compound:
-
Alert & Isolate: Immediately alert colleagues in the vicinity and restrict access to the affected area.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in the table above.
-
Contain: Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and the spilled compound into a designated, clearly labeled hazardous waste container. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly.
Step-by-Step Disposal Protocol for this compound
The following workflow provides a clear, logical path for the routine disposal of this chemical, from the point of generation to its final handoff to your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Segregation
Immediately upon generation, decide the correct waste stream. This compound is a solid, non-halogenated organic waste . It must not be mixed with:
-
Aqueous waste
-
Halogenated organic waste
-
Reactive or corrosive waste
-
General trash
Causality: Improper segregation can lead to dangerous chemical reactions within the waste container or complicate the final disposal process, leading to significantly higher costs and regulatory risks for the institution.
Step 2: Container Selection
Choose a waste container that is chemically compatible and robust.
-
Primary Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.
-
Liner: For solid waste, using a heavy-duty plastic liner bag inside the container is best practice.
Causality: Using a compatible container prevents degradation of the container itself, avoiding leaks and environmental release.
Step 3: Waste Accumulation & Labeling
-
Place the waste directly into the designated, lined container.
-
Keep the container closed at all times, except when adding waste.
-
Attach a completed Hazardous Waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The specific hazards (e.g., "Irritant").
-
The accumulation start date (the date the first piece of waste is added).
-
Causality: Proper labeling is a legal requirement under regulations like the EPA's Resource Conservation and Recovery Act (RCRA). It ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for tracking waste accumulation timelines.
Step 4: Final Disposal and Handover
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. This area should be secure, well-ventilated, and away from general traffic. Follow your institution's specific procedures for requesting a waste pickup from the EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured and well-reasoned protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment. This commitment to responsible chemical management is the hallmark of a trustworthy and expert scientific professional.
A Senior Application Scientist's Guide to Handling 4-Fmoc-Piperazine-2-(R)-carboxylic acid
Welcome to your essential safety and operational guide for handling 4-Fmoc-Piperazine-2-(R)-carboxylic acid (CAS RN: 747393-31-3). As a key building block in peptide synthesis and drug development, the integrity of your research and the safety of your team depend on a thorough understanding of this compound's characteristics. This document moves beyond a simple checklist, providing a procedural and logical framework for risk mitigation. We will explore the "why" behind each safety recommendation, empowering you to make informed decisions in the laboratory.
Hazard Identification and Risk Profile
This compound is a fine chemical that, while invaluable in synthesis, presents a distinct set of hazards that must be managed. The primary risks are associated with its form as a solid powder, which can be easily aerosolized, leading to inadvertent exposure.
Based on available safety data, the compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes significant eye irritation.[1][2]
-
Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): May cause irritation to the respiratory tract if inhaled.[1][2]
The piperazine moiety itself can cause skin and respiratory sensitization, while the Fmoc protecting group is a large, dusty component. Therefore, the primary routes of exposure we must guard against are inhalation of the powder and direct contact with skin and eyes.
The Core of Control: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is not merely a recommendation; it is a mandatory control measure to create a barrier between you and the chemical agent. The selection of specific PPE is dictated by the hazards identified above.
| PPE Category | Item and Specifications | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z.87.1 standards.[3][4] A full-face shield should be worn over goggles when handling large quantities.[5] | Provides a robust barrier against airborne powder and accidental splashes. The fine, dusty nature of the compound necessitates a full seal around the eyes. |
| Hand Protection | Nitrile or neoprene gloves.[6] Gloves must be inspected for integrity before each use and changed immediately if contaminated. | Prevents skin irritation and potential absorption.[5] These materials offer good chemical resistance for incidental contact. For prolonged handling, consult manufacturer-specific permeation data. |
| Body Protection | A buttoned, long-sleeved lab coat. Consider a chemically resistant apron for large-scale operations. | Protects skin and personal clothing from contamination with the powder.[3][6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified fume hood.[6][7] | Mitigates the primary risk of inhaling irritant dust.[4] Engineering controls (like a fume hood) are the first line of defense; respirators are essential when these are not feasible or sufficient. |
Safe Handling: An Operational Workflow
Adherence to a strict operational protocol is critical. The following workflow is designed to minimize exposure at every step.
Caption: Standard workflow for safely handling this compound.
Procedural Steps:
-
Preparation:
-
Aliquotting and Handling:
-
Carefully open the container inside the fume hood to prevent dust from escaping.
-
Use a dedicated spatula to weigh the desired amount of the compound. Avoid tapping or any actions that could generate dust.
-
Close the primary container tightly immediately after use.
-
When transferring the powder, do so slowly and close to the surface of the receiving vessel to minimize aerosolization.
-
-
Storage:
Spill Management and Waste Disposal
Accidents happen, but a prepared response minimizes risk.
In Case of a Spill:
-
Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone.
-
Assess and Ventilate: Ensure ventilation is adequate. If the spill is large and outside a fume hood, evacuate the lab.
-
Cleanup (with full PPE):
Waste Disposal:
-
All contaminated materials, including gloves, weigh boats, and cleaning materials, must be treated as hazardous waste.
-
Place waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations.[4][11] Do not allow the chemical to enter drains or the environment.[2][4][8]
Emergency and First Aid Protocols
Immediate and correct first aid is crucial in mitigating the effects of an exposure.
Caption: Emergency response flowchart for exposure incidents.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][11] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][12]
Always provide the Safety Data Sheet (SDS) to the responding medical professionals. Your diligence in following these protocols is the bedrock of a safe and successful research environment.
References
- The Secret To Safely Handling FMOC-L-ALA-OH: MSDS Guidelines You Can't Ignore. (2025, November 17). Self-publishing.
- Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.
- Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
- 4-Fmoc-piperazine-2-carboxylic acid SDS. SDS Manager.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
- Why Fmoc-Protected Amino Acids Domin
- Piperazine - Material Safety D
- Essential Safety and Logistical Information for Handling Piperazin-2-one-d6. Benchchem.
- Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC.
- Safety Data Sheet: Piperazine. Thermo Fisher Scientific.
- 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid.
- Safety Data Sheet: this compound. (2025, September 2). Angene Chemical.
- Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Fisher Scientific.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- SAFETY DATA SHEET: Piperidine. (2025, September 23). Sigma-Aldrich.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- This compound. Facom-UFMS.
Sources
- 1. (2S)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | C25H28N2O6 | CID 7128293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kilobio.com [kilobio.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. FCKeditor - Resources Browser [facom.ufms.br]
- 11. fishersci.com [fishersci.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
